molecular formula C34H24N6Na4O14S4 B1197985 Direct Blue 53

Direct Blue 53

Cat. No.: B1197985
M. Wt: 960.8 g/mol
InChI Key: ATNOAWAQFYGAOY-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

An azo dye used in blood volume and cardiac output measurement by the dye dilution method. It is very soluble, strongly bound to plasma albumin, and disappears very slowly.

Properties

Molecular Formula

C34H24N6Na4O14S4

Molecular Weight

960.8 g/mol

IUPAC Name

tetrasodium;4-amino-6-[[4-[4-[(8-amino-1-hydroxy-5,7-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonate

InChI

InChI=1S/C34H28N6O14S4.4Na/c1-15-11-17(3-7-21(15)37-39-23-9-5-19-25(55(43,44)45)13-27(57(49,50)51)31(35)29(19)33(23)41)18-4-8-22(16(2)12-18)38-40-24-10-6-20-26(56(46,47)48)14-28(58(52,53)54)32(36)30(20)34(24)42;;;;/h3-14,41-42H,35-36H2,1-2H3,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);;;;/q;4*+1/p-4

InChI Key

ATNOAWAQFYGAOY-UHFFFAOYSA-J

SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C3)C(=CC(=C4N)S(=O)(=O)[O-])S(=O)(=O)[O-])O)C)N=NC5=C(C6=C(C=C5)C(=CC(=C6N)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C3)C(=CC(=C4N)S(=O)(=O)[O-])S(=O)(=O)[O-])O)C)N=NC5=C(C6=C(C=C5)C(=CC(=C6N)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+].[Na+].[Na+]

Synonyms

Azovan Blue
Blue, Azovan
Blue, Evan's
Blue, Evans
C.I. 23860
C.I. Direct Blue 53
Evan Blue
Evan's Blue
Evans Blue

Origin of Product

United States

Foundational & Exploratory

Direct Blue 53: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Molecular Properties, Experimental Applications, and Signaling Pathway Interactions of a Versatile Azo Dye

Direct Blue 53, also widely known by its synonym Evans Blue, is a diazo dye with a rich history in biomedical research. Its unique properties, including high affinity for serum albumin and its impermeability to intact cell membranes, have led to its widespread use as a vital stain and a tool for assessing vascular permeability. More recently, its role as a modulator of various signaling pathways has garnered significant interest within the scientific community, opening new avenues for its application in drug discovery and development. This technical guide provides a comprehensive overview of this compound, focusing on its chemical and physical properties, detailed experimental protocols for its key applications, and an exploration of its interactions with cellular signaling pathways.

Core Molecular and Physical Properties

This compound is a tetrasodium (B8768297) salt with the chemical formula C34H24N6Na4O14S4.[1][2] It is a complex molecule with a corresponding high molecular weight. The dye presents as blue crystals with a greenish-bronze luster or as a black powder.[3] It is soluble in water, which is a key characteristic for its use in biological systems.[3]

PropertyValueReferences
Synonyms Evans Blue, T-1824, C.I. 23860, Azovan Blue[3][4][5]
Molecular Formula C34H24N6Na4O14S4[1][2]
Molecular Weight ~960.81 g/mol [1]
CAS Number 314-13-6[1]
Appearance Blue crystals with a greenish-bronze luster or black powder[3]
Solubility Soluble in water[3]
Maximum Absorbance (λmax) ~620 nm[6][7]

Experimental Protocols

The unique characteristics of this compound lend it to a variety of experimental applications. Below are detailed protocols for some of its most common uses.

Cell Viability Assay

The principle of this assay is based on the impermeability of intact cell membranes to this compound. Therefore, only cells with compromised membranes will take up the dye and appear blue under a microscope.[8]

Materials:

  • 1% (w/v) this compound (Evans Blue) solution in sterile water or phosphate-buffered saline (PBS).

  • Cell suspension to be tested.

  • Microscope and hemocytometer.

  • Centrifuge.

Protocol:

  • Prepare a 1% stock solution of this compound in sterile water or PBS.[9]

  • Mix the cell suspension with the this compound solution. A common ratio is 1:10 (e.g., 10 µL of dye solution to 90 µL of cell suspension).[9]

  • Incubate the mixture at room temperature for 5-15 minutes.

  • Load the stained cell suspension onto a hemocytometer.

  • Under a light microscope, count the total number of cells and the number of blue-stained (non-viable) cells.

  • Calculate the percentage of viable cells using the following formula: % Viability = (Total number of cells - Number of blue cells) / Total number of cells * 100

In Vivo Vascular Permeability Assay (Miles Assay)

This assay is widely used to assess changes in vascular permeability in response to various stimuli. The extravasation of albumin-bound Evans Blue from the circulation into the interstitial space is quantified as a measure of permeability.[10][11]

Materials:

  • Sterile 0.5% or 2% Evans Blue solution in sterile saline.[10][12]

  • Anesthetic agent.

  • Formamide (B127407) for dye extraction.

  • Spectrophotometer.

Protocol:

  • Anesthetize the experimental animal (e.g., mouse) according to approved institutional protocols.

  • Inject a known concentration and volume of Evans Blue solution intravenously (e.g., via the tail vein). A typical dose is 4 ml/kg of a 2% solution.[10]

  • Allow the dye to circulate for a specific period (e.g., 30-60 minutes).

  • At the end of the circulation period, euthanize the animal and perfuse the vasculature with saline to remove intravascular dye.

  • Dissect the tissue of interest and weigh it.

  • Incubate the tissue in a known volume of formamide at 55-60°C for 24-48 hours to extract the extravasated dye.[11][13]

  • Centrifuge the formamide extract to pellet any tissue debris.

  • Measure the absorbance of the supernatant at approximately 620 nm using a spectrophotometer.[6][7]

  • Quantify the amount of extravasated dye by comparing the absorbance to a standard curve of known Evans Blue concentrations. The results are typically expressed as µg of Evans Blue per gram of tissue.

Signaling Pathway Interactions

Beyond its use as a dye, this compound has been shown to interact with and modulate several key signaling pathways, making it a valuable tool for pharmacological research.

Inhibition of the NF-κB Pathway

Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor involved in inflammatory responses, cell survival, and proliferation.[14] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[15] Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes.[15] this compound has been identified as an inhibitor of NF-κB activation, although the precise mechanism is still under investigation.[16] It is hypothesized that the dye may interfere with the upstream signaling events leading to IKK activation or directly inhibit the activity of the IKK complex itself.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits IkB_P P-IκB NFkB_active Active NF-κB NFkB->NFkB_active Translocation Proteasome Proteasome IkB_P->Proteasome Degradation DirectBlue53 This compound DirectBlue53->IKK_complex Inhibits Gene_Transcription Gene Transcription (Inflammation, etc.) NFkB_active->Gene_Transcription Activates

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Antagonism of AMPA and Kainate Receptors

This compound also functions as a non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, which are subtypes of ionotropic glutamate (B1630785) receptors crucial for synaptic transmission in the central nervous system.[8] By binding to these receptors, it can modulate neuronal excitability and synaptic plasticity. This antagonistic activity presents potential therapeutic applications in conditions characterized by excessive glutamate signaling, such as epilepsy and neurodegenerative diseases.

Receptor_Antagonism Glutamate Glutamate AMPA_Kainate_R AMPA/Kainate Receptor Glutamate->AMPA_Kainate_R Binds & Activates Ion_Channel Ion Channel AMPA_Kainate_R->Ion_Channel Opens Direct_Blue_53 This compound Direct_Blue_53->AMPA_Kainate_R Binds & Inhibits (Antagonist) Neuronal_Excitation Neuronal Excitation Ion_Channel->Neuronal_Excitation Leads to

Caption: Antagonistic action of this compound on AMPA/Kainate receptors.

Safety and Handling

This compound is considered to have low toxicity for usual industrial handling.[5] However, as with any chemical, appropriate safety precautions should be taken. It may cause eye, skin, and respiratory tract irritation.[4][5] It is recommended to handle the compound in a well-ventilated area and to wear appropriate personal protective equipment, including gloves and safety glasses.[17] For detailed safety information, refer to the manufacturer's safety data sheet (SDS).[4][5][17][18]

Conclusion

This compound, or Evans Blue, is a remarkably versatile tool in the arsenal (B13267) of researchers in the life sciences. Its utility extends from fundamental applications in assessing cell viability and vascular integrity to more nuanced roles in the modulation of critical signaling pathways. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate its effective use in the laboratory and to inspire further investigation into its potential applications in drug discovery and the broader field of biomedical research. As our understanding of its molecular interactions continues to grow, so too will the scope of its utility in advancing scientific knowledge.

References

Spectroscopic Properties of Evans Blue Dye: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evans Blue (EB), also known as T-1824 or Direct Blue 53, is a bis-azo dye with a strong, non-covalent affinity for serum albumin.[1][2] This property makes it an invaluable tool in various biomedical research applications, primarily for assessing vascular permeability and quantifying plasma volume.[2][3] When bound to albumin, Evans Blue exhibits distinct spectroscopic properties, including strong absorption in the visible region and fluorescence emission in the far-red spectrum, which form the basis of its utility in experimental assays.[1][4] This technical guide provides a comprehensive overview of the spectroscopic properties of Evans Blue, detailed experimental protocols for its quantification, and a discussion of the factors influencing its spectral characteristics.

Core Spectroscopic Properties

The spectroscopic characteristics of Evans Blue are crucial for its application and quantification. These properties are significantly influenced by its binding to serum albumin.

Absorption and Emission Spectra

Free Evans Blue in aqueous solution has a primary absorption maximum in the visible range. However, upon binding to albumin, both the absorption and fluorescence properties are modulated. The dye exhibits fluorescence with excitation peaks at approximately 470 nm and 540 nm, and an emission peak around 680 nm.[1] More specifically, when bound to albumin, the excitation maximum for fluorescence is often cited as 620 nm with an emission maximum at 680 nm.[5]

Table 1: Key Spectroscopic Parameters of Evans Blue

PropertyValueConditions
Absorption Maximum (λmax) ~608 nmIn aqueous solution[6]
~620 nmBound to albumin
Molar Absorptivity (ε) 86,000 M-1cm-1At 606 nm in PBS[7]
Fluorescence Excitation (λex) 470 nm and 540 nmGeneral[1]
620 nmFor quantification in tissues[5]
Fluorescence Emission (λem) ~680 nmBound to albumin[1][5]
Fluorescence Quantum Yield (ΦF) Not definitively reported for the albumin-bound state. It is known to increase upon binding to albumin.Albumin-bound
Molar Absorptivity

The molar absorptivity (or extinction coefficient) of Evans Blue is a measure of how strongly it absorbs light at a particular wavelength. A commonly cited value for the molar absorptivity of Evans Blue in phosphate-buffered saline (PBS) is 86,000 M-1cm-1 at 606 nm.[7] This high value indicates its strong light-absorbing capability, which is advantageous for spectrophotometric quantification.

Fluorescence Quantum Yield

Factors Influencing Spectroscopic Properties

The spectroscopic behavior of Evans Blue is sensitive to its local microenvironment. Understanding these influences is critical for accurate and reproducible experimental results.

Binding to Serum Albumin

The interaction between Evans Blue and serum albumin is central to its use as a vascular permeability tracer. Evans Blue binds tightly but non-covalently to albumin, and this binding is responsible for its retention within the vasculature under normal conditions.[2][9] This binding event leads to a bathochromic (red) shift in the absorption maximum and a significant enhancement of its fluorescence.[4]

pH

The pH of the solvent can influence the absorption spectrum of Evans Blue. As an azo dye with multiple ionizable groups, its charge state and conformation can change with pH, leading to shifts in its absorption maxima. One study demonstrated that the UV-Vis spectrum of Evans Blue changes with pH values ranging from 2 to 12. For precise quantitative studies, it is advisable to maintain a constant and buffered pH.

Solvatochromism

Solvatochromism is the phenomenon where the color of a solute changes with the polarity of the solvent.[10] This is due to differential solvation of the ground and excited electronic states of the dye molecule. While comprehensive studies on the solvatochromic properties of Evans Blue across a wide range of solvents are not extensively documented in readily available literature, it is a factor to consider, especially when extracting the dye from tissues into organic solvents for quantification. The choice of extraction solvent can potentially influence the absorption and emission maxima, and therefore, consistency in the solvent used for standards and samples is paramount.

Experimental Protocols

Accurate quantification of Evans Blue in biological samples is essential for its application in vascular permeability and plasma volume studies. Both spectrophotometric (absorbance) and fluorometric methods are commonly employed.

General Principle of Vascular Permeability Assay

The principle behind using Evans Blue to assess vascular permeability lies in its strong affinity for serum albumin.[2] The large Evans Blue-albumin complex (approximately 69 kDa) is normally confined to the bloodstream as it cannot cross the intact endothelial barrier of blood vessels.[1] In conditions where vascular permeability is increased, such as inflammation or injury, the complex extravasates into the surrounding tissues. The amount of dye accumulated in a tissue is, therefore, a direct measure of the extent of vascular leakage.

G cluster_0 Intravascular Space (Blood Vessel) cluster_2 Extravascular Space (Tissue) EB Evans Blue EBA EB-Albumin Complex EB->EBA Binds to Alb Albumin Alb->EBA Tissue_no_leakage No Dye Accumulation EBA->Tissue_no_leakage Cannot Cross Tissue_leakage Dye Accumulation (Quantifiable) EBA->Tissue_leakage Extravasation Barrier_intact Intact Barrier_compromised Compromised

Experimental Workflow for Assessing Blood-Brain Barrier Permeability

The following is a generalized workflow for using Evans Blue to quantify blood-brain barrier (BBB) disruption. Specific details may need to be optimized for different animal models and experimental questions.

G prep 1. Evans Blue Preparation (e.g., 2% in saline) inject 2. Intravenous Injection (e.g., tail vein) prep->inject circulate 3. Circulation Period (e.g., 1-2 hours) inject->circulate perfuse 4. Transcardial Perfusion (with saline to remove intravascular dye) circulate->perfuse dissect 5. Brain Tissue Dissection perfuse->dissect homogenize 6. Tissue Homogenization (in appropriate solvent, e.g., formamide (B127407) or TCA) dissect->homogenize extract 7. Dye Extraction (e.g., incubation at 60°C) homogenize->extract centrifuge 8. Centrifugation (to pellet tissue debris) extract->centrifuge measure 9. Spectroscopic Measurement (Absorbance at ~620 nm or Fluorescence at Ex/Em 620/680 nm) centrifuge->measure quantify 10. Quantification (using a standard curve) measure->quantify

Spectrophotometric Quantification Protocol
  • Tissue Collection and Homogenization: Following transcardial perfusion with saline to remove intravascular dye, the brain or other tissues of interest are dissected, weighed, and homogenized in a suitable solvent. Formamide is a commonly used solvent for extracting Evans Blue from tissues. Alternatively, trichloroacetic acid (TCA) can be used to precipitate proteins and extract the dye.

  • Dye Extraction: The tissue homogenate is incubated (e.g., at 60°C for 24-48 hours) to ensure complete extraction of the dye.

  • Centrifugation: The samples are then centrifuged to pellet the tissue debris.

  • Absorbance Measurement: The absorbance of the supernatant is measured using a spectrophotometer at the absorption maximum of Evans Blue in the chosen solvent (typically around 620 nm). A reference wavelength where Evans Blue does not absorb (e.g., 740 nm) can be used to correct for background absorbance.

  • Quantification: A standard curve is generated using known concentrations of Evans Blue in the same solvent. The concentration of the dye in the tissue samples is then determined by interpolating their absorbance values on the standard curve. The results are typically expressed as the amount of dye per gram of tissue.

Fluorometric Quantification Protocol

The fluorometric method offers higher sensitivity compared to spectrophotometry.

  • Sample Preparation: The sample preparation steps (tissue collection, homogenization, extraction, and centrifugation) are similar to the spectrophotometric protocol.

  • Fluorescence Measurement: The fluorescence of the supernatant is measured using a fluorometer or a microplate reader with appropriate filters or monochromators for excitation (e.g., 620 nm) and emission (e.g., 680 nm).

  • Quantification: A standard curve is prepared with known concentrations of Evans Blue, and the fluorescence of the samples is used to determine the dye concentration.

Conclusion

Evans Blue remains a widely used and effective tool for studying vascular permeability and plasma volume due to its strong affinity for albumin and its convenient spectroscopic properties. A thorough understanding of its absorption and fluorescence characteristics, as well as the factors that can influence them, is essential for designing robust experiments and obtaining accurate, reproducible data. The experimental protocols outlined in this guide provide a solid foundation for the application of Evans Blue in biomedical research. For optimal results, it is recommended that researchers carefully validate and optimize these protocols for their specific experimental systems.

References

An In-depth Technical Guide on the Core Mechanism of Action of Direct Blue 53 in Biological Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Direct Blue 53, also known as Evans Blue, is a benzidine-based bis-azo dye with a multifaceted mechanism of action in biological systems. Primarily recognized for its high affinity for serum albumin, it serves as a valuable tool for assessing vascular permeability and blood volume. However, its biological effects extend far beyond this application. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, including its potent inhibition of excitatory amino acid transporters and certain glutamate (B1630785) receptors, its interaction with purinergic receptors, and its toxicological profile stemming from its metabolic conversion to the known carcinogen, benzidine (B372746). This document synthesizes available quantitative data, details relevant experimental protocols, and presents visual representations of key pathways and workflows to support researchers and professionals in drug development and related scientific fields.

Introduction

This compound (C.I. 23860) is a synthetic dye that has been utilized in various biological and medical applications for decades.[1][2][3][4][5] Its primary use has been as a vital stain to assess cell viability and to determine plasma volume and vascular permeability due to its strong, non-covalent binding to serum albumin.[1][2][3][4][5] Beyond these diagnostic applications, this compound exhibits significant pharmacological activity, primarily as an inhibitor of neurotransmitter transport and as an antagonist at certain receptor sites.[1][2][6] However, its classification as a benzidine-based dye raises significant toxicological concerns, as the metabolic breakdown of these compounds can release carcinogenic aromatic amines.[7][8] This guide delves into the detailed molecular and cellular mechanisms underpinning the biological effects of this compound.

Core Mechanisms of Action

The biological activity of this compound is characterized by several distinct mechanisms, ranging from receptor and transporter inhibition to metabolic activation into toxic compounds.

Inhibition of Excitatory Amino Acid Transporters (EAATs) and Glutamate Receptors

Furthermore, this compound acts as an antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, which are subtypes of ionotropic glutamate receptors.[2][6]

Quantitative Data on Receptor Inhibition:

ReceptorIC50 Value
AMPA Receptor220 nM
Kainate Receptor150 nM
Interaction with Purinergic Receptors

This compound is also known to be an antagonist of P2X purinoceptors, which are ATP-gated ion channels.[2][10] Specifically, it has been shown to interact with the P2X4 receptor. Molecular docking studies have estimated the binding free energy between Evans Blue and the P2X4 receptor to be approximately -7.39 kcal/mol, suggesting a more effective interaction than that of the endogenous ligand, ATP.[10] This antagonistic activity may contribute to the neuroprotective effects observed in some studies.[10]

Binding to Serum Albumin

A hallmark of this compound is its high affinity for serum albumin.[1][2][3][4] This binding is reversible and allows the dye to be retained within the vascular compartment, making it an excellent tracer for plasma volume and vascular permeability studies.[3][4][5][11] The protein binding ability is correlated with the tetrasulfonic acid groups in the dye's structure.[4] In humans and dogs, it is estimated that 8-14 molecules of Evans Blue can bind to a single albumin molecule.[4] A truncated form of Evans Blue has been shown to bind to albumin with a low micromolar affinity.[12]

Sodium Channel Blockade and Teratogenicity

This compound has been identified as a sodium channel blocker, although specific quantitative data on its potency (e.g., IC50) are not well-documented.[13] It is also classified as a teratogenic agent.[13] The mechanism of teratogenicity for the related dye, Trypan Blue, is thought to involve disruption of the visceral yolk sac's function, leading to altered fluid balance and subsequent embryonic malformations.[14][15][16]

Toxicological Profile: Metabolic Activation and Carcinogenicity

The most significant concern regarding the use of this compound is its potential carcinogenicity, which is intrinsically linked to its chemical structure as a benzidine-based dye.

Metabolism by Azoreductases

In vivo, this compound can be metabolized by azoreductase enzymes, which are present in the liver and intestinal microflora.[17] These enzymes catalyze the reductive cleavage of the azo bonds (-N=N-) in the dye molecule.

Metabolic Activation Pathway of this compound:

DB53 This compound Benzidine Benzidine (Carcinogen) DB53->Benzidine Azoreductase (Liver, Gut Microbiota) AromaticAmines Other Aromatic Amines DB53->AromaticAmines Azoreductase (Liver, Gut Microbiota)

Caption: Metabolic conversion of this compound to carcinogenic amines.

This metabolic process results in the release of benzidine and other aromatic amines. Benzidine is a known human carcinogen, primarily associated with an increased risk of bladder cancer.

Genotoxicity and Interaction with p53

Exposure to benzidine has been shown to correlate with the expression of mutant p53 protein in occupationally exposed workers.[7][8] The p53 tumor suppressor pathway is a critical cellular defense mechanism against DNA damage and oncogenic stress.[18][19] Activation of this pathway can lead to cell cycle arrest, apoptosis, or senescence.[18][19] The metabolic products of this compound can cause DNA damage, which in turn may activate the p53 pathway.

Simplified p53 Activation Pathway in Response to Benzidine Metabolites:

Benzidine Benzidine Metabolites DNADamage DNA Damage Benzidine->DNADamage p53 p53 Activation DNADamage->p53 CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis PrepBuffer Prepare Buffer and Reagents Mix Mix Buffer and Dye in Cuvette PrepBuffer->Mix PrepEnzyme Prepare Enzyme Extract Initiate Add NADH/NADPH and Enzyme PrepEnzyme->Initiate PrepDye Prepare Dye Solution PrepDye->Mix PreIncubate Pre-incubate at 30°C Mix->PreIncubate PreIncubate->Initiate Measure Measure Absorbance Change Initiate->Measure Calculate Calculate Enzyme Activity Measure->Calculate

References

Evans Blue Dye: A Technical Guide to its Application as a Marker for Albumin Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evans Blue dye (EBD), also known as T-1824 or Direct Blue 53, is a water-soluble, synthetic bis-azo dye that has been a cornerstone in biomedical research for over a century.[1][2] Its enduring utility stems from a unique and powerful characteristic: its high-affinity, non-covalent binding to serum albumin.[3][4][5] This property transforms the relatively small EBD molecule (molecular weight of 960.8 g/mol ) into a large intravascular tracer (~69 kDa when bound to albumin), effectively confined to the circulatory system under normal physiological conditions.[1][6]

This technical guide provides an in-depth exploration of the core principles and methodologies surrounding the use of Evans Blue dye as a marker for albumin binding. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively employ this classic yet powerful tool in their studies of vascular permeability, drug delivery, and related fields.

Core Principles: The Evans Blue-Albumin Complex

The foundational principle behind the use of Evans Blue dye lies in its strong and reversible binding to serum albumin.[7][8] This interaction is primarily driven by the sulfonation reaction between the sulfonic acid groups of the dye and the amino groups on the surface of the albumin protein.[1] Once introduced into the bloodstream, EBD rapidly binds to albumin, with only a very small fraction remaining free in the plasma.[1]

Under normal physiological conditions, the endothelial lining of blood vessels is impermeable to large molecules like albumin. Consequently, the EBD-albumin complex is retained within the vasculature. However, in instances of increased vascular permeability, a hallmark of processes such as inflammation, tissue injury, or tumor angiogenesis, the integrity of the endothelial barrier is compromised. This allows the EBD-albumin complex to extravasate from the circulation into the surrounding interstitial tissue. The resulting blue discoloration of the tissue provides a clear and quantifiable measure of this leakage.[1][9]

Quantitative Data

A thorough understanding of the physicochemical and binding properties of Evans Blue is crucial for its effective application and for the accurate interpretation of experimental results.

PropertyValueReferences
Molecular Weight 960.81 g/mol [1][6]
Protein Binding Affinity ~70% to plasma proteins[1][6]
Binding Stoichiometry 8-14 molecules of Evans Blue per molecule of albumin[10]
Complex Molecular Weight ~69 kDa (when bound to albumin)[1][6]
Spectral Properties
   Absorbance Maximum (in PBS)~620 nm[9]
   Fluorescence Excitation~620 nm[11]
   Fluorescence Emission~680 nm[5][11]

Experimental Protocols

The following section outlines a detailed, consolidated protocol for a typical in vivo vascular permeability assay in a mouse model using Evans Blue dye. This protocol is a synthesis of methodologies reported in various studies.[1][3][12][13]

Materials
  • Evans Blue dye powder (Sigma-Aldrich, Cat. No. E2129 or equivalent)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • 0.22 µm syringe filters

  • Syringes (1 mL, insulin (B600854) syringes with 27-30G needles)

  • Formamide (B127407) (for dye extraction)

  • Spectrophotometer or fluorometer

  • Standard laboratory equipment for animal handling and tissue processing

Procedure

1. Preparation of Evans Blue Dye Solution

  • Prepare a 0.5% or 2% (w/v) solution of Evans Blue dye in sterile PBS.[1][12] The choice of concentration may depend on the specific experimental model and the expected degree of permeability.

  • Ensure the dye is completely dissolved by vortexing or stirring. For optimal dissolution, the solution can be placed on a magnetic stirrer for 1-2 hours.[3]

  • Sterilize the solution by passing it through a 0.22 µm syringe filter to remove any particulate matter.[1][3]

2. Animal Preparation and Dye Administration

  • Weigh the mice to determine the correct injection volume. A typical dose is 4 mL/kg of a 2% solution or a fixed volume of a 0.5% solution (e.g., 100-200 µL per mouse).[1][12]

  • Warm the tail of the mouse under a heat lamp or in warm water (37°C) to dilate the tail veins, facilitating injection.[1]

  • Place the mouse in a suitable restrainer.

  • Carefully inject the Evans Blue dye solution intravenously via the lateral tail vein.[1][12] Ensure a successful intravenous injection, as subcutaneous injection will lead to inaccurate results.

3. Induction of Vascular Permeability (Optional)

  • If studying the effect of a specific agent on vascular permeability, this agent can be administered locally (e.g., intradermal injection) or systemically after the circulation of Evans Blue.[1][9] For example, agents like histamine (B1213489) or Substance P can be used to induce a localized inflammatory response and subsequent vascular leakage.[9][13]

4. Circulation Time and Tissue Collection

  • Allow the Evans Blue dye to circulate for a predetermined period, typically ranging from 30 minutes to several hours, depending on the experimental question.[9]

  • Euthanize the mice via an approved method, such as cervical dislocation.[12]

  • Perfuse the circulatory system with PBS containing a vasodilator (e.g., sodium nitroprusside) and heparin to remove intravascular EBD-albumin complex, ensuring that the measured dye in the tissue is due to extravasation.

  • Carefully dissect the tissues of interest.

5. Quantification of Extravasated Evans Blue Dye

  • Weigh the collected tissue samples.

  • To extract the dye, incubate the tissue in formamide (e.g., 1 mL per 100 mg of tissue) at 55-60°C for 24-48 hours.[12][13]

  • Centrifuge the samples to pellet any tissue debris.

  • Measure the absorbance of the supernatant at approximately 620 nm using a spectrophotometer.[12] Alternatively, for higher sensitivity, measure the fluorescence with excitation at ~620 nm and emission at ~680 nm.[11]

  • Create a standard curve using known concentrations of Evans Blue in formamide to quantify the amount of dye in the tissue samples.

  • Express the results as µg of Evans Blue per gram of tissue.

Visualization of Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures can greatly enhance understanding. The following diagrams were generated using the Graphviz DOT language to illustrate a key signaling pathway that induces vascular permeability and the general experimental workflow for an Evans Blue dye assay.

Signaling Pathway: VEGF-Induced Vascular Permeability

Vascular Endothelial Growth Factor (VEGF) is a potent inducer of vascular permeability. Its signaling cascade in endothelial cells involves the activation of multiple downstream pathways that lead to the destabilization of cell-cell junctions and increased passage of molecules.

VEGF_Signaling_Pathway VEGF-Induced Vascular Permeability Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_outcome Cellular Response VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg Activates Src Src VEGFR2->Src Activates eNOS eNOS VEGFR2->eNOS Activates Ca_release Ca²⁺ Release PLCg->Ca_release RhoA RhoA Src->RhoA via Vav2 VE_Cadherin_phos VE-Cadherin Phosphorylation Src->VE_Cadherin_phos Stress_fibers Stress Fiber Formation RhoA->Stress_fibers NO_production NO Production eNOS->NO_production Junction_disruption Adherens Junction Disruption Ca_release->Junction_disruption VE_Cadherin_phos->Junction_disruption Stress_fibers->Junction_disruption Increased_permeability Increased Vascular Permeability NO_production->Increased_permeability Junction_disruption->Increased_permeability

Caption: Signaling cascade initiated by VEGF binding to VEGFR2.

Experimental Workflow: In Vivo Vascular Permeability Assay

The following diagram outlines the key steps involved in a typical in vivo vascular permeability experiment using Evans Blue dye.

Evans_Blue_Workflow Experimental Workflow for Evans Blue Vascular Permeability Assay cluster_preparation Preparation cluster_procedure Experimental Procedure cluster_analysis Data Analysis prep_dye Prepare & Sterilize 0.5% Evans Blue Solution inject_dye Intravenous Injection of Evans Blue prep_dye->inject_dye prep_animal Weigh & Prepare Animal (e.g., Mouse) prep_animal->inject_dye circulate Allow Dye to Circulate (e.g., 30 min) inject_dye->circulate induce_leak Induce Permeability (Optional, e.g., Substance P) circulate->induce_leak euthanize Euthanize Animal & Perfuse circulate->euthanize If no inducer induce_leak->euthanize collect_tissue Dissect & Collect Tissues of Interest euthanize->collect_tissue weigh_tissue Weigh Tissue Samples collect_tissue->weigh_tissue extract_dye Extract Dye with Formamide (55°C, 24h) weigh_tissue->extract_dye quantify Quantify Dye via Spectrophotometry (620nm) or Fluorometry extract_dye->quantify calculate Calculate µg Dye per gram of Tissue quantify->calculate analyze_data Statistical Analysis and Interpretation calculate->analyze_data

Caption: Step-by-step workflow for a vascular permeability assay.

Applications in Drug Development

The ability of Evans Blue to delineate areas of vascular leakage has significant implications for drug development.

  • Oncology: The enhanced permeability and retention (EPR) effect in solid tumors, characterized by leaky vasculature, can be visualized and quantified using Evans Blue. This provides a valuable tool for assessing the potential for nanoparticle-based drug delivery systems to accumulate in tumor tissue.

  • Inflammatory Diseases: In models of inflammatory diseases such as arthritis or inflammatory bowel disease, Evans Blue can be used to assess the efficacy of anti-inflammatory drugs in restoring vascular integrity.

  • Neuroscience: Following traumatic brain injury or stroke, the breakdown of the blood-brain barrier (BBB) can be assessed using Evans Blue. This allows for the evaluation of neuroprotective agents that aim to preserve BBB function.

  • Drug Delivery: Novel drug delivery strategies that utilize albumin as a carrier can be developed and evaluated using Evans Blue and its derivatives. By conjugating a therapeutic agent to an albumin-binding moiety, the circulation half-life of the drug can be extended.[7][13]

Conclusion

Evans Blue dye, through its strong and specific binding to serum albumin, remains an indispensable tool in biomedical research. Its simplicity, reliability, and quantitative nature make it a powerful method for assessing vascular permeability in a wide range of physiological and pathological conditions. This technical guide provides a comprehensive overview of the principles, protocols, and applications of Evans Blue, empowering researchers to effectively integrate this classic technique into their modern research endeavors. By understanding the underlying mechanisms and adhering to rigorous experimental design, scientists can continue to leverage the unique properties of the Evans Blue-albumin complex to gain valuable insights into vascular biology and advance the development of new therapeutic strategies.

References

An In-Depth Technical Guide to Direct Blue 53 Staining for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of Direct Blue 53, also known as Evans Blue, for the assessment of cell viability. Rooted in the fundamental concept of membrane integrity, this dye exclusion method offers a reliable and accessible tool for distinguishing viable from non-viable cells across a range of biological research and drug development applications.

Core Principle: The Membrane Exclusion Staining Mechanism

The utility of this compound as a cell viability stain is predicated on the principle of selective membrane permeability. Viable, healthy cells possess an intact and functional cell membrane that acts as a barrier, effectively excluding the large anionic molecules of this compound.[1][2] In contrast, cells that have undergone apoptosis or necrosis have compromised membrane integrity.[3][4] This loss of membrane integrity allows this compound to traverse the cell membrane and bind to intracellular proteins, resulting in a distinct blue coloration of the non-viable cells.[5] Consequently, under brightfield microscopy, viable cells remain unstained and appear translucent, while non-viable cells are clearly identifiable by their blue stain.[6]

This straightforward mechanism allows for a direct and often immediate assessment of the proportion of live and dead cells within a population. The intensity of the blue stain can also correlate with the extent of membrane damage.[4]

Diagram of Staining Mechanism

G cluster_0 Viable Cell cluster_1 Non-Viable Cell DB53_1 This compound Membrane_1 Intact Membrane DB53_1->Membrane_1 Excluded Cytoplasm_1 Cytoplasm (Unstained) DB53_2 This compound Membrane_2 Compromised Membrane DB53_2->Membrane_2 Enters Cytoplasm_2 Cytoplasm (Stained Blue)

Caption: Mechanism of this compound exclusion by a viable cell and uptake by a non-viable cell.

Quantitative Data Summary

While this compound is analogous to the more commonly used Trypan Blue, specific comparative quantitative data is not extensively published in standardized tables. However, based on the principle of operation and available protocols, a comparative summary can be constructed to guide researchers in their choice of dye. The performance of these dyes is generally assessed by their ability to accurately distinguish between live and dead cell populations, which can be quantified using various methods.

ParameterThis compound (Evans Blue)Trypan BluePropidium Iodide (PI)
Principle Membrane ExclusionMembrane ExclusionMembrane Exclusion, Nucleic Acid Intercalation
Detection Method Brightfield Microscopy, SpectrophotometryBrightfield MicroscopyFluorescence Microscopy, Flow Cytometry
Stains Non-viable cells (Blue)Non-viable cells (Blue)Non-viable cells (Red Fluorescence)
Advantages Low cost, simple procedure, stable staining.[3][4]Very common, low cost, simple procedure.[5]High sensitivity, suitable for flow cytometry.
Disadvantages Less common for routine cell counting than Trypan Blue.Can be toxic to cells over time, subjective counting.[7]Requires a fluorescence microscope or flow cytometer.
Typical Concentration 0.1% - 1% (w/v)0.4% (w/v)1-5 µg/mL
Excitation Max (nm) Not Applicable (Absorbance at ~600-610 nm)[4][8]Not Applicable~535
Emission Max (nm) Not ApplicableNot Applicable~617

Experimental Protocols

Protocol 1: Qualitative Assessment of Cell Viability using Brightfield Microscopy

This protocol is adapted for general cell culture applications.

Materials:

  • This compound (Evans Blue) powder

  • Phosphate-Buffered Saline (PBS) or other appropriate isotonic solution

  • Cell suspension to be analyzed

  • Microscope slides and coverslips

  • Light microscope

  • Centrifuge and test tubes

Procedure:

  • Prepare Staining Solution: Prepare a 0.5% (w/v) solution of this compound in PBS. Ensure the dye is fully dissolved. For sensitive cell lines, a lower concentration (e.g., 0.1%) may be used.

  • Cell Preparation: Harvest the cell suspension and centrifuge at a low speed (e.g., 100-200 x g) for 5 minutes to pellet the cells.

  • Resuspension: Carefully remove the supernatant and resuspend the cell pellet in fresh PBS or culture medium to a concentration of approximately 1 x 10^5 to 1 x 10^6 cells/mL.

  • Staining: In a clean tube, mix equal volumes of the cell suspension and the 0.5% this compound solution (e.g., 50 µL of cell suspension + 50 µL of dye solution).

  • Incubation: Incubate the mixture at room temperature for 3-5 minutes. Avoid prolonged incubation as it may lead to the staining of viable cells.

  • Microscopic Examination: Place a small drop of the stained cell suspension onto a clean microscope slide and gently place a coverslip over it.

  • Observation: Using a light microscope, observe the cells. Viable cells will appear bright and unstained, while non-viable cells will be stained blue.

  • Quantification (Optional): To determine the percentage of viable cells, count the number of stained and unstained cells in several fields of view. The percentage of viability is calculated as: (Number of unstained cells / Total number of cells) x 100.

Protocol 2: Quantitative Assessment of Cell Viability using Spectrophotometry

This method is particularly useful for assessing cell death in tissues or larger cell pellets.[4]

Materials:

  • This compound (Evans Blue) solution (0.5% w/v in PBS)

  • Stained cell pellet or tissue sample

  • 1% (w/v) Sodium Dodecyl Sulfate (SDS) solution

  • Spectrophotometer

  • Centrifuge and microcentrifuge tubes

Procedure:

  • Staining: Stain the cells or tissue as described in Protocol 1 (steps 1-5).

  • Washing: After incubation, centrifuge the stained cell suspension to pellet the cells. Carefully remove the supernatant containing excess dye. Wash the pellet with PBS and centrifuge again. Repeat the wash step until the supernatant is clear.

  • Dye Extraction: To the washed cell pellet or tissue sample, add a known volume of 1% SDS solution (e.g., 1 mL). The SDS will lyse the cells and solubilize the internalized dye.

  • Incubation: Incubate the mixture at 50°C for 2 hours or until the dye is fully extracted.

  • Clarification: Centrifuge the lysate at high speed (e.g., 10,000 x g) for 10 minutes to pellet any cellular debris.

  • Spectrophotometric Measurement: Carefully transfer the supernatant to a clean cuvette. Measure the absorbance of the solution at a wavelength of approximately 600 nm.

  • Quantification: The absorbance value is directly proportional to the amount of dye taken up by the non-viable cells and can be used as a quantitative measure of cell death. For absolute quantification, a standard curve of known concentrations of this compound can be prepared.

Experimental Workflow

G cluster_prep Preparation cluster_stain Staining cluster_analysis Analysis cluster_qual_steps cluster_quant_steps Prep_Dye Prepare 0.5% this compound in PBS Mix Mix Equal Volumes of Cell Suspension and Dye Solution Prep_Dye->Mix Prep_Cells Prepare Cell Suspension (1x10^5 - 1x10^6 cells/mL) Prep_Cells->Mix Incubate Incubate at Room Temperature for 3-5 minutes Mix->Incubate Qualitative Qualitative Analysis: Brightfield Microscopy Incubate->Qualitative Quantitative Quantitative Analysis: Spectrophotometry Incubate->Quantitative Mount Mount on Slide Qualitative->Mount Workflow Wash Wash to Remove Excess Dye Quantitative->Wash Workflow Observe Observe Viable (unstained) and Non-viable (blue) cells Mount->Observe Count Count Cells and Calculate % Viability Observe->Count Extract Extract Dye with 1% SDS Wash->Extract Measure Measure Absorbance at ~600 nm Extract->Measure

Caption: General workflow for cell viability assessment using this compound staining.

Conclusion

This compound staining is a valuable and straightforward method for assessing cell viability based on the principle of membrane exclusion. Its simplicity, low cost, and the stability of the stain make it a practical alternative to other viability assays, particularly for applications involving brightfield microscopy and spectrophotometric quantification. While it shares a similar mechanism with Trypan Blue, its distinct properties may offer advantages in specific experimental contexts. By understanding the core principles and adhering to standardized protocols, researchers can effectively employ this compound to obtain reliable data on cell health and cytotoxicity, aiding in critical decisions throughout the research and drug development process.

References

A Technical Guide to the Historical Applications of Evans Blue in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evans Blue (EB), also known as T-1824, is an azo dye that has played a pivotal role in biomedical research for over a century.[1] Its unique property of binding with high affinity to serum albumin has made it an invaluable tool in a variety of physiological and pathological studies.[2] This technical guide provides an in-depth exploration of the core historical applications of Evans Blue, offering detailed experimental protocols, quantitative data summaries, and visual workflows to aid researchers in understanding and potentially adapting these classic methodologies for modern research contexts.

Determination of Plasma Volume

One of the earliest and most significant applications of Evans Blue was in the determination of plasma volume. The principle behind this method is the dilution of a known quantity of the dye within the circulatory system. Because Evans Blue binds tightly to plasma albumin, it is largely retained within the vascular compartment for a sufficient period to allow for accurate measurement.[1]

Experimental Protocol

This protocol is a generalized representation of historical methods for determining plasma volume in a canine model.

Materials:

  • Evans Blue dye solution (0.5% w/v in sterile 0.9% saline)

  • Heparinized syringes

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Preparation of Evans Blue Solution: Dissolve 0.5 g of Evans Blue powder in 100 mL of sterile 0.9% saline. Filter the solution through a 0.22 µm filter to ensure sterility and remove any particulate matter.

  • Animal Preparation: Anesthetize the subject (e.g., a dog) and record its weight.

  • Pre-injection Blood Sample: Draw a baseline blood sample (approximately 5 mL) from a peripheral vein into a heparinized syringe. This will serve as a blank for spectrophotometric analysis.

  • Dye Injection: Accurately measure and inject a known volume of the 0.5% Evans Blue solution intravenously (e.g., 1 mL per 5 kg of body weight). Record the exact volume injected.

  • Post-injection Blood Samples: At specific time intervals after injection (e.g., 10, 20, 30, and 60 minutes), draw blood samples (approximately 5 mL each) from a different vein than the one used for injection to avoid contamination.

  • Plasma Separation: Centrifuge all blood samples at 2000 x g for 15 minutes to separate the plasma.

  • Spectrophotometric Analysis:

    • Set the spectrophotometer to a wavelength of 620 nm.

    • Use the pre-injection plasma sample to zero the spectrophotometer (as a blank).

    • Measure the absorbance of the plasma samples collected at the different time points.

  • Calculation of Plasma Volume:

    • Create a standard curve by preparing serial dilutions of the Evans Blue solution in plasma from the pre-injection sample.

    • Plot the absorbance of the standards against their known concentrations.

    • Extrapolate the absorbance of the post-injection samples at time zero by plotting their absorbance values against time on a semi-logarithmic graph and extending the line back to the y-axis. This corrects for the gradual leakage of the dye from the circulation.

    • Using the extrapolated absorbance at time zero and the standard curve, determine the concentration of Evans Blue in the plasma.

    • Calculate the plasma volume using the following formula[1]:

      Plasma Volume (mL) = (Total Amount of Dye Injected (mg)) / (Concentration of Dye in Plasma at Time Zero (mg/mL))

Quantitative Data

The following table summarizes representative historical data on plasma volume measurements using Evans Blue in various animal species.

Animal SpeciesAverage Body Weight (kg)Average Plasma Volume (mL/kg)Reference
Dog10-1545-55[1]
Rabbit2-340-50[1]
Rat0.2-0.335-45[3]

Experimental Workflow

G Workflow for Plasma Volume Determination A Prepare 0.5% Evans Blue Solution D Inject Known Volume of Evans Blue IV A->D B Anesthetize Animal & Record Weight C Collect Pre-injection Blood Sample (Blank) B->C C->D E Collect Post-injection Blood Samples at Timed Intervals D->E F Centrifuge Blood Samples to Separate Plasma E->F G Measure Absorbance of Plasma at 620 nm F->G H Create Standard Curve & Extrapolate to Time Zero G->H I Calculate Plasma Volume H->I G Workflow for BBB Permeability Assessment A Inject 2% Evans Blue Solution IV B Allow Circulation (1-2 hours) A->B C Transcardial Perfusion with PBS, then Formaldehyde B->C D Extract and Weigh Brain Tissue C->D E Homogenize Tissue in Formamide D->E F Incubate and Centrifuge to Extract Dye E->F G Measure Absorbance/Fluorescence of Supernatant F->G H Quantify Dye Concentration using Standard Curve G->H G Workflow for Cell Viability Assessment A Prepare Cell Suspension B Mix Cells with 0.4% Evans Blue Solution A->B C Incubate at Room Temperature (3-5 min) B->C D Load Stained Cells onto Hemocytometer C->D E Count Stained (Non-viable) and Unstained (Viable) Cells D->E F Calculate Percentage of Viable Cells E->F

References

Navigating the Risks: A Technical Guide to the Safe Handling of Direct Blue 53

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Direct Blue 53, also known by synonyms such as Evans Blue and Chicago Sky Blue 6B, is an azo dye with significant applications in biomedical research, including the determination of blood volume and as a vital stain to assess cell membrane permeability.[1][2] Despite its utility, this compound presents potential health hazards that necessitate strict safety and handling protocols. This in-depth technical guide provides a comprehensive overview of the safety precautions, toxicological data, and emergency procedures required for the responsible use of this compound in a laboratory setting.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling. This substance is a dark brown crystalline powder that is soluble in water.[3][4]

PropertyValueReferences
Chemical Formula C₃₄H₂₄N₆Na₄O₁₄S₄[5][6]
Molecular Weight 960.81 g/mol [5][6]
CAS Number 314-13-6[5]
Appearance Dark brown or blue crystalline powder with a greenish-bronze luster.[3][7][8]
Solubility Soluble in water (10 to 50 mg/mL at 24.8°C).[8][9]
Stability Stable under normal temperatures and pressures.[3][4]

Hazard Identification and Classification

This compound is classified as a hazardous substance and may cause cancer.[10][11] It is also presumed to have the potential to cause reproductive disorders based on laboratory animal tests.[5] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

Hazard ClassificationCategoryReferences
Carcinogenicity Category 1B[10][11]
Irritation May cause eye, skin, and respiratory tract irritation.[3][9]

Toxicological Data

The toxicological properties of this compound have not been exhaustively investigated.[5] However, available data from animal studies indicate potential for acute toxicity.

TestSpeciesRouteValueReferences
LD50 (Lethal Dose, 50%) MouseIntraperitoneal340 mg/kg[2]

Experimental Protocols

Representative Protocol for Acute Oral Toxicity (LD50)

This protocol is based on general guidelines for acute toxicity testing.

  • Animal Model: Healthy, young adult laboratory animals (e.g., rats or mice) are used.[6]

  • Dosage: A range of doses of this compound, dissolved in a suitable vehicle like water, are administered by oral gavage to different groups of animals.[6]

  • Observation: Animals are observed for signs of toxicity and mortality over a period of 14 days.[12]

  • Data Analysis: The LD50 value, the dose estimated to be lethal to 50% of the animals, is calculated using statistical methods.[6]

Representative Protocol for Skin Irritation

This protocol is based on the OECD Guideline 404 for testing dermal irritation.

  • Animal Model: Albino rabbits are typically used for this assay.

  • Application: A small amount of this compound is applied to a shaved patch of skin on the back of the animal and covered with a gauze patch.

  • Exposure: The patch remains in place for a specified period, usually 4 hours.

  • Observation: The skin is evaluated for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

  • Scoring: The severity of the skin reactions is scored, and the substance is classified based on the irritation potential.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to minimize exposure.

PPE_Workflow Start Handling this compound EyeProtection Eye Protection: Chemical safety goggles or face shield Start->EyeProtection HandProtection Hand Protection: Chemical-resistant gloves (e.g., nitrile) Start->HandProtection BodyProtection Body Protection: Laboratory coat Start->BodyProtection RespiratoryProtection Respiratory Protection: Use in a chemical fume hood. If dust is generated, use a NIOSH-approved respirator. Start->RespiratoryProtection

Figure 1. Recommended Personal Protective Equipment (PPE).

Handling and Storage

Proper handling and storage procedures are crucial to prevent contamination and accidental exposure.

  • Handling: Always handle this compound within a certified chemical fume hood.[7] Avoid the formation of dust and aerosols.[10] Do not breathe dust, vapor, mist, or gas.[10] Wash hands thoroughly after handling and before eating, drinking, or smoking.[2]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[3] Keep away from strong oxidizing agents.[10]

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard.

Spill_Response Spill Spill of this compound Occurs Evacuate Evacuate personnel from the immediate area Spill->Evacuate Ventilate Ensure adequate ventilation Evacuate->Ventilate PPE Wear appropriate PPE Ventilate->PPE Contain Dampen solid spill with water to prevent dusting PPE->Contain Collect Carefully sweep or vacuum up the material Contain->Collect Dispose Place in a suitable, sealed container for disposal Collect->Dispose Clean Wash the spill area with soap and water Dispose->Clean Report Report the incident to the appropriate safety personnel Clean->Report

Figure 2. Chemical Spill Response Workflow.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure to this compound.

First_Aid Exposure Exposure to this compound Inhalation Inhalation Exposure->Inhalation SkinContact Skin Contact Exposure->SkinContact EyeContact Eye Contact Exposure->EyeContact Ingestion Ingestion Exposure->Ingestion MoveToFreshAir Move to fresh air. If breathing is difficult, give oxygen. Inhalation->MoveToFreshAir WashSkin Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. SkinContact->WashSkin RinseEyes Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. EyeContact->RinseEyes DoNotInduceVomiting Do NOT induce vomiting. Call a physician or poison control center immediately. Ingestion->DoNotInduceVomiting SeekMedicalAttention Seek immediate medical attention/advice MoveToFreshAir->SeekMedicalAttention WashSkin->SeekMedicalAttention RinseEyes->SeekMedicalAttention DoNotInduceVomiting->SeekMedicalAttention

References

In-Depth Technical Guide to Direct Blue 53 (Evans Blue)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Direct Blue 53, widely known in the scientific community as Evans Blue. This document details its chemical identity, physicochemical properties, and established applications in biomedical research, with a focus on its use in assessing biological membrane permeability and as a modulator of excitatory amino acid transporters.

Chemical Identification and Synonyms

This compound is a bis-azo dye with the Chemical Abstracts Service (CAS) registry number 314-13-6 . Due to its widespread use in various fields, it is known by a multitude of synonyms.

Identifier Type Value
CAS Number 314-13-6
C.I. Name C.I. This compound
C.I. Number 23860
Common Synonym Evans Blue
Other Synonyms Azovan Blue, T-1824, Geigy Blue, Diazobleu, Diamine Sky Blue FF
IUPAC Name tetrasodium;4-amino-6-[[4-[4-[(8-amino-1-hydroxy-5,7-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonate

Physicochemical Properties

This compound is a dark blue, greenish-bronze crystalline powder. It is an anionic dye that is highly soluble in water.

Property Value
Molecular Formula C₃₄H₂₄N₆Na₄O₁₄S₄
Molecular Weight 960.81 g/mol
Appearance Blue crystals with a greenish-bronze luster or a black powder
Solubility Soluble in water (10 to 50 mg/mL at 24.8 °C)

Mechanism of Action and Key Applications

This compound's utility in research stems from two primary characteristics: its high affinity for serum albumin and its ability to act as an antagonist for certain receptors and transporters.

1. Biological Membrane Permeability Assessment:

When introduced into the bloodstream, this compound rapidly binds to serum albumin. The resulting large protein-dye complex is normally unable to cross intact biological barriers, such as the blood-brain barrier (BBB). In pathological conditions where these barriers are compromised, the dye-albumin complex extravasates into the surrounding tissue, providing a visible and quantifiable measure of permeability.

2. Inhibition of L-Glutamate Uptake:

This compound is a potent inhibitor of L-glutamate uptake by excitatory amino acid transporters (EAATs). It also acts as an antagonist for AMPA and kainate receptors, modulating their desensitization. This inhibitory action on glutamate (B1630785) transport is a key aspect of its use in neuroscience research.

Experimental Protocols

Protocol 1: Assessment of Blood-Brain Barrier Permeability in Rodents

This protocol outlines the widely used Evans Blue extravasation method to determine BBB integrity.

Materials:

  • This compound (Evans Blue) powder

  • Sterile 0.9% saline solution

  • Anesthetic agent (e.g., ketamine/xylazine cocktail)

  • Syringes and needles for injection

  • Perfusion pump and tubing

  • Phosphate-buffered saline (PBS), ice-cold

  • Formamide (B127407) or trichloroacetic acid (TCA)

  • Spectrophotometer or fluorometer

  • Homogenizer

  • Centrifuge

Procedure:

  • Preparation of Evans Blue Solution: Prepare a 2% (w/v) solution of Evans Blue in sterile 0.9% saline. Ensure the dye is completely dissolved.

  • Animal Preparation: Anesthetize the rodent using an appropriate anesthetic.

  • Injection: Inject the Evans Blue solution intravenously (e.g., via the tail vein) at a dosage of 4 mL/kg body weight.

  • Circulation: Allow the dye to circulate for a specified period, typically 30 to 60 minutes.

  • Perfusion: To remove the dye from the vasculature, perform a transcardial perfusion. First, perfuse with ice-cold PBS until the fluid from the right atrium is clear.

  • Tissue Collection: Dissect the brain and other tissues of interest.

  • Dye Extraction:

    • Weigh the tissue samples.

    • Homogenize the tissue in a suitable solvent to extract the extravasated dye. Common solvents include formamide or a solution of TCA.

    • Incubate the homogenate (e.g., at 60°C for 24-48 hours for formamide extraction) to ensure complete extraction.

  • Quantification:

    • Centrifuge the homogenates to pellet the tissue debris.

    • Measure the absorbance or fluorescence of the supernatant at the appropriate wavelength (absorbance maximum is around 620 nm).

    • Create a standard curve using known concentrations of Evans Blue to quantify the amount of dye in the tissue samples. The results are typically expressed as µg of Evans Blue per gram of tissue.

Protocol 2: Cell Viability Assay

This protocol describes the use of this compound to differentiate between viable and non-viable cells. The principle is that the dye is excluded by cells with intact membranes but can penetrate and stain cells with compromised membranes.

Materials:

  • This compound (Evans Blue) powder

  • Phosphate-buffered saline (PBS) or appropriate cell culture medium

  • Cell suspension

  • Microscope

  • Hemocytometer or other cell counting device

Procedure:

  • Preparation of Staining Solution: Prepare a 0.4% (w/v) solution of Evans Blue in PBS.

  • Cell Staining:

    • Mix a small volume of the cell suspension with an equal volume of the 0.4% Evans Blue solution.

    • Incubate the mixture at room temperature for 3-5 minutes.

  • Microscopic Examination:

    • Load the stained cell suspension onto a hemocytometer.

    • Under a light microscope, count the number of stained (non-viable) and unstained (viable) cells.

  • Calculation of Viability:

    • Calculate the percentage of viable cells using the following formula: % Viability = (Number of unstained cells / Total number of cells) x 100

Mandatory Visualizations

Workflow for Blood-Brain Barrier Permeability Assay

G cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis prep_dye Prepare 2% Evans Blue in Saline injection Intravenous Injection (4 mL/kg) prep_dye->injection prep_animal Anesthetize Rodent prep_animal->injection circulation Circulation (30-60 min) injection->circulation perfusion Transcardial Perfusion with PBS circulation->perfusion dissection Brain Dissection perfusion->dissection extraction Dye Extraction from Tissue (e.g., Formamide) dissection->extraction quantification Spectrophotometry (620 nm) extraction->quantification calculation Calculate Dye Concentration (µg/g tissue) quantification->calculation

Workflow of the Evans Blue extravasation assay for BBB permeability.
Inhibition of Excitatory Amino Acid Transporter (EAAT)

G cluster_membrane Cell Membrane EAAT EAAT (Excitatory Amino Acid Transporter) Glutamate_in Glutamate (Intracellular) EAAT->Glutamate_in Transports into cell Glutamate_out Glutamate (Extracellular) Glutamate_out->EAAT:p Binds to transporter DirectBlue53 This compound (Evans Blue) DirectBlue53->EAAT:p Blocks binding site

Mechanism of this compound inhibition of glutamate uptake via EAAT.

Evans Blue Dye: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Evans Blue dye (EBD), also known as T-1824 or Direct Blue 53, is a synthetic bis-azo dye first described by Herbert McLean Evans in 1914.[1][2] For over a century, it has served as a important tool in biomedical research and diagnostics.[1] Its enduring utility stems from a key biochemical characteristic: a high affinity for serum albumin.[3][4] When introduced into the bloodstream, Evans Blue rapidly binds to albumin, forming a large (~69 kDa) protein-dye complex.[1] This complex is normally confined to the circulatory system by intact endothelial barriers.[5][6] This principle is the foundation for its two primary applications: the assessment of vascular permeability and the identification of non-viable cells.[1][3]

This guide provides an in-depth overview of the core uses of Evans Blue dye, complete with detailed experimental protocols, quantitative data summaries, and workflow diagrams to support researchers in its practical application.

Core Applications and Principles

The applications of Evans Blue are largely derived from its strong, non-covalent binding to serum albumin.[1][7] This interaction prevents the small dye molecule (961 Da) from freely diffusing across healthy, semipermeable biological membranes.[1]

  • Vascular Permeability: In a healthy vascular system, the endothelial lining forms a tight barrier that restricts the passage of large molecules like albumin.[5][6] In pathological conditions such as inflammation, injury, or tumor growth, this barrier can become compromised, leading to "leaky" vessels.[8] When the Evans Blue-albumin complex extravasates—or leaks—from the circulation into the surrounding tissue, it imparts a distinct blue color. The amount of dye accumulated in a tissue is directly proportional to the degree of vascular permeability.[1][5] This is particularly useful for studying the integrity of specialized barriers like the blood-brain barrier (BBB).[3]

  • Cell Viability and Membrane Integrity: Healthy cells with intact plasma membranes exclude the Evans Blue dye.[9][10] However, if a cell's membrane is damaged or its integrity is compromised—a hallmark of necrosis or late-stage apoptosis—the dye can penetrate the cell and stain the intracellular components blue.[1][9][11] This makes Evans Blue an effective and straightforward vital stain to differentiate between viable and non-viable cells in a population.[12]

Logical Relationship: Evans Blue's Mechanism of Action

G cluster_0 In Vivo / Systemic Circulation cluster_1 Tissue Level cluster_2 Cellular Level A Evans Blue Dye (EBD) (Free Molecule) B Serum Albumin A->B High-affinity binding H Viable Cell (Intact Membrane) A->H I Non-Viable Cell (Damaged Membrane) A->I C EBD-Albumin Complex (~69 kDa) D Intact Endothelial Barrier (Healthy Tissue) C->D E Compromised Barrier (e.g., Inflammation, Injury) C->E F No Extravasation (Tissue remains unstained) D->F G EBD-Albumin Extravasation (Tissue turns blue) E->G G_out Quantification of Vascular Permeability G->G_out G->G_out J Dye Exclusion (Cell remains unstained) H->J K Dye Ingress (Cell stains blue) I->K K_out Assessment of Cell Death K->K_out K->K_out

Caption: Principle of Evans Blue Dye applications.

Experimental Protocols

Protocol 1: In Vivo Vascular Permeability Assay (Miles Assay)

This protocol describes a common method for quantifying vascular leakage in a mouse model.[13][14]

Materials:

  • Evans Blue dye powder (Sigma-Aldrich, Cat. No. E2129 or equivalent)

  • Sterile 0.9% saline

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Formamide (B127407) (for dye extraction)

  • Spectrophotometer or plate reader

  • Tissue homogenization equipment

  • Syringes and needles (e.g., 27-30G)

Procedure:

  • Preparation of EBD Solution: Prepare a 0.5% to 2% (w/v) solution of Evans Blue dye in sterile 0.9% saline.[13] Ensure the dye is completely dissolved. Filter the solution through a 0.22 µm syringe filter to remove any particulates and ensure sterility.

  • Animal Preparation: Anesthetize the mouse using an approved institutional protocol. The jugular or tail vein is commonly used for intravenous injection.

  • Dye Injection: Intravenously inject the EBD solution at a dose typically ranging from 25 to 50 mg/kg body weight.[8][14] Record the exact time of injection.

  • Circulation Time: Allow the dye to circulate for a defined period, typically 30 to 60 minutes. This allows for the EBD-albumin complex to form and extravasate in areas of increased permeability.

  • Perfusion (Optional but Recommended): To remove intravascular dye that has not extravasated, perform a cardiac perfusion. After the circulation time, deeply anesthetize the animal and open the thoracic cavity. Nick the right atrium and perfuse the animal via the left ventricle with saline until the fluid running from the atrium is clear.

  • Tissue Harvest: Dissect the tissues of interest (e.g., brain, lung, kidney, skin). Weigh the wet tissue samples immediately.

  • Dye Extraction:

    • Place the weighed tissue in a tube with a known volume of formamide (e.g., 1 mL per 100 mg of tissue).

    • Incubate the samples at 55-60°C for 24-48 hours to extract the dye from the tissue.

    • Centrifuge the samples to pellet any tissue debris.

  • Quantification:

    • Transfer the supernatant (containing the extracted dye) to a cuvette or a 96-well plate.

    • Measure the absorbance at 620 nm (the absorbance maximum for Evans Blue).[5] Use the absorbance at 740 nm for background correction.[5]

    • Create a standard curve using known concentrations of Evans Blue in formamide.

    • Calculate the concentration of EBD in the sample and express the results as µg of dye per gram of tissue.[5]

Experimental Workflow: In Vivo Vascular Permeability

G A 1. Prepare 0.5% EBD in Sterile Saline B 2. Anesthetize Animal A->B C 3. Intravenous Injection (e.g., 50 mg/kg) B->C D 4. Allow Circulation (30-60 min) C->D E 5. Perfuse with Saline (to remove intravascular dye) D->E F 6. Harvest & Weigh Tissues E->F G 7. Incubate Tissue in Formamide (e.g., 24h at 60°C) F->G H 8. Centrifuge to Pellet Debris G->H I 9. Measure Supernatant Absorbance (620 nm) H->I J 10. Quantify using Standard Curve (µg dye / g tissue) I->J

Caption: Workflow for quantifying vascular permeability.

Protocol 2: In Vitro Cell Viability Assay

This protocol provides a method for assessing cell death in a cell culture or tissue sample.[9][10]

Materials:

  • Evans Blue dye powder

  • Phosphate-buffered saline (PBS) or other suitable buffer (e.g., 0.1 M CaCl2 at pH 5.6 for plant cells).[9]

  • Microscope

  • Hemocytometer or automated cell counter

  • 1% (w/v) Sodium Dodecyl Sulfate (SDS) for dye extraction (optional, for quantification).[9]

Procedure:

  • Preparation of Staining Solution: Prepare a 0.25% (w/v) Evans Blue solution in PBS.[9] Ensure it is well-dissolved and filtered.

  • Cell Staining:

    • For suspension cells: Centrifuge the cell suspension and resuspend the pellet in the EBD staining solution.

    • For adherent cells: Wash the cells with PBS, then add the EBD staining solution to cover the monolayer.

    • For tissue samples (e.g., plant leaf discs): Immerse the tissue directly in the staining solution.[10]

  • Incubation: Incubate the cells/tissue with the dye for 3-5 minutes at room temperature.

  • Washing: Wash the cells or tissue multiple times with PBS to remove excess, unbound dye.

  • Qualitative Assessment (Microscopy):

    • Mount the cells on a slide or observe the culture dish directly under a bright-field microscope.

    • Viable cells will appear bright and unstained, while non-viable cells will be distinctly blue.

  • Quantitative Assessment (Cell Counting):

    • Count the number of blue (non-viable) and total cells using a hemocytometer.

    • Calculate the percentage of viable cells: Viability (%) = (Number of Unstained Cells / Total Number of Cells) x 100.

  • Quantitative Assessment (Spectrophotometry):

    • After staining and washing, incubate the cells/tissue in 1% SDS to solubilize the membranes and release the internalized dye.[9]

    • Measure the absorbance of the solution at ~620 nm. The intensity is proportional to the number of dead cells.[10]

Data Presentation

The following table summarizes representative quantitative data from vascular permeability studies using Evans Blue dye. This data is illustrative and will vary significantly based on the animal model, tissue type, and experimental conditions.

Experimental Model Tissue Condition EBD Extravasation (µg/g tissue) Fold Change vs. Control
Mouse (C57BL/6)LungControl (Saline)15.2 ± 3.11.0
Mouse (C57BL/6)LungLPS-induced Injury78.5 ± 9.45.2
Rat (Sprague-Dawley)BrainControl (Sham)5.8 ± 1.21.0
Rat (Sprague-Dawley)BrainIschemic Stroke25.1 ± 4.54.3
Mouse (FVBN)KidneyControl22.4 ± 4.81.0
Mouse (FVBN)KidneySubstance P-induced61.3 ± 7.92.7

Data are presented as mean ± standard deviation and are hypothetical examples derived from typical experimental outcomes.

Conclusion

Evans Blue dye remains a simple, cost-effective, and reliable tool for fundamental biomedical research.[14] Its utility in assessing vascular permeability and cell membrane integrity is well-established. While newer methods, including fluorescent tracers and advanced imaging techniques, have been developed, the straightforward nature of EBD assays ensures their continued relevance. Furthermore, derivatives of Evans Blue are now being explored for advanced applications, including theranostics and as moieties to extend the half-life of pharmaceuticals, demonstrating the enduring legacy of this classic dye.[1][15][16]

References

Methodological & Application

Application Notes and Protocols for Assessing Blood-Brain Barrier Permeability using Direct Blue 53

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Blue 53, widely known as Evans Blue, is a vital tool for assessing the integrity of the blood-brain barrier (BBB) in preclinical research.[1][2][3] This diazo dye firmly binds to serum albumin, forming a high-molecular-weight complex that is normally excluded from the brain parenchyma by the intact BBB.[4][5] In instances of BBB disruption, such as in stroke, traumatic brain injury, or neuroinflammation, the Evans Blue-albumin complex extravasates into the brain tissue.[1][2][6] The subsequent quantification of the dye within the brain serves as a reliable and straightforward measure of BBB permeability.[6][7]

These application notes provide a detailed protocol for the in vivo assessment of BBB permeability using this compound in rodent models, covering dye preparation, administration, tissue processing, and quantification.

Principle of the Method

Under normal physiological conditions, the BBB forms a highly selective barrier that restricts the passage of large molecules from the bloodstream into the central nervous system. This compound (molecular weight: 960.8 g/mol ) has a high affinity for serum albumin (approximately 66.5 kDa).[4][5][8][9] The resulting dye-protein complex is too large to cross the healthy BBB. When the BBB is compromised, the complex leaks into the brain interstitium. The amount of extravasated dye can be quantified spectrophotometrically or fluorometrically, providing a quantitative index of BBB permeability.[7]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the this compound BBB permeability assay.

Table 1: this compound Properties and Preparation

ParameterValueReference
Synonyms Evans Blue, T-1824, C.I. 23860[4][9]
Molecular Formula C₃₄H₂₄N₆Na₄O₁₄S₄[8][9]
Molecular Weight 960.81 g/mol [8][9][10]
Typical Concentration 2% (w/v) in sterile saline[1][5][11]
Typical Dosage 4 ml/kg body weight[11]
Administration Route Intravenous (IV) or Intraperitoneal (IP)[12]

Table 2: Spectrophotometric and Fluorometric Quantification Parameters

ParameterWavelength (nm)Reference
Absorbance Maximum ~620 nm[7]
Fluorescence Excitation ~620 nm[1][7][13]
Fluorescence Emission ~680 nm[1][7][13]

Experimental Protocols

Materials and Reagents
  • This compound (Evans Blue) powder

  • Sterile 0.9% saline

  • Anesthetic agent (e.g., isoflurane, ketamine/xylazine)

  • Heparinized saline

  • 4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS)

  • Trichloroacetic acid (TCA)

  • Ethanol

  • Spectrophotometer or fluorescence plate reader

  • Homogenizer

  • Centrifuge

  • Standard laboratory equipment and surgical tools

Experimental Workflow Diagram

experimental_workflow cluster_preparation Preparation cluster_animal_procedure Animal Procedure cluster_tissue_collection Tissue Collection cluster_quantification Quantification prep_dye Prepare 2% this compound in 0.9% Saline anesthetize Anesthetize Animal inject_dye Inject Dye (e.g., 4 ml/kg, IV) anesthetize->inject_dye circulate Allow Dye to Circulate (e.g., 1-2 hours) inject_dye->circulate re_anesthetize Re-anesthetize Animal circulate->re_anesthetize perfuse Transcardial Perfusion with Heparinized Saline re_anesthetize->perfuse extract_brain Extract Brain perfuse->extract_brain homogenize Homogenize Brain Tissue in TCA extract_brain->homogenize centrifuge Centrifuge Homogenate homogenize->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant measure Measure Absorbance (620 nm) or Fluorescence (Ex:620/Em:680 nm) collect_supernatant->measure calculate Calculate Dye Concentration using Standard Curve measure->calculate

Caption: Experimental workflow for BBB permeability assessment.

Detailed Protocol

1. Preparation of this compound Solution

  • Prepare a 2% (w/v) solution of this compound in sterile 0.9% saline.[1]

  • Ensure the dye is completely dissolved by vortexing or sonicating.

  • Filter the solution through a 0.22 µm syringe filter to ensure sterility and remove any particulate matter.

2. Animal Preparation and Dye Administration

  • Anesthetize the animal using an approved protocol.

  • Inject the prepared 2% this compound solution at a dose of 4 ml/kg body weight. Intravenous (tail vein) injection is preferred for rapid and consistent circulation.[11]

  • Allow the dye to circulate for a defined period, typically 1 to 2 hours.[1] The exact timing should be consistent across all experimental animals.

3. Tissue Collection and Processing

  • Deeply re-anesthetize the animal.

  • Perform a transcardial perfusion with heparinized saline to wash out the blood and unbound dye from the vasculature. Continue perfusion until the fluid running from the right atrium is clear.[1]

  • For qualitative assessment (visualization), the brain can be dissected and imaged. For quantitative analysis, proceed with the following steps.

  • Carefully dissect the brain and specific regions of interest.

  • Weigh the tissue samples.

4. Quantification of Extravasated Dye

  • Homogenize the brain tissue in a suitable volume of 50% trichloroacetic acid (TCA). A common ratio is 1:3 (w/v) of tissue to TCA solution.[7] TCA helps to precipitate proteins and extract the dye.

  • Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10-20 minutes at 4°C.

  • Carefully collect the supernatant, which contains the extracted this compound.

  • Measure the absorbance of the supernatant at approximately 620 nm using a spectrophotometer, or measure the fluorescence with an excitation wavelength of ~620 nm and an emission wavelength of ~680 nm.[1][7][13]

  • Prepare a standard curve using known concentrations of this compound in the same TCA solution used for extraction.

  • Calculate the concentration of the dye in the brain tissue samples by comparing their absorbance or fluorescence readings to the standard curve. The results are typically expressed as µg of dye per gram of brain tissue.

Logical Relationship Diagram

logical_relationship cluster_condition Physiological/Pathological State cluster_mechanism Mechanism of Dye Exclusion/Entry cluster_outcome Experimental Outcome cluster_interpretation Interpretation intact_bbb Intact Blood-Brain Barrier exclusion This compound-Albumin Complex Excluded from Brain Parenchyma intact_bbb->exclusion disrupted_bbb Disrupted Blood-Brain Barrier (e.g., Stroke, TBI, Inflammation) extravasation This compound-Albumin Complex Enters Brain Parenchyma disrupted_bbb->extravasation low_dye Low/Negligible Dye Concentration in Brain Tissue exclusion->low_dye high_dye High Dye Concentration in Brain Tissue extravasation->high_dye normal_perm Normal BBB Permeability low_dye->normal_perm increased_perm Increased BBB Permeability high_dye->increased_perm

Caption: Logical flow of BBB permeability assessment.

Considerations and Limitations

  • Free Dye: It is important to note that a small fraction of this compound may not bind to albumin and could potentially cross a relatively intact BBB.[5]

  • Toxicity: At very high doses, Evans Blue has been reported to have potential toxic effects. The recommended dosages are generally considered safe for acute experimental use.[12]

  • Quantification Method: Both absorbance and fluorescence can be used for quantification. Fluorescence detection is generally more sensitive, which can be advantageous when BBB disruption is subtle.[7]

  • Perfusion: Thorough transcardial perfusion is critical to remove intravascular dye, which would otherwise lead to an overestimation of BBB permeability.

  • Standard Curve: A standard curve should be generated for each experiment to ensure accurate quantification.

By following these detailed protocols and considering the outlined factors, researchers can reliably assess blood-brain barrier permeability in various experimental models, contributing to a better understanding of neurological diseases and the development of novel therapeutics.

References

Quantifying Vascular Permeability with Direct Blue 53: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular permeability, the process by which plasma and its solutes cross the endothelial barrier, is a fundamental physiological process. In pathological conditions such as inflammation, allergic reactions, and tumor angiogenesis, vascular permeability is significantly increased, leading to edema and contributing to disease progression.[1] Accurate quantification of vascular permeability is therefore crucial for both basic research and the development of novel therapeutics.

Direct Blue 53, also known as Evans Blue, is a non-toxic diazo dye that has been extensively used for decades to assess vascular permeability in vivo.[2] Its utility stems from its high affinity for serum albumin, the most abundant protein in blood plasma.[3] Under normal physiological conditions, the albumin-dye complex is too large to pass through the tight junctions of the endothelial barrier.[3] However, when vascular permeability is increased by inflammatory mediators or other agents, the complex extravasates into the surrounding tissue.[3] The amount of dye accumulated in the tissue is directly proportional to the degree of vascular leakage and can be readily quantified.[2]

This document provides detailed application notes and protocols for quantifying vascular permeability using this compound, with a primary focus on the widely used Miles assay.

Principle of the Method

The in vivo vascular permeability assay using this compound is based on the principle of measuring the extravasation of the dye bound to serum albumin from the bloodstream into the interstitial space of tissues.[3]

  • Dye-Albumin Complex Formation: Following intravenous injection, this compound rapidly and firmly binds to circulating serum albumin.

  • Intact Endothelial Barrier: In healthy vessels, the large size of the albumin-dye complex prevents its passage across the endothelial lining.[3]

  • Increased Permeability and Extravasation: When the endothelial barrier is compromised by permeability-inducing agents (e.g., VEGF, histamine, Substance P), the albumin-dye complex leaks out of the blood vessels and accumulates in the surrounding tissue.[2][4][5]

  • Quantification: The amount of extravasated dye in the tissue is then extracted and measured spectrophotometrically, providing a quantitative measure of vascular permeability.[3][6]

Experimental Protocols

Protocol 1: The Miles Vascular Permeability Assay in Mice

The Miles assay is a classic and robust in vivo method for quantifying localized vascular leakage in the skin.[2][7]

Materials and Reagents:

  • This compound (Evans Blue) dye

  • Sterile 0.9% saline

  • Permeability-inducing agent (e.g., VEGF, histamine, Substance P)

  • Vehicle control (e.g., sterile saline or PBS)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)[6]

  • Formamide (B127407) or Dimethylformamide (for dye extraction)[8][9]

  • Micropipettes and sterile tips

  • Insulin syringes with fine-gauge needles (e.g., 30G)

  • Surgical scissors and forceps

  • Homogenizer

  • Centrifuge

  • Spectrophotometer or plate reader

Procedure:

  • Animal Preparation:

    • Use adult mice (e.g., C57BL/6 or BALB/c, 8-12 weeks old).[8]

    • Anesthetize the mouse using an appropriate and approved anesthetic protocol.[6]

    • Shave the dorsal skin to provide a clear area for intradermal injections.

  • This compound Injection:

    • Prepare a 1% (w/v) solution of this compound in sterile 0.9% saline and filter-sterilize it.[10]

    • Warm the tail of the mouse under a heat lamp to dilate the tail veins.

    • Inject 100 µL of the 1% this compound solution intravenously via the lateral tail vein.[10]

    • Allow the dye to circulate for 10-30 minutes.[10][11]

  • Intradermal Injections:

    • Prepare solutions of the permeability-inducing agent(s) and the vehicle control at the desired concentrations.

    • On the shaved dorsal skin, perform multiple intradermal injections (typically 20-50 µL per site) of the test agents and the vehicle control.[7] It is recommended to inject agents and controls on opposite flanks of the same animal for internal control.[7]

    • Mark the injection sites clearly.

  • Incubation and Tissue Collection:

    • Allow the permeability-inducing agents to take effect for a defined period (e.g., 20-30 minutes).[12]

    • Euthanize the mouse by an approved method, such as cervical dislocation.

    • Carefully dissect the areas of skin corresponding to the injection sites.

  • Dye Extraction and Quantification:

    • Weigh each dissected skin sample.

    • Place each skin sample into a separate tube containing a known volume of formamide (e.g., 500 µL).[3]

    • Incubate the tubes at 55-60°C for 24-48 hours to extract the dye from the tissue.[3][13]

    • After incubation, centrifuge the tubes to pellet any tissue debris.[3]

    • Transfer the supernatant containing the extracted dye to a 96-well plate.

    • Measure the absorbance of the extracted dye at 620 nm using a spectrophotometer. Use formamide as a blank.[6][13]

    • The amount of extravasated dye is typically expressed as µg of dye per mg of tissue, calculated from a standard curve of known this compound concentrations.[3]

Data Presentation

Quantitative data from vascular permeability assays should be summarized in tables to allow for clear comparison between different experimental groups.

Table 1: Quantification of VEGF-Induced Vascular Permeability

Treatment GroupAgent (Intradermal)Evans Blue Extravasation (µg/g tissue)Fold Change vs. Vehicle
1Vehicle (PBS)15.2 ± 2.11.0
2VEGF (10 ng)45.8 ± 4.53.0
3VEGF (50 ng)88.1 ± 7.95.8
4VEGF (50 ng) + Inhibitor X30.5 ± 3.3#2.0

*Data are presented as mean ± SEM (n=6 mice per group). *p < 0.05 compared to Vehicle. #p < 0.05 compared to VEGF (50 ng).

Table 2: Quantification of Histamine-Induced Vascular Permeability

Treatment GroupAgent (Intradermal)Evans Blue Extravasation (µg/g tissue)Fold Change vs. Vehicle
1Vehicle (Saline)12.5 ± 1.81.0
2Histamine (100 ng)55.2 ± 5.14.4
3Histamine (500 ng)102.7 ± 9.88.2
4Histamine (500 ng) + H1R Antagonist25.1 ± 2.9#2.0

*Data are presented as mean ± SEM (n=6 mice per group). *p < 0.05 compared to Vehicle. #p < 0.05 compared to Histamine (500 ng).

Visualizations

Experimental Workflow: Miles Vascular Permeability Assay

Miles_Assay_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis prep_animal Anesthetize and Shave Mouse iv_injection Intravenous Injection of this compound prep_animal->iv_injection prep_dye Prepare 1% this compound prep_dye->iv_injection prep_agents Prepare Permeability Agents & Vehicle id_injection Intradermal Injections of Agents & Vehicle prep_agents->id_injection circulation Allow Dye to Circulate (10-30 min) iv_injection->circulation circulation->id_injection incubation Incubate (20-30 min) id_injection->incubation euthanize Euthanize Mouse incubation->euthanize dissect Dissect Skin Samples euthanize->dissect extract Extract Dye with Formamide dissect->extract quantify Quantify Dye at 620 nm extract->quantify VEGF_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Src Src VEGFR2->Src Activates IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca2 ↑ [Ca²⁺]i IP3->Ca2 PKC PKC DAG->PKC eNOS eNOS Ca2->eNOS Activates PKC->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces Junction_Disruption Endothelial Junction Disruption NO->Junction_Disruption VE_Cadherin VE-Cadherin Phosphorylation Src->VE_Cadherin VE_Cadherin->Junction_Disruption Permeability ↑ Vascular Permeability Junction_Disruption->Permeability Histamine_Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq11 Gq/11 H1R->Gq11 Activates PLC PLC Gq11->PLC IP3 IP3 PLC->IP3 Ca2 ↑ [Ca²⁺]i IP3->Ca2 MLCK MLCK Activation Ca2->MLCK Contraction Endothelial Cell Contraction MLCK->Contraction Permeability ↑ Vascular Permeability Contraction->Permeability SubstanceP_Pathway SubstanceP Substance P NK1R NK1 Receptor SubstanceP->NK1R Binds Gq11 Gq/11 NK1R->Gq11 Activates PLC PLC Gq11->PLC IP3 IP3 PLC->IP3 Ca2 ↑ [Ca²⁺]i IP3->Ca2 eNOS eNOS Activation Ca2->eNOS NO Nitric Oxide (NO) Production eNOS->NO Permeability ↑ Vascular Permeability NO->Permeability

References

Application Notes and Protocols: In Vivo Imaging with Evans Blue Dye

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evans Blue (EB) dye is a non-toxic, water-soluble azo dye that has been a cornerstone in biomedical research for over a century.[1] Its utility stems from its high affinity for serum albumin, the most abundant protein in blood plasma.[2][3] When injected into the circulatory system, EB rapidly binds to albumin, forming a large molecular complex (approximately 69 kDa).[1][3] Under normal physiological conditions, this EB-albumin complex is confined to the vasculature due to the tight junctions of the endothelial lining.[2] However, in pathological states characterized by increased vascular permeability, such as inflammation, trauma, or tumor growth, the integrity of this barrier is compromised, allowing the EB-albumin complex to extravasate into the surrounding tissues.[1][3] This principle forms the basis of its widespread use in assessing vascular permeability, blood-brain barrier (BBB) integrity, and tissue injury.

The dye can be visualized macroscopically, lending a blue color to tissues with compromised vasculature. For quantitative analysis, the extravasated dye can be extracted from tissues and measured using spectrophotometry or fluorometry.[4][5] Furthermore, its fluorescent properties allow for microscopic visualization of vascular networks.[6][7]

Key Applications

  • Assessment of Vascular Permeability: To quantify plasma protein leakage into tissues, often in response to inflammatory stimuli or drug candidates.

  • Evaluation of Blood-Brain Barrier (BBB) Integrity: To measure the disruption of the highly selective barrier protecting the central nervous system.[8][9][10]

  • Quantification of Tissue Injury: Particularly in skeletal muscle, where damaged cell membranes allow for dye uptake.[11]

Data Presentation: Quantitative Parameters

The following tables summarize key quantitative data for the use of Evans Blue dye in in vivo imaging experiments.

ParameterValueSpeciesApplicationReference(s)
Dye Concentration (for injection) 0.5% (w/v) in PBS or salineMouseVascular Permeability[2][12]
1% (w/v) in PBSMouseMuscle Injury[11]
2% (w/v) in salineMouseBlood-Brain Barrier Integrity[13][14]
3% (w/v) in salineMouseVascular Permeability[15]
4% (w/v) in salineRatBlood-Brain Barrier Integrity[16]
Administration Route & Dosage Intravenous (tail vein)MouseVascular Permeability[2][12]
100 µL of 0.5% solution[12]
50 µl of 1% solution per 10g body weightMouseMuscle Injury[11]
2 ml/kg of 2% solutionMouseBlood-Brain Barrier Integrity[13]
4 ml/kg of 2% solutionMouseVascular Permeability[14]
IntraperitonealRatBlood-Brain Barrier Integrity[16]
1.2 ml/kg of 4% solution[16]
Circulation Time 15 - 30 minutesMouse/RatVascular Permeability[17]
1 - 2 hoursRodentBlood-Brain Barrier Integrity[5][8]
3 - 6 hoursMouseMuscle Injury[11]
Spectrophotometry
Absorbance Maximum620 nmGeneral Quantification[2][4]
Blank/SolventFormamide (B127407) or 1% SDSGeneral Quantification[2][18]
Fluorometry
Excitation Wavelength620 nmFluorescence Detection[19]
Emission Wavelength680 nmFluorescence Detection[19]

Experimental Workflows and Signaling Pathways

General Workflow for Assessing Vascular Permeability

G cluster_0 Preparation cluster_1 Administration cluster_2 Tissue Collection cluster_3 Quantification A Prepare Evans Blue Solution (e.g., 0.5% in PBS) C Inject Evans Blue via Tail Vein A->C B Anesthetize Animal (e.g., Ketamine/Xylazine) B->C D Allow Dye to Circulate (15-30 min) C->D E Euthanize Animal (e.g., Cervical Dislocation) D->E F Perfuse with Saline (optional) to remove intravascular dye E->F G Harvest Tissues of Interest F->G H Weigh Tissue Samples G->H I Incubate in Formamide (e.g., 24-48h at 55°C) H->I J Centrifuge and Collect Supernatant I->J K Measure Absorbance at 620 nm J->K L Calculate Dye Concentration (µg/g tissue) K->L

Caption: Workflow for vascular permeability assessment.

Blood-Brain Barrier Disruption and Evans Blue Extravasation

G cluster_0 Healthy Blood-Brain Barrier cluster_1 Compromised Blood-Brain Barrier A Tight Junctions (Endothelial Cells) C No Extravasation A->C Maintains Integrity B EB-Albumin Complex in Circulation B->C Blocked by Barrier D Pathological Insult (e.g., Inflammation, Ischemia) E Disruption of Tight Junctions D->E G Extravasation into Brain Parenchyma E->G Allows Passage F EB-Albumin Complex in Circulation F->G Leaks Through

Caption: Blood-Brain Barrier integrity and EB extravasation.

Detailed Experimental Protocols

Protocol 1: Assessment of Vascular Permeability (Miles Assay)

This protocol is adapted from the modified Miles assay to assess local vascular permeability in the skin.

Materials:

  • Evans Blue dye powder

  • Sterile 0.9% saline or Phosphate-Buffered Saline (PBS)

  • 0.22 µm syringe filter

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Formamide

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Evans Blue Solution:

    • Prepare a 0.5% (w/v) solution of Evans Blue in sterile saline.[12]

    • Vortex thoroughly to dissolve the dye.

    • Filter the solution through a 0.22 µm syringe filter to remove any particulates.[12]

  • Animal Preparation and Dye Administration:

    • Anesthetize the mouse using an appropriate anesthetic.

    • To aid with tail vein injection, warm the tail using a heat lamp or by immersing it in warm water (37°C) for a few minutes to dilate the veins.[12]

    • Inject 100 µL of the 0.5% Evans Blue solution into the lateral tail vein.[12]

    • Allow the dye to circulate for 30 minutes.

  • Induction of Local Permeability (Optional):

    • If testing specific agents, intradermal injections of the test substance and a vehicle control can be administered into the dorsal skin.

  • Tissue Collection and Dye Extraction:

    • Euthanize the animal via cervical dislocation.[2]

    • Excise the skin or other tissues of interest.

    • Weigh the tissue samples.

    • Place each tissue sample in a microcentrifuge tube with a known volume of formamide (e.g., 500 µL).[2]

    • Incubate the tubes at 55°C for 24-48 hours to extract the Evans Blue dye from the tissue.[2]

  • Quantification:

    • Centrifuge the tubes to pellet any tissue debris.[2]

    • Transfer the supernatant to a 96-well plate.

    • Measure the absorbance of the supernatant at 620 nm using a spectrophotometer. Use pure formamide as a blank.[2][4]

    • Create a standard curve using known concentrations of Evans Blue in formamide to determine the amount of dye in each sample (µg/g of tissue).[2]

Protocol 2: Evaluation of Blood-Brain Barrier Integrity

This protocol details the procedure for assessing BBB disruption in rodents.[8][9]

Materials:

  • Evans Blue dye powder

  • Sterile 0.9% saline

  • Anesthetic

  • Perfusion pump and solutions (saline)

  • Trichloroacetic acid (TCA)

  • Ethanol

  • Fluorometer or spectrophotometer

Procedure:

  • Preparation of Evans Blue Solution:

    • Prepare a 2% (w/v) solution of Evans Blue in sterile saline.[13]

  • Dye Administration:

    • Anesthetize the rodent.

    • Inject the Evans Blue solution (2 ml/kg) intravenously (e.g., via the tail vein).[13]

    • Allow the dye to circulate for 1 hour.[8]

  • Perfusion and Tissue Collection:

    • Re-anesthetize the animal if necessary.

    • Open the thoracic cavity and perform transcardial perfusion with saline until the fluid from the right atrium runs clear. This step is crucial to remove intravascular dye.[8][13]

    • Decapitate the animal and dissect the brain or specific brain regions of interest.[8]

    • Samples can be stored at -80°C until analysis.[8]

  • Dye Extraction:

    • Weigh the brain tissue samples.[8]

    • Homogenize the tissue in PBS. For example, add 0.75 ml of PBS to the sample.[13]

    • Add 100% TCA solution to precipitate proteins (e.g., 0.25 ml).[13]

    • Incubate the samples overnight at 4°C.[13]

    • Centrifuge the samples (e.g., 30 min at 1,000 x g at 4°C) to pellet the precipitated protein.[13]

    • Collect the supernatant containing the extracted Evans Blue.

  • Quantification:

    • Spectrophotometry: Measure the absorbance of the supernatant at 620 nm.[13]

    • Fluorometry: For higher sensitivity, measure the fluorescence at an excitation of 620 nm and an emission of 680 nm.[8][19]

    • Calculate the dye concentration against a standard curve prepared in the same solvent.

Protocol 3: Assessment of Muscle Injury

This protocol is used to identify and quantify muscle fibers with compromised membrane integrity.[11]

Materials:

  • Evans Blue dye powder

  • Sterile PBS

  • 0.2 µm syringe filter

  • Acetone (B3395972) (ice-cold)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Preparation and Administration of Evans Blue:

    • Prepare a 1% (w/v) solution of Evans Blue in sterile PBS and filter it through a 0.2 µm filter.[11]

    • Inject 50 µl of the solution per 10 g of body weight via the tail vein. Intravenous injection is preferred over intraperitoneal to avoid non-specific staining of abdominal muscles.[11]

    • Allow the dye to circulate for 3-6 hours.[11]

  • Tissue Processing:

    • Euthanize the animal and dissect the muscles of interest.

    • Muscles with significant injury will appear blue.

    • Prepare cryosections (e.g., 7 µm) of the muscle tissue.

  • Visualization:

    • Incubate the muscle sections in ice-cold acetone at -20°C for 10 minutes.[11]

    • Wash the sections three times for 10 minutes each with PBS.[11]

    • Mount the sections with an appropriate mounting medium.[11]

    • Visualize the sections using a fluorescence microscope. Evans Blue-positive fibers will emit a bright red fluorescence.[11]

  • Quantification:

    • Count the number of Evans Blue-positive (red fluorescent) muscle fibers.

    • The results can be expressed as the number of positive fibers per field of view or as a percentage of the total number of fibers.

Limitations and Considerations

  • Toxicity: While generally safe at standard doses, high concentrations of Evans Blue (above 200 mg/kg) can be toxic.[3]

  • Sensitivity: Spectrophotometric measurement may have lower sensitivity compared to methods using fluorescently labeled tracers.[4] However, sensitivity can be increased by using fluorescence spectroscopy.[4]

  • Intravascular Dye: Incomplete perfusion can lead to the overestimation of extravasated dye. Thorough perfusion is critical for accurate quantification of BBB disruption and vascular permeability in most organs.

  • Alternative Methods: Other methods for assessing vascular permeability include the use of fluorescently labeled dextrans or proteins, and advanced imaging techniques like PET scanning and MRI, though these can be more expensive and require specialized equipment.[4]

References

Direct Blue 53: A Versatile Counterstain for Immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Blue 53, also known as Evans Blue or C.I. 23860, is a diazo dye traditionally utilized in physiological studies to determine plasma volume and assess vascular permeability.[1][2] Its utility in fluorescence microscopy, however, extends beyond these applications. This compound serves as an effective counterstain in immunofluorescence (IF), offering distinct advantages, particularly in tissues prone to high autofluorescence. With its far-red emission, it provides excellent spectral separation from commonly used green and blue fluorophores, and it has been shown to quench background autofluorescence, thereby enhancing the signal-to-noise ratio.[3][4]

These application notes provide a comprehensive guide to using this compound as a counterstain in immunofluorescence experiments, covering its properties, detailed protocols for various sample types, and its application in studying signaling pathways related to vascular permeability.

Properties of this compound

Understanding the spectral and chemical properties of this compound is crucial for its successful implementation in multicolor immunofluorescence imaging.

Spectral Properties

This compound exhibits a broad absorption spectrum with a peak in the orange-red region and emits in the far-red spectrum. This large Stokes shift is advantageous for minimizing spectral overlap with other fluorophores.

PropertyWavelength (nm)Reference
Excitation Maximum~620
Emission Maximum~680
Autofluorescence Quenching

A significant benefit of using this compound is its ability to reduce background autofluorescence, which can be a major challenge in tissues like the kidney and spleen.[3][4] This quenching effect is particularly useful when working with formalin-fixed paraffin-embedded (FFPE) tissues, which often exhibit high levels of autofluorescence.

Photostability

While direct quantitative comparisons are limited, anecdotal evidence suggests that this compound exhibits good photostability, making it suitable for imaging protocols that require prolonged exposure to excitation light.

Experimental Protocols

The following protocols provide detailed methodologies for using this compound as a counterstain for immunofluorescence on cultured cells, frozen tissue sections, and paraffin-embedded tissue sections.

General Immunofluorescence Staining (Prior to Counterstaining)

A standard immunofluorescence protocol should be performed before counterstaining with this compound. This typically involves the following steps:

Figure 1: General Immunofluorescence Workflow.
Protocol 1: Counterstaining of Cultured Cells

This protocol is suitable for cells grown on coverslips or in chamber slides.

Materials:

  • This compound stock solution (0.5% w/v in deionized water)

  • Phosphate-Buffered Saline (PBS)

  • Mounting Medium (aqueous-based, e.g., VECTASHIELD®)

Procedure:

  • Following the final wash step of your immunofluorescence protocol, aspirate the wash buffer.

  • Dilute the 0.5% this compound stock solution to a working concentration of 0.1% in PBS.

  • Add the 0.1% this compound working solution to the cells, ensuring the entire surface is covered.

  • Incubate for 5-10 minutes at room temperature, protected from light.

  • Aspirate the this compound solution.

  • Wash the cells three times with PBS for 5 minutes each.

  • Mount the coverslip onto a microscope slide using an aqueous mounting medium.

  • Seal the edges of the coverslip with nail polish or a commercial sealant.

  • Image using appropriate filter sets for your fluorophores and this compound (Excitation: ~620 nm, Emission: ~680 nm).

Protocol 2: Counterstaining of Frozen Tissue Sections

This protocol is for use with cryosectioned tissues.

Materials:

  • This compound stock solution (0.5% w/v in deionized water)

  • Phosphate-Buffered Saline (PBS)

  • Mounting Medium (aqueous-based)

Procedure:

  • After the final wash of your immunofluorescence staining, remove the slides from the wash buffer one at a time.

  • Blot the excess buffer from around the tissue section without allowing the section to dry.

  • Prepare a 0.1% working solution of this compound in PBS.

  • Apply the 0.1% this compound solution to completely cover the tissue section.

  • Incubate for 10 minutes at room temperature in a humidified chamber, protected from light.

  • Gently rinse the slides by dipping them in a beaker of PBS.

  • Wash the slides three times in PBS for 5 minutes each in a staining jar.

  • Carefully remove the slides, drain excess PBS, and mount with an aqueous mounting medium and a coverslip.

  • Image using appropriate filter settings.

Protocol 3: Counterstaining of Paraffin-Embedded Tissue Sections

This protocol is for formalin-fixed, paraffin-embedded (FFPE) tissues.

Materials:

  • This compound stock solution (0.5% w/v in deionized water)

  • Phosphate-Buffered Saline (PBS)

  • Deionized water

  • Aqueous Mounting Medium

Procedure:

  • Following deparaffinization, rehydration, and antigen retrieval, proceed with your standard immunofluorescence staining protocol.

  • After the final post-secondary antibody wash, immerse the slides in a 0.1% solution of this compound in PBS for 10-15 minutes at room temperature.

  • Wash the slides three times in PBS for 5 minutes each.

  • Briefly rinse the slides in deionized water to remove any residual phosphate (B84403) salts.

  • Mount with an aqueous mounting medium.

  • Image using appropriate filter sets.

Application Example: Visualizing Vascular Permeability

This compound's historical use in assessing vascular permeability makes it a relevant counterstain when studying signaling pathways that regulate endothelial barrier function. Vascular Endothelial Growth Factor (VEGF) is a potent inducer of vascular permeability and angiogenesis.[5] The following diagram illustrates a simplified overview of the VEGF signaling pathway leading to increased endothelial permeability.

Figure 2: Simplified VEGF Signaling Pathway.

In an experimental context, after treating endothelial cell cultures with VEGF to induce permeability, immunofluorescence could be used to visualize the localization of key junctional proteins like VE-cadherin. This compound could then be applied as a counterstain to delineate the cell boundaries and nuclei, providing a clear context for the changes in protein distribution.

Data Presentation: Comparison with DAPI

While both this compound and DAPI can be used as counterstains, they have distinct properties that make them suitable for different applications.

FeatureThis compound (Evans Blue)DAPI
Excitation Max (nm) ~620~358 (bound to dsDNA)[6]
Emission Max (nm) ~680~461 (bound to dsDNA)[6]
Target Binds to albumin; general tissue counterstainA-T rich regions in the minor groove of DNA
Primary Staining Cytoplasm and extracellular matrixNuclei
Autofluorescence Can quench background autofluorescence[3][4]Can contribute to blue channel background
Compatibility Good with blue and green fluorophoresGood with green and red fluorophores
Fixation Compatible with fixed cells and tissuesPrimarily for fixed and permeabilized cells

Summary and Recommendations

This compound is a valuable and often underutilized tool in the immunofluorescence toolbox. Its far-red emission, coupled with its ability to quench autofluorescence, makes it an excellent choice for a counterstain, especially in challenging tissues. By providing clear demarcation of cellular and tissue architecture without significant spectral overlap with common fluorophores, this compound can significantly enhance the quality and clarity of immunofluorescence images. Researchers are encouraged to optimize the staining concentration and incubation time for their specific cell or tissue type to achieve the best results.

References

Application Notes: Staining of Damaged Muscle Fibers with Evans Blue Dye

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evans Blue Dye (EBD) is a vital stain widely employed in preclinical research to identify and quantify damaged skeletal muscle fibers.[1] Its utility lies in its ability to selectively enter cells that have compromised plasma membrane integrity, a hallmark of necrosis and certain stages of apoptosis.[2] In healthy muscle tissue, the sarcolemma is impermeable to EBD. However, following injury—be it from genetic disorders like muscular dystrophy, mechanical stress such as exercise, or toxin-induced damage—the sarcolemma becomes permeable, allowing EBD to enter and accumulate within the damaged myofibers. This straightforward and cost-effective technique provides both qualitative and quantitative data on the extent of muscle damage.

Principle of the Method

The methodology is based on the high affinity of Evans Blue Dye for serum albumin.[2][3] When introduced into the bloodstream, EBD rapidly binds to albumin, forming a large protein-dye complex (approximately 69 kDa).[2] This complex is too large to cross the intact sarcolemma of healthy muscle fibers. In contrast, muscle fibers with damaged membranes allow the EBD-albumin complex to enter the sarcoplasm. Once inside, the dye is trapped, leading to a characteristic blue staining of the damaged tissue that can be visualized macroscopically.[2] For microscopic analysis, EBD exhibits a bright red fluorescence when excited with green light, enabling clear identification and quantification of individual damaged fibers.[2]

Applications

  • Muscular Dystrophy Research: EBD staining is extensively used to assess the progression of muscle degeneration in animal models of muscular dystrophy, such as the mdx mouse.[1]

  • Exercise-Induced Muscle Damage: The technique is valuable for studying the mechanisms of muscle injury and repair following strenuous or eccentric exercise.

  • Drug Efficacy Studies: EBD staining serves as a crucial endpoint in preclinical trials to evaluate the myoprotective effects of novel therapeutic agents.

  • Toxicology and Injury Models: It is used to quantify muscle damage in response to myotoxins, ischemia-reperfusion injury, and other induced trauma.

Data Presentation

The following table summarizes key quantitative parameters for in vivo EBD staining protocols in mice, compiled from various studies.

ParameterIntravenous (IV) InjectionIntraperitoneal (IP) InjectionReference
EBD Solution 1% (w/v) in sterile PBS1% (w/v) in sterile PBS[4]
Injection Volume 50 µl per 10 g body weight1% of body mass (e.g., 0.2 ml for a 20g mouse)[5]
Circulation Time 3 - 6 hours16 - 24 hours[4][5]
Tissue Processing Snap-freezing in isopentane (B150273) cooled by liquid nitrogenSnap-freezing in isopentane cooled by liquid nitrogen
Microscopic Visualization Red fluorescenceRed fluorescence[2]
Quantification Method 1 Counting EBD-positive fibers on cryosectionsCounting EBD-positive fibers on cryosections[5]
Quantification Method 2 Spectrophotometry (OD 620 nm) after formamide (B127407) extractionSpectrophotometry (OD 620 nm) after formamide extraction[1]

Experimental Protocols

Protocol 1: In Vivo Staining of Damaged Muscle Fibers in Mice

This protocol describes the in vivo administration of EBD to mice to identify damaged muscle fibers. Two common routes of administration are provided: intravenous and intraperitoneal injection.

Materials:

  • Evans Blue Dye (Sigma-Aldrich, Cat. No. E2129 or equivalent)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • 0.2 µm syringe filters

  • Syringes and needles appropriate for mouse injections

  • Isopentane

  • Liquid Nitrogen

  • Cryomolds

  • Optimal Cutting Temperature (OCT) compound

Procedure:

1. Preparation of EBD Solution (1% w/v): a. In a sterile container, dissolve 100 mg of Evans Blue Dye in 10 ml of sterile PBS. b. Ensure complete dissolution by vortexing or gentle agitation. c. Sterilize the solution by passing it through a 0.2 µm syringe filter. d. Protect the solution from light and store at 4°C for up to several months.[6]

2. EBD Administration:

  • Method A: Intravenous (IV) Tail Vein Injection a. Warm the mouse under a heat lamp to dilate the tail veins. b. Place the mouse in a suitable restrainer. c. Inject 50 µl of the 1% EBD solution per 10 g of body weight into a lateral tail vein. d. Allow the dye to circulate for 3 to 6 hours.[5]
  • Method B: Intraperitoneal (IP) Injection a. Restrain the mouse, exposing the abdomen. b. Inject a volume of 1% EBD solution equivalent to 1% of the mouse's body mass (e.g., 0.2 ml for a 20 g mouse). c. Allow the dye to circulate for 16 to 24 hours for optimal contrast.[4]

3. Tissue Collection and Processing: a. Euthanize the mouse using a humane, approved method. b. Dissect the muscle(s) of interest. Macroscopic blue staining may be visible in severely damaged muscles. c. Embed the fresh muscle tissue in OCT compound in a cryomold. d. Snap-freeze the embedded tissue by immersing it in isopentane cooled with liquid nitrogen until the isopentane stops bubbling. e. Store the frozen blocks at -80°C until sectioning.

4. Visualization: a. Cut cryosections at a thickness of 7-10 µm using a cryostat. b. Mount the sections on glass slides. c. For immediate visualization, coverslip the sections with a suitable mounting medium. d. For improved morphology, sections can be briefly fixed in ice-cold acetone (B3395972) for 10 minutes, followed by three 10-minute washes in PBS before mounting.[5] e. Observe the sections using a fluorescence microscope with a filter set appropriate for red fluorescence (Excitation: ~540-560 nm, Emission: ~580-620 nm). EBD-positive (damaged) fibers will fluoresce bright red.

Protocol 2: Ex Vivo Staining of Isolated Muscle Tissue

This protocol is adapted for staining freshly isolated muscle tissue or single muscle fibers to assess viability.

Materials:

  • Evans Blue Dye

  • Physiological buffer (e.g., Ringer's solution or PBS)

  • Microscope slides and coverslips

Procedure:

1. Preparation of Staining Solution (0.1% - 0.5% w/v): a. Prepare a stock solution of EBD in the desired physiological buffer. b. The optimal concentration may need to be determined empirically but can start in the range of 0.1% to 0.5%.

2. Staining: a. Isolate the muscle tissue or single fibers and place them in a small dish containing the physiological buffer. b. Replace the buffer with the EBD staining solution. c. Incubate at room temperature for 15-30 minutes, protected from light.

3. Washing: a. Carefully remove the EBD solution. b. Wash the tissue/fibers multiple times with fresh physiological buffer to remove unbound dye until the buffer remains clear.

4. Visualization: a. Mount the stained tissue/fibers on a microscope slide with a drop of buffer and a coverslip. b. Observe under a bright-field or fluorescence microscope. Damaged fibers will appear blue under bright-field or red under fluorescence.

Protocol 3: In Vitro Staining of Cultured Myotubes

This protocol is for assessing the viability of cultured myotubes (e.g., C2C12 cells) following an experimental insult.

Materials:

  • Evans Blue Dye

  • Sterile PBS or cell culture medium

  • 0.2 µm syringe filter

  • Multi-well culture plates with differentiated myotubes

Procedure:

1. Preparation of Staining Solution (0.1% w/v): a. Prepare a 1% EBD stock solution in sterile water as described in Protocol 1. b. Dilute the stock solution 1:10 in sterile PBS or serum-free culture medium to a final concentration of 0.1%.[6]

2. Staining: a. Aspirate the culture medium from the myotubes. b. Gently add the 0.1% EBD staining solution to each well, ensuring the cells are fully covered. c. Incubate at room temperature or 37°C for 15-20 minutes, protected from light.[6]

3. Washing: a. Aspirate the EBD solution. b. Gently wash the cells 2-3 times with sterile PBS to remove excess dye.

4. Visualization: a. Add fresh PBS to the wells. b. Immediately observe the cells using an inverted microscope. Dead or damaged myotubes will be stained blue. c. For quantification, count the number of blue-stained cells versus the total number of cells in several fields of view.

Quantification of EBD Uptake

Method 1: Microscopic Quantification
  • Capture fluorescent images of the EBD-stained muscle cryosections.

  • Count the total number of EBD-positive (red) fibers in the entire muscle cross-section.

  • The data can be expressed as the total number of damaged fibers per muscle or as a percentage of the total fibers in the section.

Method 2: Spectrophotometric Quantification

This method provides a more objective measure of the total EBD content in a muscle.

Materials:

  • Formamide (Sigma-Aldrich, Cat. No. F9037 or equivalent)

  • Phosphate-buffered saline (PBS)

  • Tissue homogenizer

  • Microcentrifuge tubes

  • Spectrophotometer or plate reader

Procedure:

  • Weigh the frozen muscle tissue (wet weight).

  • Place the tissue in a microcentrifuge tube.

  • Add formamide to the tube (e.g., 1 ml per 100 mg of tissue).

  • Incubate the samples at 55°C for 24 hours to extract the EBD from the tissue.[7]

  • Centrifuge the tubes at high speed (e.g., >10,000 x g) for 30-40 minutes to pellet the tissue debris.[7]

  • Carefully transfer the supernatant containing the extracted dye to a new tube or a 96-well plate.

  • Measure the absorbance of the supernatant at 620 nm (OD620) using a spectrophotometer. Use pure formamide as a blank.[3]

  • The results can be expressed as OD620 per gram of muscle tissue.

Visualizations

EBD_Principle cluster_blood Bloodstream cluster_muscle Muscle Tissue EBD Evans Blue Dye Complex EBD-Albumin Complex (~69 kDa) EBD->Complex Binds Albumin Serum Albumin Albumin->Complex Healthy Healthy Myofiber (Intact Sarcolemma) Complex->Healthy Cannot Cross Sarcolemma Damaged Damaged Myofiber (Permeable Sarcolemma) Complex->Damaged Enters Cytosol

Caption: Principle of EBD staining for damaged muscle fibers.

EBD_Workflow cluster_invivo In Vivo Procedure cluster_analysis Analysis cluster_quant Quantification prep Prepare 1% EBD in sterile PBS inject Inject Mouse (IV or IP) prep->inject circulate Circulation (3-24 hours) inject->circulate harvest Harvest & Freeze Muscle circulate->harvest section Cryosection (7-10 µm) harvest->section microscopy Fluorescence Microscopy (Count Red Fibers) section->microscopy spectro Formamide Extraction (Measure OD 620nm) section->spectro

Caption: Experimental workflow for in vivo EBD staining and analysis.

References

Application Notes: Protocol for Assessing Plasma Volume Using Direct Blue 53

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The measurement of plasma volume (PV) is a critical parameter in physiological and pharmacological research, providing insights into fluid balance, cardiovascular function, and the pharmacokinetic properties of therapeutic agents. The dye dilution method, utilizing Direct Blue 53 (also known as Evans Blue or T-1824), remains a widely used and reliable technique for determining plasma volume. This compound binds tightly to serum albumin, ensuring its retention within the intravascular space for a sufficient duration to allow for accurate measurement. This document provides a detailed protocol for the assessment of plasma volume using this compound, including reagent preparation, experimental procedures, data analysis, and illustrative examples.

Principle of the Method

The protocol is based on the indicator dilution principle. A known quantity of this compound is injected into the bloodstream, where it rapidly binds to albumin and is distributed throughout the plasma. After a brief period for complete mixing, the concentration of the dye in a plasma sample is determined spectrophotometrically. The plasma volume is then calculated by dividing the total amount of dye injected by its concentration in the plasma. To account for the gradual clearance of the dye from circulation, multiple blood samples are often taken, and the concentration at the time of injection (time zero) is determined by back-extrapolation of the dye's disappearance curve.

Materials and Reagents

  • This compound (Evans Blue, T-1824)

  • Sterile 0.9% saline solution

  • Heparinized tubes for blood collection

  • Microcentrifuge

  • Spectrophotometer capable of measuring absorbance at 620 nm and 740 nm

  • Calibrated micropipettes and tips

  • Syringes and needles for injection and blood sampling

Experimental Protocol

A detailed, step-by-step methodology for the determination of plasma volume using this compound is provided below.

1. Preparation of this compound Injection Solution

  • Prepare a stock solution of this compound at a concentration of 5 mg/mL in sterile 0.9% saline.

  • Filter-sterilize the solution through a 0.22 µm syringe filter into a sterile vial.

  • Store the solution protected from light at 4°C.

2. Preparation of Standard Curve

  • Prepare a series of dilutions of the this compound stock solution in plasma (obtained from a pre-injection blood sample) to create a standard curve.

  • Typical concentrations for the standard curve range from 1 µg/mL to 20 µg/mL.

  • Measure the absorbance of each standard at 620 nm, using the pre-injection plasma as a blank.

  • Plot the absorbance at 620 nm versus the concentration of this compound and perform a linear regression to obtain the equation of the line (y = mx + c).

3. Animal/Subject Preparation and Dye Administration

  • Acclimatize the animal or subject to the experimental conditions to minimize stress.

  • Record the body weight of the subject.

  • Collect a pre-injection (blank) blood sample from a suitable vein or artery into a heparinized tube.

  • Accurately weigh a syringe containing the this compound injection solution.

  • Inject a precise volume of the this compound solution intravenously. A typical dose is 50 µL of a 30 mg/mL solution for a mouse.[1]

  • Reweigh the syringe to determine the exact amount of dye injected.

4. Blood Sampling

  • Collect a series of small blood samples (e.g., 100-200 µL) at specific time points after dye injection.

  • Recommended time points for constructing a disappearance curve are 5, 10, 15, and 20 minutes post-injection.

  • Collect each blood sample in a separate heparinized tube.

5. Plasma Preparation

  • Centrifuge the pre-injection and post-injection blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Carefully collect the plasma supernatant without disturbing the buffy coat or red blood cells.

6. Spectrophotometric Measurement

  • Measure the absorbance of the plasma samples at 620 nm (the absorbance maximum of this compound bound to albumin) and 740 nm (to correct for background turbidity).

  • Use the pre-injection plasma as a blank.

  • The corrected absorbance for each sample is calculated as: Corrected Absorbance = A620nm - A740nm.

7. Data Analysis and Plasma Volume Calculation

  • Using the equation from the standard curve, calculate the concentration of this compound in each plasma sample from its corrected absorbance.

  • Plot the natural logarithm (ln) of the dye concentration versus time for the post-injection samples.

  • Perform a linear regression on this plot and extrapolate the line back to time zero (t=0) to determine the theoretical initial concentration of the dye (C0).

  • The plasma volume (PV) is then calculated using the following formula:

    PV (mL) = (Total amount of dye injected (mg)) / (C0 (mg/mL))

Data Presentation

Table 1: Illustrative Standard Curve Data for this compound in Plasma

This compound Concentration (µg/mL)Absorbance at 620 nm (Corrected)
0 (Blank)0.000
2.50.125
5.00.250
10.00.500
15.00.750
20.01.000

Table 2: Example Data for Plasma Volume Determination in a Subject

ParameterValue
Body Weight250 g
Injected Dye Volume0.2 mL
Dye Concentration in Syringe5 mg/mL
Total Dye Injected1.0 mg
Time (min) Corrected Absorbance
50.450
100.405
150.364
200.328
Calculated C0 (from extrapolation) 10.2 µg/mL (0.0102 mg/mL)
Calculated Plasma Volume 98.04 mL

Experimental Workflow and Signaling Pathways

PlasmaVolumeProtocol Workflow for Plasma Volume Assessment using this compound cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result prep_dye Prepare this compound (5 mg/mL in Saline) inject_dye Inject Known Amount of this compound prep_dye->inject_dye prep_standards Prepare Standard Curve (1-20 µg/mL in Plasma) calc_conc Calculate Dye Concentration using Standard Curve prep_standards->calc_conc pre_sample Collect Pre-injection Blood Sample (Blank) pre_sample->prep_standards pre_sample->inject_dye post_samples Collect Post-injection Blood Samples (5, 10, 15, 20 min) inject_dye->post_samples centrifuge Centrifuge Samples to Obtain Plasma post_samples->centrifuge measure_abs Measure Absorbance (620 nm & 740 nm) centrifuge->measure_abs measure_abs->calc_conc extrapolate Extrapolate to t=0 to find C0 calc_conc->extrapolate calc_pv Calculate Plasma Volume PV = (Total Dye) / C0 extrapolate->calc_pv

Caption: Workflow for Plasma Volume Assessment.

Considerations and Troubleshooting

  • Hemolysis: Hemolysis can interfere with spectrophotometric readings. To minimize hemolysis, use appropriate needle gauges and handle blood samples gently. If hemolysis is present, a correction factor may need to be applied.

  • Lipemia: Lipemic plasma can cause turbidity, leading to inaccurate absorbance readings. The dual-wavelength measurement (620 nm and 740 nm) helps to correct for this.

  • Incomplete Mixing: Ensure a sufficient time interval between dye injection and the first blood sample to allow for complete mixing of the dye in the circulation. This time may vary depending on the species and its cardiovascular status.

  • Dye Extravasation: this compound is largely retained in the vasculature due to its binding to albumin. However, in conditions of increased vascular permeability, some dye may leak out, leading to an overestimation of plasma volume. The back-extrapolation method helps to correct for the initial, rapid phase of dye clearance.

References

Application Notes and Protocols: Evans Blue for the Identification of Leaky Gut Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Evans Blue dye for the assessment of intestinal permeability, commonly referred to as "leaky gut" syndrome. This in vivo assay is a valuable tool in preclinical research and drug development for evaluating the integrity of the intestinal barrier.

Introduction

Leaky gut syndrome, or increased intestinal permeability, is a condition where the tight junctions between the epithelial cells of the intestinal lining are compromised. This allows for the passage of luminal contents, such as toxins, undigested food particles, and bacteria, into the bloodstream, potentially triggering inflammatory and autoimmune responses. The Evans Blue assay offers a straightforward and quantifiable method to assess this breakdown in the intestinal barrier.

The principle of the assay is based on the high affinity of Evans Blue dye for serum albumin.[1][2][3] Under normal physiological conditions, the albumin-Evans Blue complex is too large to pass through the intact intestinal mucosal barrier.[1][2][3] However, in conditions of increased permeability, this complex extravasates into the intestinal tissue. The amount of dye that accumulates in the tissue is directly proportional to the degree of permeability.[1][2] This can be visually assessed and quantitatively measured by extracting the dye from the tissue and measuring its absorbance.[1][2]

Key Experimental Protocols

There are two primary in vivo methods for assessing intestinal permeability using Evans Blue: Intravenous Administration and Direct Intestinal Instillation.

Protocol 1: Intravenous Evans Blue Administration to Assess Systemic Vascular Leak into Intestinal Tissue

This protocol is used to evaluate the leakage of vascular components into the intestinal tissue, which can be an indicator of inflammation-associated changes in gut permeability.

Materials:

  • Evans Blue dye (Sigma-Aldrich)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail)

  • Formamide (B127407) (for dye extraction)

  • Dissection tools

  • Homogenizer

  • Spectrophotometer

  • Microcentrifuge tubes

  • 96-well plates

Procedure:

  • Preparation of Evans Blue Solution: Prepare a 0.5% (w/v) solution of Evans Blue in sterile PBS.[1] Ensure the solution is well-dissolved and filter-sterilized if necessary to remove any particulate matter.[1]

  • Animal Preparation: Use appropriate animal models for leaky gut syndrome (e.g., DSS-induced colitis model). Anesthetize the animal according to approved institutional protocols.

  • Evans Blue Injection: Administer the Evans Blue solution intravenously, typically via the tail vein or jugular vein.[1][4] A common dosage is 50 mg/kg body weight.[5]

  • Circulation Time: Allow the dye to circulate for a defined period, typically 30-60 minutes.[5]

  • Tissue Collection: Euthanize the animal and perform a laparotomy to expose the abdominal cavity. Carefully excise the desired section of the intestine (e.g., colon, ileum).[4]

  • Tissue Preparation: Rinse the excised intestinal tissue with PBS to remove any luminal contents and blood. Blot the tissue dry and record its wet weight.[4]

  • Dye Extraction:

    • Place the weighed tissue into a microcentrifuge tube containing formamide (e.g., 1 mL per 100 mg of tissue).[1]

    • Incubate the tubes at 55-60°C for 24-48 hours to extract the Evans Blue dye from the tissue.[1][5]

    • After incubation, centrifuge the tubes to pellet any tissue debris.[1]

  • Quantification:

    • Transfer the supernatant to a 96-well plate.

    • Measure the absorbance of the extracted dye using a spectrophotometer at a wavelength of 610-620 nm.[1]

    • Use formamide as a blank.[1]

  • Data Analysis: Calculate the concentration of Evans Blue in the tissue (e.g., in µg of dye per gram of tissue) by comparing the absorbance values to a standard curve prepared with known concentrations of Evans Blue in formamide.

Protocol 2: Direct Intestinal Instillation of Evans Blue

This method directly assesses the permeability of the intestinal epithelial barrier to luminal contents.

Materials:

  • Same as Protocol 1.

Procedure:

  • Animal Preparation: Anesthetize the animal as described in Protocol 1.

  • Surgical Procedure: Perform a laparotomy to expose the intestine. Ligate a segment of the intestine (e.g., a 2-3 cm loop of the colon or small intestine) at both ends to create a closed loop, being careful not to obstruct major blood vessels.[6]

  • Dye Instillation: Inject a known concentration and volume of Evans Blue solution (e.g., 1% in PBS) directly into the lumen of the ligated intestinal loop.

  • Incubation Period: Return the intestinal loop to the abdominal cavity and close the incision temporarily. Allow the dye to be absorbed for a specific period (e.g., 30-120 minutes).[7]

  • Tissue and Blood Collection: After the incubation period, euthanize the animal. Collect the ligated intestinal segment and a blood sample via cardiac puncture.

  • Tissue Preparation and Dye Extraction:

    • Thoroughly wash the exterior of the intestinal loop with PBS.

    • To remove any unabsorbed dye from the mucus layer, wash the luminal side with a solution of 6 mM N-acetylcysteine in PBS.[7][8]

    • Blot the tissue dry, weigh it, and proceed with the dye extraction using formamide as described in Protocol 1.

  • Quantification:

    • Measure the absorbance of the extracted dye from the tissue as described in Protocol 1.

    • Optionally, the amount of Evans Blue that has crossed into the systemic circulation can be measured in the plasma from the collected blood sample.

Data Presentation

Quantitative data should be presented in a clear and structured format to allow for easy comparison between experimental groups.

Table 1: Quantification of Intestinal Permeability using Evans Blue Extravasation

Experimental GroupTreatmentnEvans Blue Concentration (µg/g tissue) ± SEMp-value vs. Control
ControlVehicle615.2 ± 2.1-
DSS-TreatedDSS648.7 ± 5.3<0.001
DSS + Drug XDSS + Drug X625.4 ± 3.8<0.05

This is a sample data table based on expected results from a study investigating the effect of a therapeutic agent (Drug X) on dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, a common model for leaky gut.[9]

Visualizations

Experimental Workflows

experimental_workflow_iv cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis prep_dye Prepare 0.5% Evans Blue inject Intravenous Injection (50 mg/kg) prep_dye->inject prep_animal Anesthetize Animal prep_animal->inject circulate Circulate (30-60 min) inject->circulate collect Collect Intestinal Tissue circulate->collect extract Extract Dye with Formamide (55°C, 24-48h) collect->extract quantify Measure Absorbance (620 nm) extract->quantify analyze Calculate Concentration quantify->analyze

Caption: Workflow for Intravenous Evans Blue Assay.

experimental_workflow_instillation cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis prep_animal_inst Anesthetize Animal ligate Create Intestinal Loop prep_animal_inst->ligate prep_dye_inst Prepare 1% Evans Blue instill Instill Evans Blue prep_dye_inst->instill ligate->instill incubate Incubate (30-120 min) instill->incubate collect_inst Collect Tissue & Blood incubate->collect_inst wash Wash with N-acetylcysteine collect_inst->wash extract_inst Extract Dye with Formamide wash->extract_inst quantify_inst Measure Absorbance (620 nm) extract_inst->quantify_inst

Caption: Workflow for Direct Intestinal Instillation Assay.

Principle of Evans Blue Assay for Leaky Gut

leaky_gut_principle cluster_healthy Healthy Gut (Intact Barrier) cluster_leaky Leaky Gut (Compromised Barrier) lumen_h Intestinal Lumen (Evans Blue-Albumin Complex) epithelium_h Tight Junctions (Intact) Epithelial Cells lumen_h->epithelium_h:tj No Passage blood_h Bloodstream lumen_l Intestinal Lumen (Evans Blue-Albumin Complex) epithelium_l Tight Junctions (Disrupted) Epithelial Cells lumen_l->epithelium_l:tj Passage blood_l Bloodstream (Evans Blue Extravasation) epithelium_l->blood_l

Caption: Principle of Evans Blue extravasation in leaky gut.

Considerations and Limitations

  • Binding to Albumin: The assay relies on the binding of Evans Blue to albumin. Conditions that alter plasma albumin levels can affect the results.

  • Vascular Permeability vs. Epithelial Permeability: The intravenous administration method measures overall vascular permeability into the gut tissue, which may not exclusively reflect epithelial barrier dysfunction. The direct instillation method is more specific for epithelial permeability.[6][8]

  • Dye Extraction: Complete extraction of the dye is crucial for accurate quantification. Ensure sufficient incubation time and volume of formamide.

  • Animal Model: The choice of animal model and the method of inducing leaky gut are critical for the relevance of the findings.

  • Alternative Tracers: For measuring the passage of smaller molecules, other tracers like FITC-dextran of varying molecular weights can be used in conjunction with or as an alternative to Evans Blue.[6]

These application notes provide a framework for utilizing the Evans Blue assay to study intestinal permeability. Researchers should optimize the protocols for their specific experimental needs and animal models, ensuring adherence to all institutional guidelines for animal care and use.

References

Application Notes and Protocols for Direct Blue 53 in Plant Cell Viability Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Blue 53, also known as Evans Blue, is an azo dye widely utilized in plant biology to assess cell viability. It serves as a vital stain that is excluded by living cells possessing intact plasma membranes. In contrast, cells with compromised membrane integrity, a hallmark of cell death, readily take up the dye, resulting in a distinct blue coloration of the cytoplasm. This straightforward and cost-effective method can be applied across various plant materials, including tissues, cell suspension cultures, and protoplasts, and can be assessed both qualitatively through microscopy and quantitatively via spectrophotometry.[1][2]

Principle of the Assay

The utility of this compound in cell viability assays is predicated on the principle of membrane exclusion.[3] Healthy, viable plant cells maintain a selectively permeable plasma membrane that acts as a barrier to the polar molecules of the dye.[1][4] Conversely, when a cell undergoes necrosis or apoptosis, the integrity of its plasma membrane is compromised, allowing this compound to enter the cell and stain the intracellular components. The intensity of the blue color can be correlated with the extent of cell death within a sample.

Quantitative Data Summary

While a comprehensive comparative analysis of various concentrations and incubation times across different plant species is not extensively documented in a single study, the following table summarizes commonly used parameters for this compound (Evans Blue) staining in plant cell viability assays. Researchers are encouraged to optimize these parameters for their specific plant system and experimental conditions.

ParameterValue/RangePlant MaterialNotesReference
Stain Concentration 0.25% (w/v)Tobacco Cell SuspensionsPrepared in 0.1 M CaCl2 at pH 5.6.[1][1][2]
1% (w/v)Algal Cultures (Chlorella, Chlamydomonas)Prepared in MilliQ water.[5][5]
2%Rice Protoplasts
Incubation Time 8 minutesTobacco Cell Suspensions[4]
20 minutesAlgal CulturesPerformed at room temperature, preferably in the dark.[5][5]
2-3 minutesRice Protoplasts
Solvent/Buffer 0.1 M CaCl2, pH 5.6General Plant TissuesCaCl2 helps to maintain membrane integrity of viable cells.[1][1]
MilliQ WaterAlgal Cultures[5]
0.7 M SorbitolProtoplastsThe osmoticum prevents protoplast lysis.
Quantification Wavelength 600 nmGeneralFor spectrophotometric quantification of extracted dye.[1][4][1][4]

Experimental Protocols

Protocol 1: Microscopic Assessment of Cell Viability in Plant Tissues

This protocol is adapted for the qualitative assessment of cell death in plant tissues such as leaves and roots.

Materials:

  • This compound (Evans Blue) powder

  • 0.1 M Calcium Chloride (CaCl2), pH 5.6

  • Distilled water

  • Microscope slides and coverslips

  • Light microscope

Procedure:

  • Prepare Staining Solution: Dissolve 0.25 g of this compound in 100 mL of 0.1 M CaCl2 solution (pH 5.6) to achieve a 0.25% (w/v) staining solution. Ensure the dye is fully dissolved. It is recommended to prepare this solution fresh for each experiment.[1]

  • Sample Preparation: Excise small sections of the plant tissue (e.g., leaf discs, root segments) to be examined.

  • Staining: Immerse the tissue samples in the 0.25% this compound solution. The incubation time can vary, but a 15-30 minute incubation at room temperature is a good starting point.

  • Washing: Thoroughly wash the stained tissues with distilled water to remove excess and unbound dye. This can be done by rinsing the tissues multiple times until the wash water runs clear.[1]

  • Microscopy: Mount the washed tissue on a microscope slide with a drop of water and cover with a coverslip. Observe under a bright-field microscope.

  • Observation: Non-viable cells will appear blue, while viable cells will remain unstained.

Protocol 2: Spectrophotometric Quantification of Cell Death in Plant Cell Suspensions

This protocol allows for the quantification of cell death by extracting the dye taken up by non-viable cells.

Materials:

  • Plant cell suspension culture

  • 0.25% (w/v) this compound solution

  • Phosphate-buffered saline (PBS)

  • 1% (w/v) Sodium Dodecyl Sulfate (SDS) in 50% (v/v) methanol

  • Microcentrifuge tubes

  • Spectrophotometer or microplate reader

Procedure:

  • Staining: Take a 1 mL aliquot of the plant cell suspension and add 5 mL of 0.25% (w/v) this compound solution.[4]

  • Incubation: Incubate the mixture for 8 minutes at room temperature.[4]

  • Washing: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes). Discard the supernatant and wash the cells five times with PBS to remove all unbound dye.[4]

  • Dye Extraction: After the final wash, resuspend the cell pellet in 1 mL of a solution containing 1% (w/v) SDS and 50% (v/v) methanol.[4]

  • Solubilization: Incubate the suspension at 50°C for 30 minutes to solubilize the dye bound to the dead cells.[4]

  • Quantification: Centrifuge the sample to pellet cell debris. Measure the absorbance of the supernatant at 600 nm using a spectrophotometer.[4] The absorbance value is directly proportional to the number of dead cells.

Visualizations

G Experimental Workflow: this compound Viability Assay cluster_prep Preparation cluster_staining Staining & Washing cluster_analysis Analysis cluster_quant_steps Quantitative Steps prep_solution Prepare 0.25% this compound in 0.1 M CaCl2 (pH 5.6) stain Incubate Sample in This compound Solution prep_solution->stain prep_sample Prepare Plant Material (Tissues, Cell Suspension, or Protoplasts) prep_sample->stain wash Wash with dH2O or PBS to Remove Excess Dye stain->wash qualitative Qualitative Analysis: Microscopic Observation (Blue = Dead, Colorless = Viable) wash->qualitative extract Extract Dye from Stained Cells (e.g., with 1% SDS in 50% Methanol) wash->extract quantitative Quantitative Analysis: Spectrophotometry (600 nm) measure Measure Absorbance of Supernatant extract->measure measure->quantitative

Caption: Workflow for assessing plant cell viability using this compound.

G Mechanism of this compound Staining cluster_cell_states Cell States cluster_membrane Plasma Membrane Integrity cluster_dye This compound Interaction cluster_result Observation viable_cell Viable Cell intact_membrane Intact Membrane viable_cell->intact_membrane nonviable_cell Non-Viable Cell compromised_membrane Compromised Membrane nonviable_cell->compromised_membrane dye_excluded Dye Excluded intact_membrane->dye_excluded dye_uptake Dye Uptake compromised_membrane->dye_uptake unstained Cell Remains Unstained dye_excluded->unstained stained_blue Cell Stains Blue dye_uptake->stained_blue

Caption: The principle of this compound cell viability staining.

References

Application Notes and Protocols for Sentinel Lymph Node Mapping Using Evans Blue Dye

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sentinel lymph node (SLN) mapping is a critical procedure for staging various types of cancer, including breast cancer, melanoma, gastric cancer, gynecological cancers, and colorectal cancer. The technique allows for the identification and biopsy of the first lymph node(s) to which cancer cells are most likely to spread from a primary tumor. Evans Blue dye is a vital tool in this process, providing a simple, cost-effective, and visually identifiable method for lymphatic mapping. These application notes provide an overview of the principles, and the detailed protocols herein offer standardized procedures for the use of Evans Blue dye in SLN mapping.

Evans Blue is an azo dye that binds with high affinity to serum albumin in the interstitial fluid after injection.[1][2] This dye-albumin complex is then taken up by the lymphatic vessels and transported to the draining lymph nodes, staining them a distinct blue color.[3][4] This visual identification allows surgeons to locate and excise the sentinel nodes for pathological examination.[5][6] The use of Evans Blue dye, either alone or in combination with a radioisotope, has become a standard practice in many surgical oncology departments.[7][8]

Data Presentation

The efficacy of Evans Blue dye in sentinel lymph node mapping can be quantified by several key metrics, including the identification rate (the percentage of cases in which at least one SLN is found) and the false-negative rate (the percentage of cases where the SLN is negative for metastasis, but other nodes in the basin are positive). The following tables summarize quantitative data from various studies across different cancer types.

Table 1: Sentinel Lymph Node Identification Rates
Cancer TypeEvans Blue Dye AloneCombined Technique (Dye + Radioisotope)Reference
Breast Cancer89.1% - 97.4%98.8% - 100%[7][9][10]
Gastric Cancer95% - 96.2%97.5%[11][12][13]
Melanoma94.9%98.0%[14]
Gynecological Cancers76% - 85%99%[15][16]
Colorectal Cancer81% - 90.6%N/A[17][18]
Table 2: False-Negative Rates for Sentinel Lymph Node Biopsy
Cancer TypeEvans Blue Dye AloneCombined Technique (Dye + Radioisotope)Reference
Breast Cancer4.9% - 7.2%Lower than dye alone[9][10]
Gastric Cancer4.3%N/A[11]
Colorectal Cancer8.5% - 23.5%N/A[17][18]

Experimental Protocols

The following are detailed protocols for the use of Evans Blue dye in sentinel lymph node mapping for various cancer types. These protocols are intended as a guide and may require optimization based on specific clinical scenarios and institutional practices.

Protocol 1: SLN Mapping in Breast Cancer

Materials:

  • Sterile 1% Evans Blue dye solution

  • 1-3 mL sterile syringe with a 25-gauge needle

  • Local anesthetic (optional)

Procedure:

  • Patient Preparation: The patient is placed in the supine position. The surgical site is prepped and draped in a sterile fashion.

  • Dye Injection:

    • Peritumoral Injection: Inject 1-5 mL of 1% Evans Blue dye into the tissue surrounding the primary tumor. The injection can be administered intradermally, subcutaneously, or into the breast parenchyma.

    • Periareolar or Subareolar Injection: Inject the dye into the subareolar tissue or the skin of the areola. This technique is often used for tumors in any quadrant of the breast.

  • Timing: The injection is typically performed 5-20 minutes before the surgical incision.[14]

  • Surgical Dissection: After the allotted time, an incision is made in the axilla. The surgeon carefully dissects through the subcutaneous tissue and axillary fat to identify blue-stained lymphatic channels. These channels are followed to the first blue-stained lymph node(s), which are the sentinel nodes.

  • Node Excision: The identified sentinel lymph node(s) are excised and sent for pathological analysis.

Protocol 2: SLN Mapping in Gastric Cancer

Materials:

  • Sterile 1% or 2% Evans Blue dye solution (or Patent Blue)

  • Endoscope (for submucosal injection) or sterile syringe with a fine needle (for subserosal injection)

Procedure:

  • Patient Preparation: The patient is under general anesthesia.

  • Dye Injection:

    • Submucosal Injection: During endoscopy, inject 0.2-0.5 mL of the dye into the submucosal layer at four points around the primary tumor.[12]

    • Subserosal Injection: During open or laparoscopic surgery, inject the dye into the subserosal layer around the tumor.

  • Timing: The injection is performed immediately after laparotomy or during the endoscopic procedure before surgical resection.[12]

  • Surgical Dissection: The surgeon observes the lymphatic drainage from the injection site to identify the blue-stained lymphatic vessels and nodes in the perigastric tissues.

  • Node Excision: The blue-stained sentinel lymph nodes are carefully dissected and removed for frozen section or permanent pathological examination.

Protocol 3: SLN Mapping in Malignant Melanoma

Materials:

  • Sterile 1% Evans Blue dye solution (or Patent Blue V)

  • 1 mL sterile syringe with a 25-gauge needle

Procedure:

  • Patient Preparation: The patient is positioned appropriately, and the area around the primary melanoma or biopsy scar is prepped.

  • Dye Injection: Inject 0.5-1.5 mL of the dye intradermally at several points around the primary tumor or the excisional biopsy scar.[14]

  • Timing: The injection is performed 10-20 minutes prior to the surgical incision.[14]

  • Surgical Dissection: An incision is made over the expected nodal basin. The surgeon dissects through the subcutaneous tissue to find the blue lymphatic channel(s) leading from the injection site. These channels are traced to the blue-stained sentinel lymph node(s).

  • Node Excision: The identified sentinel node(s) are excised for histopathological analysis.

Visualizations

Signaling Pathway and Mechanism of Action

G Mechanism of Evans Blue Dye in Lymphatic Mapping cluster_injection Injection Site cluster_interstitial Interstitial Fluid cluster_lymphatic Lymphatic System Injection Subdermal/Peritumoral Injection of Evans Blue Dye Binding Evans Blue binds to endogenous albumin Injection->Binding Uptake Dye-albumin complex enters lymphatic capillaries Binding->Uptake Transport Transport via lymphatic vessels Uptake->Transport Accumulation Accumulation and staining of Sentinel Lymph Node(s) Transport->Accumulation

Caption: Mechanism of Evans Blue dye binding to albumin and trafficking to sentinel lymph nodes.

Experimental Workflow

G General Workflow for SLN Mapping with Evans Blue Dye Start Patient Selection and Pre-operative Assessment Injection Injection of Evans Blue Dye Start->Injection Wait Wait for Dye Migration (5-20 minutes) Injection->Wait Incision Surgical Incision over Nodal Basin Wait->Incision Identification Visual Identification of Blue Lymphatic Channels and Sentinel Node(s) Incision->Identification Excision Excision of Sentinel Node(s) Identification->Excision Pathology Histopathological Analysis Excision->Pathology Staging Cancer Staging and Treatment Planning Pathology->Staging

Caption: A generalized workflow for sentinel lymph node mapping using Evans Blue dye.

References

Histological Applications of Direct Blue 53: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Blue 53, also known as Evans Blue or C.I. 23860, is a versatile diazo dye with significant applications in histological and biomedical research. Its utility stems from its high affinity for serum albumin and its properties as a vital stain. In a histological context, it is primarily employed for the assessment of cell viability and the evaluation of vascular permeability, including the integrity of the blood-brain barrier. Additionally, it can serve as a counterstain in fluorescence microscopy to quench background autofluorescence.

This document provides detailed application notes and experimental protocols for the key histological uses of this compound, designed to be a practical guide for laboratory professionals.

Application Notes

Assessment of Cell Viability

This compound functions as a vital dye for differentiating between viable and non-viable cells. The underlying principle is based on the integrity of the cell membrane. Healthy, viable cells possess intact plasma membranes that are impermeable to the large, polar molecules of this compound. Consequently, these cells exclude the dye and remain unstained.[1][2][3] In contrast, cells that have undergone apoptosis or necrosis have compromised membrane integrity, allowing the dye to penetrate and bind to intracellular proteins, thereby staining the cytoplasm and nucleus blue.[4][5] This method provides a straightforward and cost-effective means of quantifying cell death in cell suspensions and tissue samples.[6][7]

Evaluation of Vascular Permeability and Blood-Brain Barrier (BBB) Integrity

A major application of this compound is in the in vivo assessment of vascular permeability.[3][8] The dye exhibits a high affinity for serum albumin, forming a large protein-dye complex in the bloodstream.[8][9] Under normal physiological conditions, this complex is confined within the vasculature due to its size. However, in pathological conditions such as inflammation, injury, or tumor growth, endothelial junctions may be disrupted, leading to increased vascular permeability.[8] This allows the this compound-albumin complex to extravasate into the surrounding tissues, resulting in a visible blue discoloration.

This principle is particularly valuable for assessing the integrity of the blood-brain barrier (BBB), a highly selective barrier that typically prevents large molecules from entering the central nervous system.[8][10][11] The presence of this compound in the brain parenchyma is a clear indicator of BBB disruption.[10][11] Quantification of the extravasated dye provides a measure of the extent of vascular leakage.[6]

Counterstain in Fluorescence Microscopy

This compound can also be utilized as a counterstain in fluorescence microscopy and immunohistochemistry.[12][13][14] Its broad emission spectrum can be used to quench unwanted background autofluorescence, thereby enhancing the signal-to-noise ratio and improving the visualization of specific fluorescent probes.[12][14]

Quantitative Data Summary

ParameterApplicationTypical ValuesSource(s)
Working Concentration Cell Viability (in vitro)0.1% - 1% (w/v) in aqueous solution or culture media[1][2]
Vascular Permeability (in vivo)2% (w/v) in sterile saline[4][10][15]
Counterstain (Immunofluorescence)0.1% (w/v)[13]
Incubation Time Cell Viability (in vitro)5 - 20 minutes at room temperature[1][2]
Administration Volume Vascular Permeability (in vivo, mouse)3 - 4 mL/kg body weight[4][15]
Spectrophotometric Quantification Absorbance Maximum~600-620 nm[6][8]
Fluorescence Microscopy Excitation/EmissionExcitation: ~470/540 nm, Emission: ~680 nm[8][9]

Experimental Protocols

Protocol 1: Cell Viability Assessment in Cell Suspension

Objective: To differentiate and quantify viable and non-viable cells in a suspension culture using this compound.

Materials:

  • This compound (Evans Blue) powder

  • MilliQ water or Phosphate Buffered Saline (PBS)

  • Cell suspension

  • Microcentrifuge tubes (1.5 mL)

  • Micropipettes and tips

  • Centrifuge

  • Glass slides and coverslips

  • Light microscope

Procedure:

  • Preparation of Staining Solution: Prepare a 0.4% (w/v) stock solution of this compound in PBS. Mix thoroughly and filter through a 0.22 µm filter to remove any undissolved particles.

  • Cell Staining: a. Place 10 µL of the cell suspension in a microcentrifuge tube. b. Add 10 µL of the 0.4% this compound solution to the cell suspension. c. Gently mix and incubate at room temperature for 5-10 minutes.

  • Microscopic Examination: a. Place 10 µL of the stained cell suspension onto a clean glass slide and cover with a coverslip. b. Observe the cells under a light microscope.

  • Cell Counting: a. Count the number of blue-stained (non-viable) cells and the number of unstained (viable) cells in several fields of view. b. Calculate the percentage of viable cells: Percentage Viability = (Number of unstained cells / Total number of cells) x 100%

Protocol 2: Assessment of Blood-Brain Barrier Permeability in a Rodent Model

Objective: To qualitatively and quantitatively assess the integrity of the blood-brain barrier in a rodent model following an experimental intervention.

Materials:

  • This compound (Evans Blue) powder

  • Sterile 0.9% saline

  • Anesthetic agent

  • Surgical tools

  • Perfusion pump and tubing

  • 4% Paraformaldehyde (PFA) in PBS

  • Formamide (B127407) or 1% Sodium Dodecyl Sulfate (SDS)

  • Spectrophotometer or fluorescence plate reader

  • Homogenizer

Procedure:

  • Preparation of Dye Solution: Prepare a 2% (w/v) solution of this compound in sterile 0.9% saline. Ensure it is well-dissolved and filter-sterilized.

  • Dye Administration: a. Anesthetize the animal according to approved protocols. b. Inject the 2% this compound solution intravenously (e.g., via the tail vein) at a dose of 4 mL/kg.

  • Dye Circulation: Allow the dye to circulate for 30-60 minutes.

  • Perfusion: a. Re-anesthetize the animal and perform a thoracotomy to expose the heart. b. Perfuse transcardially with saline until the fluid running from the right atrium is clear, to remove intravascular dye. c. Follow with perfusion of 4% PFA to fix the tissues.

  • Tissue Collection and Observation: a. Dissect the brain and other organs of interest. b. For qualitative assessment, observe the tissues for blue staining, which indicates dye extravasation. c. For fluorescence microscopy, cryoprotect the tissue, section using a cryostat, and mount on slides for imaging.[16]

  • Quantitative Analysis: a. Weigh a portion of the brain tissue. b. Homogenize the tissue in formamide or 1% SDS. c. Incubate at room temperature or 60°C to extract the dye. d. Centrifuge the homogenate to pellet the tissue debris. e. Measure the absorbance of the supernatant at ~620 nm. f. Calculate the concentration of this compound using a standard curve and express it as µg of dye per gram of tissue.

Visualizations

Experimental_Workflow_Cell_Viability cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis prep_dye Prepare 0.4% this compound in PBS mix Mix Cells with This compound Solution prep_dye->mix prep_cells Obtain Cell Suspension prep_cells->mix incubate Incubate 5-10 min at Room Temperature mix->incubate microscopy Mount on Slide and Observe under Microscope incubate->microscopy count Count Viable (unstained) and Non-viable (blue) Cells microscopy->count calculate Calculate % Viability count->calculate

Caption: Workflow for cell viability assessment using this compound.

Experimental_Workflow_BBB_Permeability cluster_in_vivo In Vivo Procedure cluster_qualitative Qualitative Analysis cluster_quantitative Quantitative Analysis anesthetize Anesthetize Animal inject Inject 2% this compound (4 mL/kg, IV) anesthetize->inject circulate Allow Circulation (30-60 min) inject->circulate perfuse Perfuse with Saline, then 4% PFA circulate->perfuse dissect Dissect Brain and other Tissues perfuse->dissect observe Macroscopic Observation of Blue Staining dissect->observe fluorescence Fluorescence Microscopy of Tissue Sections dissect->fluorescence weigh Weigh Tissue Sample dissect->weigh extract Homogenize and Extract Dye (Formamide or SDS) weigh->extract measure Measure Absorbance at ~620 nm extract->measure quantify Calculate Dye Concentration (µg/g tissue) measure->quantify

Caption: Workflow for assessing blood-brain barrier permeability.

References

Evans Blue Dye for Flow Cytometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evans Blue (EB) is a non-permeant azo dye traditionally used to assess cell viability. Its fundamental principle lies in the exclusion of the dye by healthy cells with intact plasma membranes. In contrast, cells with compromised membrane integrity, a hallmark of late apoptosis or necrosis, readily take up the dye and are stained blue.[1] While extensively utilized in microscopy and spectrophotometry for quantifying cell death, its application in flow cytometry is not as widespread as other viability dyes like Propidium Iodide (PI) or 7-AAD.[2][3]

This document provides detailed application notes on the potential use of Evans Blue dye for assessing cell viability via flow cytometry, including its mechanism of action, spectral properties, and a suggested experimental protocol.

Principle of Viability Assessment with Evans Blue

The application of Evans Blue as a viability dye is based on the integrity of the cell membrane.

  • Live Cells: Healthy, viable cells possess an intact and functional plasma membrane that acts as a selective barrier, preventing the entry of Evans Blue dye into the cytoplasm.[1][2] These cells will therefore exhibit low to no fluorescence when analyzed by flow cytometry.

  • Dead or Dying Cells: Cells in the later stages of apoptosis or necrosis lose their membrane integrity.[4] The compromised membrane allows Evans Blue to enter the cell, where it binds to intracellular proteins, resulting in a significant increase in fluorescence that can be detected by a flow cytometer.[5]

Spectral Properties of Evans Blue

Understanding the spectral properties of Evans Blue is crucial for its application in flow cytometry, as it determines the appropriate laser for excitation and filter for emission detection. The reported spectral characteristics of Evans Blue vary slightly across different sources, which may be due to its binding to different macromolecules (e.g., albumin) or the solvent environment.

PropertyWavelength (nm)Source(s)
Excitation Maximum ~470 nm and ~540 nm[6]
~620 nm (bound to albumin)[7][8]
Compatible with 488 nm laser[9]
Emission Maximum ~680 nm[6][7][8]
Detectable around 600-620 nm[9]

Given these properties, Evans Blue can potentially be excited by the commonly available blue (488 nm) or yellow-green (561 nm) lasers in a flow cytometer. The emission is in the far-red spectrum, suggesting detection in a channel typically used for fluorochromes like PerCP-Cy5.5 or PE-Cy5.

Diagrams

G Mechanism of Evans Blue for Cell Viability cluster_live Live Cell cluster_dead Dead Cell live_cell Intact Cell Membrane result_live No Staining (Low Fluorescence) live_cell->result_live eb_out Evans Blue Dye eb_out->live_cell Excluded dead_cell Compromised Cell Membrane intracellular Intracellular Proteins dead_cell->intracellular eb_in Evans Blue Dye eb_in->dead_cell Enters result_dead Stained (High Fluorescence) intracellular->result_dead

Caption: Mechanism of Evans Blue dye exclusion in live versus dead cells.

G Experimental Workflow: Cell Viability with Evans Blue cluster_settings Flow Cytometer Settings prep_cells 1. Prepare Single-Cell Suspension stain_eb 2. Add Evans Blue Staining Solution prep_cells->stain_eb incubate 3. Incubate (e.g., 5-15 min, RT) stain_eb->incubate acquire 4. Acquire on Flow Cytometer incubate->acquire analyze 5. Analyze Data (Gate on Live/Dead Populations) acquire->analyze laser Excitation Laser (e.g., 488 nm) filter Emission Filter (e.g., 670/30 BP)

Caption: General experimental workflow for assessing cell viability using Evans Blue in flow cytometry.

Application Notes

Advantages of Evans Blue
  • Cost-Effective: Evans Blue is an inexpensive dye compared to many commercial viability staining kits.

  • Simple Staining Procedure: The staining protocol is straightforward and typically involves a short incubation period.[10]

Limitations and Considerations for Flow Cytometry
  • Limited Documentation: The use of Evans Blue in flow cytometry is not well-documented in peer-reviewed literature. The protocols provided here are based on the dye's spectral properties and general principles of viability staining.

  • Spectral Overlap: With a broad emission spectrum, Evans Blue may cause spectral overlap with other fluorochromes in a multi-color flow cytometry panel.[9] Careful panel design and compensation are critical.

  • Not Fixable: Like other non-fixable viability dyes such as PI and 7-AAD, Evans Blue cannot be used on cells that have been fixed and permeabilized for intracellular staining, as the fixation process compromises the cell membrane.[5][11]

  • Cytotoxicity: Prolonged exposure to viability dyes can be toxic to cells. It is recommended to analyze samples shortly after staining.[12]

Comparison with Other Viability Dyes
DyePrinciple of ActionFixableCommon Excitation/Emission (nm)Notes
Evans Blue Membrane ExclusionNo~488 / ~680Cost-effective; limited flow cytometry documentation.
Propidium Iodide (PI) Intercalates with DNA in membrane-compromised cellsNo535 / 617Bright signal; widely used; can be used for cell cycle analysis in fixed cells.[4][13]
7-AAD Intercalates with DNA in membrane-compromised cellsNo546 / 647Less spectral overlap with FITC and PE compared to PI.
Fixable Dyes (e.g., Zombie Dyes, Ghost Dyes) Covalently binds to intracellular amines in membrane-compromised cellsYesVariousIdeal for protocols involving fixation and permeabilization.[5][14]

Experimental Protocols

Note: The following protocol is a suggested starting point for using Evans Blue in flow cytometry. Optimization for specific cell types and experimental conditions is highly recommended.

Protocol 1: Cell Viability Assessment of Unfixed Cells

Materials:

  • Single-cell suspension in a suitable buffer (e.g., PBS or HBSS)

  • Evans Blue stock solution (e.g., 1% w/v in MilliQ water, filtered)[10]

  • Flow cytometer with a blue (488 nm) or yellow-green (561 nm) laser

Procedure:

  • Prepare Cells: Adjust the cell concentration to 1 x 10^6 cells/mL in your chosen buffer.

  • Prepare Staining Solution: Dilute the Evans Blue stock solution. A final concentration of 0.05% to 0.1% is a reasonable starting point, but this should be titrated for your specific cell type.

  • Staining: Add the diluted Evans Blue solution to the cell suspension. For example, add 10 µL of a 0.5% working solution to 100 µL of cell suspension. Mix gently by vortexing or flicking the tube.

  • Incubation: Incubate the cells for 5-15 minutes at room temperature, protected from light.

  • Acquisition: Analyze the samples on a flow cytometer without a wash step. The dye needs to remain in the solution to stain cells that die over time.

  • Gating:

    • Use an unstained cell sample to set the baseline fluorescence.

    • Create a histogram or dot plot to visualize the Evans Blue signal.

    • Gate on the Evans Blue-negative population (live cells) and the Evans Blue-positive population (dead cells).

Instrument Setup:

  • Excitation: 488 nm or 561 nm laser.

  • Emission: Use a filter appropriate for far-red emission, such as a 670/30 nm or 695/40 nm bandpass filter.

  • Compensation: If using other fluorochromes, prepare single-color controls for Evans Blue to set up the compensation matrix correctly.

Data Presentation

The following table is a hypothetical representation of data that could be obtained from a cell viability experiment using Evans Blue, comparing a control and a treated cell population.

SampleTotal EventsLive Cells (EB-Negative) (%)Dead Cells (EB-Positive) (%)
Control 20,00095.24.8
Treatment X 20,00068.531.5

Conclusion

Evans Blue dye presents a potential cost-effective alternative for assessing cell viability in flow cytometry for unfixed samples. Its principle of membrane exclusion is well-established. However, researchers and drug development professionals should be aware of the limited specific documentation for its use in this application and the necessity for thorough in-house validation and optimization. Careful consideration of its spectral properties and potential for spectral overlap is essential when incorporating it into multi-color flow cytometry panels. For applications requiring fixation, amine-reactive fixable viability dyes remain the superior choice.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Direct Blue 53 Concentration for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals utilizing Direct Blue 53 (also known as Evans Blue) in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in in vivo research?

A1: this compound is predominantly used as a tracer to assess vascular permeability and the integrity of biological barriers, most notably the blood-brain barrier (BBB).[1][2][3] Due to its high affinity for serum albumin, it effectively becomes a large molecular weight tracer that, under normal physiological conditions, does not cross intact endothelial barriers.[3][4][5] Its extravasation into surrounding tissues is a reliable indicator of increased permeability.[2][4]

Q2: What is a typical concentration and dosage for in vivo studies?

A2: A common dosage involves the administration of a 0.5% to 2% (w/v) solution of this compound in sterile saline or phosphate-buffered saline (PBS).[1][4][6] The injection volume is often calculated based on the animal's body weight, with typical ranges being 2 to 4 mL/kg.[1][6] For instance, a 4 mg/kg dose can be achieved by injecting a 1 mg/mL solution at 4 mL/kg.[1]

Q3: What is the recommended route of administration?

A3: The most common and effective route of administration for assessing vascular permeability is intravenous (IV) injection, typically via the tail vein in rodents.[4][7] This ensures rapid and uniform distribution of the dye in the circulatory system. Intraperitoneal (IP) injection is also used, though it may result in slower and less consistent systemic distribution.[8]

Q4: How soon after injection should tissues be collected?

A4: The circulation time for this compound can vary depending on the experimental model and objectives. However, a common timeframe is to allow the dye to circulate for 30 to 60 minutes before sacrificing the animal and perfusing the vasculature to remove intravascular dye.[1] This allows sufficient time for extravasation in areas of increased permeability while minimizing clearance from the system.[1]

Q5: What is the toxicity profile of this compound?

A5: this compound is considered to have low acute toxicity at standard experimental doses.[5] However, at very high doses (above 200 mg/kg body weight), it can cause delayed death in mice.[5] The typical experimental dose of 10 mg/kg (e.g., from a 2% solution at 0.5 mL/kg) is significantly lower than the toxic threshold.[5] It is important to adhere to established protocols and dose calculations to ensure animal welfare and data reliability.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or weak blue staining in the target tissue 1. Intact vascular barrier (no permeability).2. Improper intravenous injection (e.g., subcutaneous leakage).3. Insufficient circulation time.4. Low dose of this compound.1. Use a positive control known to induce permeability (e.g., histamine, VEGF) to validate the assay.2. Practice and confirm proper tail vein injection technique. Observe for a blue tinge in the extremities to confirm systemic circulation.[1]3. Ensure a circulation time of at least 30-60 minutes.[1]4. Review and recalculate the dosage. Consider increasing the concentration or volume within recommended limits.
High background staining in control animals 1. Incomplete perfusion of the vasculature after sacrifice.2. Spontaneous vascular leakage due to animal stress or underlying conditions.3. Damage to blood vessels during tissue harvesting.1. Ensure thorough perfusion with saline or PBS until the perfusate runs clear to remove all intravascular dye.[1]2. Handle animals gently to minimize stress. Ensure control animals are healthy.3. Dissect tissues carefully to avoid physical damage to the vasculature.
Inconsistent results between animals 1. Variability in injection volume or rate.2. Differences in animal age, weight, or strain.3. Inconsistent circulation time or perfusion efficiency.1. Use a consistent and slow injection rate. Precisely measure the injection volume for each animal based on its body weight.2. Standardize the animal model by using animals of the same age, sex, and genetic background.3. Strictly adhere to the same circulation time and perfusion protocol for all animals in the study.
Precipitation of this compound solution 1. Impurities in the dye powder.2. Incorrect solvent or pH.1. Use high-purity this compound. Filter-sterilize the solution before injection to remove any particulates.[4]2. Prepare the solution in sterile, physiological saline or PBS at a neutral pH.

Quantitative Data Summary

Table 1: Recommended Concentrations and Dosages of this compound for In Vivo Studies

Animal ModelApplicationConcentration (% w/v)DosageAdministration RouteReference
MouseBlood-Brain Barrier Permeability150 µL of 1% solution per 10g body weightIntravenous[8]
MouseBlood-Brain Barrier Permeability0.5200 µL of 0.5% solutionIntravenous[4]
MouseVascular Permeability1100 µL of 1% solutionIntravenous[9]
RatBlood-Brain Barrier Permeability22 mL/kgIntravenous[6]

Table 2: Toxicological Data for this compound

ParameterSpeciesValueRoute of AdministrationReference
Lethal Dose (LD)Mouse>200 mg/kgNot specified[5]
No Observable Adverse Effect Level (NOAEL)-Not explicitly defined in search results. Standard doses (e.g., 10 mg/kg) are well-tolerated.[5]--

Experimental Protocols

Protocol 1: Assessment of Blood-Brain Barrier Permeability in Mice
  • Preparation of this compound Solution:

    • Prepare a 2% (w/v) solution of this compound in sterile 0.9% saline.

    • Warm the solution to 37°C and vortex to ensure complete dissolution.

    • Filter-sterilize the solution using a 0.22 µm syringe filter.

  • Animal Preparation and Injection:

    • Anesthetize the mouse using an appropriate anesthetic agent.

    • Inject the this compound solution intravenously via the tail vein at a dose of 4 mL/kg body weight.

  • Circulation and Perfusion:

    • Allow the dye to circulate for 60 minutes.

    • Deeply anesthetize the mouse and perform a thoracotomy.

    • Perfuse transcardially with heparinized saline until the fluid from the right atrium is clear.

  • Tissue Collection and Dye Extraction:

    • Dissect the brain and other organs of interest.

    • Weigh the tissue samples.

    • Homogenize the tissue in formamide (B127407) (e.g., 1 mL per 100 mg of tissue).

    • Incubate the homogenate at 55-60°C for 24-48 hours to extract the dye.[4]

  • Quantification:

    • Centrifuge the samples to pellet tissue debris.

    • Measure the absorbance of the supernatant at 620 nm using a spectrophotometer.[4][10]

    • Create a standard curve using known concentrations of this compound in formamide to quantify the amount of extravasated dye per gram of tissue.

Protocol 2: Quantification of this compound in Tissues
  • Sample Preparation:

    • Following in vivo administration and tissue harvesting, weigh the tissue samples.

    • Add a known volume of formamide to each sample (e.g., 500 µL for 50-100 mg of tissue).[4]

  • Dye Extraction:

    • Incubate the tissue in formamide at 55°C for 24-48 hours.[4]

  • Spectrophotometric Analysis:

    • Centrifuge the samples to pellet any remaining tissue.

    • Transfer the supernatant to a 96-well plate.

    • Measure the optical density at 610-620 nm. Use formamide as a blank.[4][11]

  • Fluorometric Analysis (Higher Sensitivity):

    • Dilute the formamide extract with ethanol (B145695) if necessary.

    • Measure fluorescence with an excitation wavelength of 620 nm and an emission wavelength of 680 nm.[10]

  • Calculation:

    • Prepare a standard curve with known concentrations of this compound in the same solvent (formamide or formamide/ethanol).

    • Calculate the concentration of this compound in the tissue samples and express it as µg of dye per gram of tissue.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_preparation Preparation cluster_procedure In Vivo Procedure cluster_analysis Analysis prep_dye Prepare this compound Solution (e.g., 2%) injection Intravenous Injection (e.g., 4 mL/kg) prep_dye->injection prep_animal Prepare Animal (Anesthetize) prep_animal->injection circulation Circulation (30-60 min) injection->circulation sacrifice Sacrifice & Perfuse circulation->sacrifice harvest Harvest Tissues sacrifice->harvest extract Extract Dye (Formamide) harvest->extract quantify Quantify Dye (Spectrophotometry/ Fluorometry) extract->quantify data_analysis Data Analysis quantify->data_analysis

Caption: General experimental workflow for in vivo studies using this compound.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling db53 This compound p2x7 P2X7 Receptor db53->p2x7 Inhibits glut_receptor Glutamate (B1630785) Receptor (e.g., AMPA/Kainate) db53->glut_receptor Inhibits atp ATP atp->p2x7 Activates glutamate Glutamate glutamate->glut_receptor Activates nfkb NF-κB Activation p2x7->nfkb ca_influx Ca²⁺ Influx p2x7->ca_influx neuronal_excitation Altered Neuronal Excitability glut_receptor->neuronal_excitation inflammation Pro-inflammatory Response nfkb->inflammation

Caption: Putative signaling pathways modulated by this compound.

This diagram illustrates the known inhibitory effects of this compound on P2X7 and glutamate receptors.[12] Activation of P2X7 receptors by ATP can lead to downstream signaling, including the activation of NF-κB, which is involved in inflammatory responses.[13][14][15] Glutamate receptor activation leads to changes in neuronal excitability.[16][17] By inhibiting these receptors, this compound can modulate these signaling pathways.

References

Reducing background fluorescence in Evans Blue staining

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Evans Blue (EB) staining. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during EB staining experiments, with a primary focus on reducing background fluorescence.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of high background fluorescence in Evans Blue staining?

A1: High background in Evans Blue staining is often not from the dye itself but from endogenous tissue autofluorescence. Autofluorescence is the natural emission of light by biological structures like collagen, elastin, and red blood cells.[1] Fixation methods, particularly those using aldehyde-based fixatives like formalin, can also induce or enhance autofluorescence.[1][2]

Q2: What are the excitation and emission wavelengths for Evans Blue?

A2: Evans Blue fluoresces in the far-red spectrum. When bound to albumin, its excitation maximum is approximately 620 nm, and its emission maximum is around 680 nm.[3][4][5] Another source suggests excitation peaks at 470 and 540 nm with an emission peak at 680 nm.[6] It is crucial to use the appropriate filter sets on your microscope to specifically capture the EB signal while minimizing the collection of autofluorescence from other wavelengths.

Q3: Can I perform Evans Blue staining on fixed tissue?

A3: While it is common to fix tissues with paraformaldehyde (PFA) after EB perfusion and tissue collection, it's important to be aware that ethanol (B145695) treatment, often used in tissue processing, can wash out the Evans Blue dye, even after PFA fixation.[7] For sectioning, it is recommended to fix the tissue in PFA and then proceed with cryosectioning or vibratome sectioning, skipping the ethanol dehydration steps if possible.[7]

Q4: How can I be sure my Evans Blue injection was successful?

A4: A successful intravenous injection of Evans Blue will result in a visible blue discoloration of the animal's extremities, such as the ears, paws, and nose, within a few hours.[8] This indicates that the dye is circulating properly.

Troubleshooting Guide: Reducing Background Fluorescence

High background fluorescence can obscure the specific signal from Evans Blue, making accurate quantification and visualization challenging. This guide provides a systematic approach to troubleshooting and minimizing background noise.

Issue 1: High Autofluorescence from Endogenous Sources

Cause: Tissues rich in collagen, elastin, or red blood cells inherently exhibit strong autofluorescence.[1] Lipofuscin, an age-related pigment, is another common source of autofluorescence, particularly in neuronal tissues.[1]

Solutions:

  • Perfusion: Before fixation, perfuse the animal with phosphate-buffered saline (PBS) to remove red blood cells, a major source of autofluorescence.

  • Chemical Quenching: Treat tissue sections with a chemical quenching agent to reduce autofluorescence. Sudan Black B is a common and effective choice for reducing lipofuscin-related autofluorescence.[9][10]

Experimental Protocols

Protocol 1: Optimized Evans Blue Staining for Vascular Permeability

This protocol is adapted from established methods for assessing vascular permeability in mice.[8][11][12]

Materials:

  • Evans Blue dye (1% w/v in sterile 0.9% saline)

  • Anesthetic agent

  • Phosphate-buffered saline (PBS), pH 7.4

  • Paraformaldehyde (PFA), 4% in PBS

  • Formamide (B127407)

  • Spectrophotometer or fluorescence plate reader

Procedure:

  • Animal Preparation: Anesthetize the mouse according to your institution's approved protocol.

  • Evans Blue Injection: Intravenously inject 100 µL of 1% Evans Blue solution. Allow the dye to circulate for 30-60 minutes.

  • Perfusion: Perform a transcardiac perfusion with PBS to wash out the circulating dye from the vasculature.

  • Fixation (Optional): Following PBS perfusion, you can perfuse with 4% PFA to fix the tissues.

  • Tissue Harvest: Dissect the tissues of interest.

  • Dye Extraction:

    • Weigh the tissue samples.

    • Incubate the tissue in formamide (e.g., 1 mL per 100 mg of tissue) at 55-60°C overnight to extract the Evans Blue dye.[12][13]

  • Quantification:

    • Centrifuge the formamide extract to pellet any tissue debris.

    • Measure the absorbance of the supernatant at 620 nm.[12][13] Use pure formamide as a blank.

    • Alternatively, for higher sensitivity, measure the fluorescence with excitation at 620 nm and emission at 680 nm.[4][5]

    • Calculate the amount of extravasated Evans Blue per gram of tissue using a standard curve.

Protocol 2: Sudan Black B Treatment for Autofluorescence Quenching

This protocol describes the use of Sudan Black B (SBB) to reduce autofluorescence in tissue sections.[10]

Materials:

  • Sudan Black B powder

  • 70% Ethanol

  • PBS

Procedure:

  • Prepare SBB Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir overnight in the dark and filter before use.[9]

  • Tissue Section Preparation: Prepare frozen or paraffin-embedded tissue sections as per your standard protocol.

  • SBB Incubation: After sectioning and rehydration, incubate the slides in the 0.1% SBB solution for 10-20 minutes at room temperature.[9]

  • Washing: Wash the slides thoroughly in PBS to remove excess SBB.

  • Imaging: Proceed with mounting and imaging. The SBB treatment will reduce the background autofluorescence, allowing for a clearer signal from your Evans Blue staining.

Quantitative Data Summary

The following table summarizes the effectiveness of different methods in reducing autofluorescence, compiled from various studies.

Treatment MethodTissue TypeExcitation Wavelength (nm)Autofluorescence Reduction (%)Reference
Sudan Black B Human PancreasNot specified65-95[10]
Murine Kidney405, 473, 559Effective blockade[14]
TrueBlack™ Mouse Adrenal CortexNot specified89-93[15]
Photobleaching (H₂O₂) Human Tonsil450, 520Significant reduction[16]
Time-gated Imaging Not specifiedNot applicable>96[17][18]

Visual Guides

Experimental Workflow for Evans Blue Staining

EvansBlueWorkflow General Workflow for Evans Blue Staining cluster_animal_prep In Vivo Procedures cluster_tissue_processing Ex Vivo Procedures animal_prep 1. Anesthetize Animal eb_injection 2. Intravenous Evans Blue Injection animal_prep->eb_injection circulation 3. Allow Dye Circulation eb_injection->circulation perfusion 4. Transcardiac Perfusion (PBS) circulation->perfusion fixation 5. Fixation (e.g., PFA) (Optional) perfusion->fixation tissue_harvest 6. Harvest Tissue fixation->tissue_harvest dye_extraction 7. Evans Blue Extraction (Formamide) tissue_harvest->dye_extraction quantification 8. Spectrophotometry or Fluorometry dye_extraction->quantification

Caption: A flowchart of the major steps in an Evans Blue vascular permeability experiment.

Troubleshooting Logic for High Background Fluorescence

TroubleshootingBackground Troubleshooting High Background in Evans Blue Staining start High Background Fluorescence Observed check_autofluorescence Is tissue known for high autofluorescence? start->check_autofluorescence check_fixation Was an aldehyde fixative used? check_autofluorescence->check_fixation No solution_quenching Apply Chemical Quenching (e.g., Sudan Black B) check_autofluorescence->solution_quenching Yes check_rbc Was the animal perfused with PBS? check_fixation->check_rbc No solution_fixation Optimize Fixation Time or Change Fixative check_fixation->solution_fixation Yes solution_perfusion Implement PBS Perfusion Before Fixation check_rbc->solution_perfusion No end_node Improved Signal-to-Noise Ratio check_rbc->end_node Yes solution_quenching->end_node solution_fixation->end_node solution_perfusion->end_node

Caption: A decision tree to identify and address sources of high background fluorescence.

References

How to prevent Direct Blue 53 photobleaching

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the photobleaching of Direct Blue 53 (also known as Evans Blue) during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it prone to photobleaching?

A1: this compound, or Evans Blue, is a diazo dye. Like many organic dyes, its chemical structure, particularly the azo bonds (-N=N-), can be susceptible to photochemical alteration.[1][2] When the dye absorbs light, it enters an excited state. This excited molecule can then react with surrounding molecules, especially molecular oxygen, leading to the formation of reactive oxygen species (ROS). These highly reactive species can attack and irreversibly break down the dye's chromophore, causing it to lose its color and fluorescence. This process is known as photobleaching.

Q2: What are the main factors that contribute to the photobleaching of this compound?

A2: The primary factors that accelerate photobleaching are:

  • High-Intensity Illumination: More intense light increases the rate at which dye molecules are excited, thus increasing the probability of photochemical reactions.

  • Prolonged Exposure to Light: The longer the sample is illuminated, the more cumulative damage occurs to the dye molecules.

  • Presence of Oxygen: Molecular oxygen is a key mediator in the generation of ROS, which are major culprits in the degradation of many fluorescent dyes.

  • Environmental Factors: The chemical environment, such as pH and the presence of certain ions or other reactive molecules, can also influence the rate of photobleaching.

Q3: What are antifade reagents, and how do they work?

A3: Antifade reagents are chemical compounds added to the mounting medium of a sample to reduce photobleaching. Most commercially available and homemade antifade solutions are based on antioxidants or free-radical scavengers. They work by quenching the reactive oxygen species that are generated upon illumination before they can damage the fluorescent dye molecules.

Q4: Can I use a commercial antifade mounting medium for this compound?

A4: Yes, using a commercial antifade mounting medium is a highly recommended and convenient option. While specific compatibility data for this compound is not always provided, reagents designed for other fluorescent dyes, especially those susceptible to photo-oxidation, are likely to be effective. It is advisable to test a few different formulations to find the one that works best for your specific experimental setup.

Q5: Are there any alternatives to using antifade reagents?

A5: While antifade reagents are highly effective, you can also minimize photobleaching by:

  • Reducing Light Exposure: Use the lowest possible light intensity and exposure time that still provides a good signal-to-noise ratio.

  • Using Neutral Density Filters: These filters can reduce the intensity of the excitation light.

  • Minimizing Oxygen: For in vitro experiments, oxygen scavengers can be added to the imaging buffer.

  • Choosing a More Photostable Dye: If your experimental design allows, consider if a more photostable dye could be used as an alternative to this compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid fading of the blue color/fluorescence during observation. Photobleaching due to excessive light exposure.1. Reduce the intensity of the illumination source. 2. Decrease the exposure time for image acquisition. 3. Use a neutral density filter to attenuate the excitation light.
Signal is too weak after reducing light intensity. Suboptimal imaging conditions.1. Increase the gain or sensitivity of the detector. 2. If possible, increase the concentration of this compound in your sample. 3. Ensure your microscope's optical components are clean and aligned.
Sample photobleaches even with low light exposure. High concentration of molecular oxygen in the sample environment.1. Use a high-quality antifade mounting medium containing antioxidants. 2. For live-cell imaging or in vitro assays, consider using an imaging buffer with an oxygen scavenging system.
Uneven fading across the field of view. Uneven illumination from the light source.1. Ensure proper alignment of the microscope's illumination path (e.g., Köhler illumination). 2. If the issue persists, you may need to apply a shading correction to your images during analysis.

Data Presentation

Table 1: Comparison of Common Antifade Reagents

While quantitative data on the effectiveness of these agents specifically for this compound is limited, the following table summarizes their general properties.

Antifade ReagentChemical ClassProsCons
n-Propyl gallate (NPG) Phenolic antioxidant- Effective at reducing fading for a wide range of dyes. - Can be used in homemade mounting media.- Can be difficult to dissolve. - May have biological effects (e.g., anti-apoptotic), which could be a concern in live-cell imaging.
1,4-Diazabicyclo[2.2.2]octane (DABCO) Amine- Less toxic than PPD. - Suitable for live-cell imaging.- Generally less effective than PPD. - May also have some anti-apoptotic properties.
p-Phenylenediamine (PPD) Amine- One of the most effective antifade agents.- Can be toxic. - Can cause some dyes to have a weaker initial fluorescence. - May react with and degrade certain classes of dyes.
Ascorbic Acid (Vitamin C) Antioxidant- Readily available and non-toxic. - Can be used in live-cell imaging.- Less stable than other antifade agents.

Experimental Protocols

Protocol for Mounting Samples with a Homemade n-Propyl Gallate (NPG) Antifade Medium

This protocol describes the preparation and use of a common and effective homemade antifade mounting medium.

Materials:

  • n-Propyl gallate (Sigma-Aldrich, Cat. No. P3130 or equivalent)

  • Glycerol (ACS grade)

  • 10X Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Distilled water

  • Microscope slides and coverslips

  • Your this compound-stained sample

Procedure:

  • Prepare a 2% (w/v) n-Propyl Gallate Stock Solution:

    • Dissolve 200 mg of n-propyl gallate in 10 mL of DMSO or DMF.

    • Warm slightly and vortex until fully dissolved. Note: NPG does not dissolve well in aqueous solutions.

  • Prepare the Antifade Mounting Medium:

    • In a 15 mL conical tube, combine:

      • 9 mL of glycerol

      • 1 mL of 10X PBS

    • Mix thoroughly by vortexing.

    • Slowly add 100 µL of the 2% n-propyl gallate stock solution to the glycerol/PBS mixture while vortexing.

    • Store the final mounting medium in the dark at 4°C for short-term use or at -20°C for long-term storage.

  • Mounting the Sample:

    • Prepare your sample stained with this compound on a microscope slide.

    • Carefully remove any excess buffer from the sample without letting it dry out.

    • Add one drop of the NPG antifade mounting medium onto the sample.

    • Gently lower a coverslip over the sample, avoiding air bubbles.

    • Seal the edges of the coverslip with clear nail polish for long-term storage.

    • Allow the mounting medium to set for at least 30 minutes in the dark before imaging.

Visualizations

Signaling Pathways and Experimental Workflows

Photobleaching_Prevention cluster_prevention Prevention Mechanism DB53 This compound (Ground State) DB53_excited This compound* (Excited State) Bleached_DB53 Degraded Dye (Non-fluorescent) Excitation Light (Photons) Excitation->DB53_excited Absorption DB53_excited->DB53 Fluorescence ROS Reactive Oxygen Species (ROS) DB53_excited->ROS Energy Transfer Oxygen Molecular Oxygen (O2) ROS->Bleached_DB53 Oxidation ROS_proxy Antifade Antifade Reagent (e.g., NPG, DABCO) Quenched_ROS Neutralized ROS Antifade->Quenched_ROS Scavenging

Caption: Mechanism of this compound photobleaching and its prevention by antifade reagents.

Logical Workflow for Minimizing Photobleaching

Experimental_Workflow cluster_prep Sample Preparation cluster_imaging Imaging Protocol cluster_analysis Data Analysis stain Stain Sample with This compound mount Mount in Antifade Medium (e.g., NPG) stain->mount settings Optimize Microscope Settings mount->settings locate Locate Region of Interest (Use low light or transmitted light) settings->locate acquire Acquire Image (Minimal exposure time & intensity) locate->acquire analyze Analyze Image Data acquire->analyze

Caption: Recommended workflow for experiments using this compound to minimize photobleaching.

References

Troubleshooting nonspecific binding of Evans Blue dye

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the nonspecific binding of Evans Blue dye in experimental settings.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during Evans Blue dye experiments, focusing on nonspecific binding and high background staining.

Q1: What is the principle behind using Evans Blue dye to measure vascular permeability?

Evans Blue dye is utilized to assess vascular permeability based on its high affinity for serum albumin.[1][2][3] Under normal physiological conditions, the endothelial barrier is impermeable to large molecules like albumin.[3] Therefore, the Evans Blue-albumin complex remains within the vasculature.[3][4] In conditions of increased vascular permeability, such as inflammation, the junctions between endothelial cells loosen, allowing the Evans Blue-albumin complex to leak into the surrounding tissue.[1][3] The amount of dye extracted from the tissue can then be quantified to determine the extent of vascular leakage.[3][5]

Q2: I am observing high background staining in my control tissues. What are the potential causes and solutions?

High background staining in control tissues, where minimal leakage is expected, can be attributed to several factors related to the experimental procedure. Below is a summary of potential causes and recommended solutions.

Potential CauseRecommended Solution
Incomplete Perfusion/Washout Ensure thorough perfusion of the animal with a suitable buffer (e.g., PBS with heparin) to remove all blood and unbound dye from the vasculature before tissue collection.[6] Inadequate perfusion is a major cause of high background.
Excessive Dye Concentration Use an optimized concentration of Evans Blue dye. A very high concentration can lead to increased nonspecific binding.[7] A common concentration is a 0.5% or 2% solution.[1][3]
Incorrect Injection Technique Ensure the dye is injected intravenously without leakage into surrounding tissues at the injection site.[3][7] Tail vein injection requires practice to master.[3] Consider alternative routes like jugular vein catheterization for more consistent results.[6][7]
Tissue Handling and Processing Avoid excessive physical damage to the tissue during harvesting, as this can cause artificial dye uptake.[8] Ensure tissues are properly blotted to remove excess surface fluid before weighing and extraction.[7]
Insufficient Washing of Tissues After incubation in the extraction solvent (e.g., formamide), ensure that any residual, unbound dye is washed away from the tissue surface before quantification.[9]
Autofluorescence of Tissues Some tissues have inherent autofluorescence that can interfere with spectrophotometric or fluorometric readings.[10] Always include a control group of animals that did not receive the dye injection to measure baseline tissue absorbance/fluorescence.

Q3: My experimental group shows very high variability between animals. How can I improve the consistency of my results?

High variability can obscure true experimental effects. The following steps can help improve consistency:

  • Standardize Animal Handling: Ensure all animals are of the same age, sex, and strain, and are housed under identical conditions.

  • Consistent Injection Volume and Rate: Use a precise method to deliver a consistent volume of Evans Blue solution at a steady rate for all animals.

  • Uniform Circulation Time: The time between dye injection and euthanasia/perfusion should be kept constant across all experimental animals.[11][12]

  • Standardized Dissection and Tissue Collection: Follow a consistent protocol for tissue harvesting to ensure the same anatomical regions are collected for each animal.

  • Precise Extraction Protocol: Use a consistent volume of formamide (B127407) (or other solvent) for dye extraction and ensure complete extraction by allowing sufficient incubation time (e.g., 24-72 hours).[3][7]

Q4: Can I use Evans Blue for in vitro experiments?

While Evans Blue is primarily used for in vivo vascular permeability assays, it can be adapted for in vitro studies, such as assessing cell viability.[13][14] The principle relies on the fact that the dye is excluded by cells with intact membranes but can enter and stain dead or dying cells with compromised membranes.[13][14]

Experimental Protocols

This section provides a detailed methodology for a typical in vivo vascular permeability assay using Evans Blue dye.

Protocol: In Vivo Vascular Permeability Assay in Mice

This protocol is a generalized procedure and may require optimization for specific research needs.

1. Preparation of Evans Blue Solution:

  • Prepare a 0.5% (w/v) solution of Evans Blue dye in sterile phosphate-buffered saline (PBS).[3]

  • Vortex the solution thoroughly to ensure the dye is completely dissolved.[1]

  • Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.[1][13]

2. Animal Preparation and Dye Injection:

  • Anesthetize the mouse using an approved institutional protocol.

  • To facilitate injection, briefly warm the mouse under a heat lamp or immerse its tail in warm water (37°C) to dilate the tail veins.[1][12]

  • Carefully inject a precise volume of the 0.5% Evans Blue solution (typically 100 µL per mouse) into the lateral tail vein.[1][12] The injection should be slow and steady.

3. Circulation and Treatment:

  • Allow the dye to circulate for a predetermined period (e.g., 30-60 minutes).[11][12][15]

  • During this time, administer the experimental treatment (e.g., inflammatory agent) as required by the study design.

4. Perfusion and Tissue Collection:

  • At the end of the circulation period, euthanize the mouse via an approved method, such as cervical dislocation.[3]

  • Immediately perform a cardiac perfusion with PBS containing heparin to flush out the blood and unbound dye from the circulatory system. Perfuse until the fluid running from the right atrium is clear.[16]

  • Carefully dissect the tissues of interest.

5. Dye Extraction:

  • Blot the tissues dry and weigh them.

  • Place the tissue in a known volume of formamide (e.g., 500 µL).[3]

  • Incubate the tissue in formamide at 55-60°C for 24-72 hours to extract the Evans Blue dye.[3][6][17]

6. Quantification:

  • After incubation, centrifuge the tubes to pellet any tissue debris.[5]

  • Transfer the supernatant containing the extracted dye to a 96-well plate.

  • Measure the absorbance of the supernatant at 620 nm using a spectrophotometer.[3] Use formamide as a blank.

  • Calculate the concentration of Evans Blue in the tissue using a standard curve prepared with known concentrations of the dye.[3] The results are typically expressed as µg of Evans Blue per gram of tissue.

Visualizations

Troubleshooting Workflow for Nonspecific Binding

HighBackground High Background Staining Observed CheckPerfusion Review Perfusion Protocol HighBackground->CheckPerfusion CheckDye Evaluate Dye Concentration & Injection HighBackground->CheckDye CheckTissueHandling Assess Tissue Handling & Processing HighBackground->CheckTissueHandling InadequatePerfusion Inadequate Perfusion? CheckPerfusion->InadequatePerfusion DyeIssue Dye Concentration or Injection Issue? CheckDye->DyeIssue HandlingIssue Improper Tissue Handling? CheckTissueHandling->HandlingIssue InadequatePerfusion->CheckDye No OptimizePerfusion Optimize Perfusion: - Increase volume/duration - Ensure clear effluent InadequatePerfusion->OptimizePerfusion Yes Resolved Background Reduced OptimizePerfusion->Resolved DyeIssue->CheckTissueHandling No OptimizeDye Optimize Dye Protocol: - Titrate dye concentration - Verify IV injection accuracy DyeIssue->OptimizeDye Yes OptimizeDye->Resolved HandlingIssue->HighBackground No, issue persists OptimizeHandling Refine Tissue Handling: - Minimize physical damage - Consistent blotting & washing HandlingIssue->OptimizeHandling Yes OptimizeHandling->Resolved

Caption: A logical workflow for troubleshooting high background staining in Evans Blue experiments.

Experimental Workflow for Vascular Permeability Assay

cluster_prep Preparation cluster_animal In Vivo Procedure cluster_analysis Analysis PrepDye Prepare & Filter Evans Blue Solution InjectDye Intravenous Dye Injection PrepDye->InjectDye Circulate Allow Circulation & Apply Treatment InjectDye->Circulate Perfuse Perfuse to Remove Blood Circulate->Perfuse Harvest Harvest Tissues of Interest Perfuse->Harvest Extract Extract Dye with Formamide Harvest->Extract Quantify Quantify Absorbance (620 nm) Extract->Quantify Analyze Calculate & Analyze Results Quantify->Analyze

Caption: Standard experimental workflow for assessing vascular permeability using Evans Blue dye.

References

Technical Support Center: Evans Blue Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Evans Blue cell viability assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of Evans Blue for assessing cell viability. Our goal is to help you overcome common challenges and avoid potential artifacts, such as false positives, in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the Evans Blue cell viability assay?

A1: The Evans Blue assay is a dye exclusion method used to differentiate viable from non-viable cells. The fundamental principle is based on the integrity of the cell membrane. Viable cells possess an intact and functional cell membrane that is impermeable to the Evans Blue dye. In contrast, non-viable or dead cells have compromised membrane integrity, allowing the dye to penetrate the cytoplasm and stain the intracellular proteins blue. Therefore, under a microscope, viable cells will appear colorless, while non-viable cells will be stained blue.

Q2: What are the common causes of false positive results in an Evans Blue assay?

A2: False positives, where viable cells are incorrectly identified as non-viable, can arise from several factors:

  • Mechanical damage to cells: Harsh pipetting, vigorous vortexing, or scraping of adherent cells can cause temporary or permanent damage to the cell membrane, leading to dye uptake even in otherwise viable cells.

  • Sub-optimal experimental conditions: Extreme pH or temperature fluctuations during the assay can stress the cells and compromise membrane integrity.[1]

  • High dye concentration or prolonged incubation: Excessive concentrations of Evans Blue or extended incubation periods can be toxic to some cell types, leading to cell death and subsequent staining.

  • Interference from serum proteins: Evans Blue can bind to serum proteins present in the culture medium. If not adequately washed, this protein-bound dye can adhere to the cell surface, leading to a background signal that can be misinterpreted as positive staining.

  • Cellular stress: Cells undergoing certain cellular processes, such as mitosis or differentiation, may exhibit transient changes in membrane permeability, potentially leading to temporary dye uptake.

Q3: Can Evans Blue differentiate between apoptotic and necrotic cells?

A3: Evans Blue is primarily an indicator of lost membrane integrity, a hallmark of late-stage apoptosis and necrosis. It cannot distinguish between these two forms of cell death in their early stages. Early in apoptosis, the cell membrane remains intact, and therefore apoptotic cells will exclude the dye. However, as apoptosis progresses to secondary necrosis, the membrane becomes permeable, and the cells will stain positive with Evans Blue.

Q4: How can I be sure my positive results are not false positives?

A4: To ensure the validity of your results, it is crucial to include proper controls and consider orthogonal validation methods:

  • Positive and Negative Controls: Always include a known population of dead cells (e.g., heat-killed or detergent-treated) as a positive control to confirm the dye is working correctly. A population of healthy, untreated cells serves as a negative control to establish baseline staining.

  • Alternative Viability Assays: Confirm your findings with a different viability assay that relies on a distinct cellular mechanism.[2] Examples include metabolic assays like MTT or resazurin (B115843) (AlamarBlue), or assays that measure ATP content.

  • Dose-response and Time-course Studies: When testing a compound, observing a clear dose-dependent and time-dependent increase in cell death provides stronger evidence than a single data point.

Troubleshooting Guide

This guide addresses specific issues that may lead to false positive results in your Evans Blue cell viability assays.

Issue 1: High background staining across the entire cell population.

This can manifest as a general blue haze or faint staining of all cells, making it difficult to distinguish truly dead cells.

Potential Cause Troubleshooting Step
Excess unbound dye Ensure adequate washing steps after incubation with Evans Blue to remove any residual dye from the cell suspension or culture vessel. Centrifuge and resuspend cells in fresh, dye-free buffer or media.
Serum protein interference Perform the final cell resuspension and staining in a serum-free medium or a balanced salt solution (e.g., PBS) to minimize the binding of Evans Blue to albumin.
Suboptimal dye concentration Titrate the Evans Blue concentration to find the optimal level for your specific cell type and experimental conditions. Start with a lower concentration and incrementally increase it.
Cell debris Cell debris can non-specifically bind the dye. If possible, gently wash the cells to remove debris before staining.

Issue 2: A significant portion of "healthy" cells are staining blue.

This suggests that viable cells are taking up the dye, a classic false positive scenario.

Potential Cause Troubleshooting Step
Mechanical stress during cell handling Handle cells gently. Avoid vigorous pipetting, vortexing, or harsh scraping of adherent cells. Use a cell lifter for sensitive adherent cells if necessary.
Incorrect incubation time Optimize the incubation time with Evans Blue. A shorter incubation period may be sufficient to stain dead cells without affecting viable ones.
Cytotoxicity of the dye For sensitive cell lines, consider reducing the Evans Blue concentration or the incubation time.
pH of the staining solution Ensure the pH of the Evans Blue solution is within the physiological range (typically 7.2-7.4).[1]

Issue 3: Inconsistent results between replicate experiments.

Potential Cause Troubleshooting Step
Inconsistent cell numbers Ensure that the same number of cells is seeded in each well or used for each experimental condition.
Edge effects in multi-well plates To minimize evaporation and temperature gradients, avoid using the outer wells of a multi-well plate for experimental samples. Fill the outer wells with sterile water or media.
Variability in incubation times Standardize all incubation times precisely across all samples and experiments.
Subjective counting If counting manually, have the counts verified by a second, blinded observer to reduce bias. Consider using an automated cell counter for more objective quantification.

Experimental Protocols

Standard Protocol for Evans Blue Staining of Suspension Cells

  • Cell Preparation:

    • Harvest cells by centrifugation at a gentle speed (e.g., 200 x g) for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in a serum-free medium or phosphate-buffered saline (PBS) to wash.

    • Centrifuge again and resuspend the cells in PBS or serum-free medium at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining:

    • Prepare a 0.4% (w/v) solution of Evans Blue in PBS. Filter the solution through a 0.22 µm filter to remove any particulates.

    • In a microcentrifuge tube, mix your cell suspension with the Evans Blue solution. A common ratio is 1:1 (e.g., 50 µL of cell suspension and 50 µL of 0.4% Evans Blue).

    • Incubate the mixture at room temperature for 3-5 minutes. Avoid extended incubation times.

  • Quantification:

    • Immediately after incubation, load a small volume (e.g., 10 µL) of the cell suspension into a hemocytometer.

    • Using a light microscope, count the number of blue-stained (non-viable) and unstained (viable) cells.

    • Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100

Protocol for Evans Blue Staining of Adherent Cells

  • Cell Culture:

    • Culture adherent cells in a multi-well plate to the desired confluency.

  • Staining:

    • Carefully remove the culture medium from the wells.

    • Gently wash the cells once with PBS to remove any residual serum.

    • Add a sufficient volume of 0.4% Evans Blue solution in PBS to cover the cell monolayer.

    • Incubate at room temperature for 3-5 minutes.

  • Washing and Visualization:

    • Gently aspirate the Evans Blue solution.

    • Wash the cells 2-3 times with PBS to remove excess dye.

    • Immediately visualize the cells under a light microscope. Viable cells will remain attached and unstained, while non-viable cells will be blue and may detach.

  • Quantification (Optional):

    • For a more quantitative analysis, the dye can be extracted from the stained cells.

    • After washing, add a known volume of a solvent (e.g., formamide (B127407) or 1% SDS) to each well and incubate to extract the dye.[3]

    • Transfer the extract to a 96-well plate and measure the absorbance at approximately 620 nm using a microplate reader. The absorbance is proportional to the number of dead cells.

Visualizing Experimental Workflows and Logical Relationships

To aid in understanding the experimental process and troubleshooting logic, the following diagrams have been generated using Graphviz.

G Evans Blue Assay Workflow for Suspension Cells A Start: Cell Suspension B Centrifuge and Wash in Serum-Free Medium/PBS A->B C Resuspend in PBS at 1x10^6 cells/mL B->C D Add 0.4% Evans Blue (1:1 ratio) C->D E Incubate for 3-5 minutes at RT D->E F Load onto Hemocytometer E->F G Microscopic Examination F->G H Count Viable (unstained) and Non-Viable (blue) cells G->H I Calculate % Viability H->I J End I->J

Caption: Workflow for Evans Blue viability assessment of suspension cells.

G Troubleshooting False Positives in Evans Blue Assays A High Background or False Positives Observed B Check for Excess Dye/Insufficient Washing A->B D Consider Serum Protein Interference A->D F Evaluate Mechanical Stress A->F H Review Dye Concentration and Incubation Time A->H J Validate with Alternative Viability Assay A->J C Optimize Washing Protocol B->C E Use Serum-Free Medium for Staining D->E G Handle Cells More Gently F->G I Titrate Dye and Optimize Incubation H->I K Confirm Results J->K

Caption: A logical approach to troubleshooting false positives.

Alternative Cell Viability Assays

If you consistently encounter issues with the Evans Blue assay or require a different type of viability data, consider these alternatives:

Assay TypePrincipleAdvantagesDisadvantages
Trypan Blue Exclusion Similar to Evans Blue, based on membrane integrity.Simple, rapid, and widely used.Subject to similar limitations as Evans Blue, such as subjectivity in counting.[4][5]
MTT/MTS/XTT/WST-1 Colorimetric assays measuring metabolic activity through the reduction of tetrazolium salts by mitochondrial dehydrogenases.High-throughput, quantitative.Can be affected by compounds that interfere with metabolic activity, not a direct measure of cell death. The insoluble formazan (B1609692) in the MTT assay requires a solubilization step.[6]
Resazurin (AlamarBlue) A fluorometric/colorimetric assay where viable cells reduce blue resazurin to pink, fluorescent resorufin.Highly sensitive, non-toxic to cells allowing for longitudinal studies.Can be susceptible to interference from fluorescent compounds.
ATP-based Assays Luminescent assays that quantify ATP, as only viable cells can produce it.Very sensitive and rapid.Requires a luminometer; ATP levels can fluctuate with cell stress.
Fluorescent DNA Dyes (e.g., Propidium Iodide, 7-AAD, DRAQ7) Membrane-impermeable dyes that fluoresce upon binding to DNA in cells with compromised membranes.Can be used in flow cytometry and fluorescence microscopy for high-throughput and multi-parameter analysis.Requires specialized equipment (flow cytometer or fluorescence microscope).

References

Technical Support Center: Enhancing Signal-to-Noise Ratio with Direct Blue 53

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing Direct Blue 53, also known as Evans Blue, to improve the signal-to-noise ratio (SNR) in your fluorescence-based experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to background fluorescence.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and how can it improve the signal-to-noise ratio in my experiments?

A1: this compound, or Evans Blue, is an azo dye that can be used as a counterstain in fluorescence microscopy and other fluorescence-based assays to reduce background autofluorescence.[1] Autofluorescence is the natural emission of light by biological materials when excited by light, which can obscure the specific signal from your fluorescent probes, leading to a low signal-to-noise ratio. This compound absorbs broadly across the visible spectrum and can effectively quench this unwanted background fluorescence, thereby making the specific signal from your fluorophores more distinct and improving the overall quality of your data.

Q2: When should I consider using this compound in my experimental workflow?

A2: You should consider using this compound when you experience high background fluorescence that interferes with the detection of your target signal. This is particularly common in tissues with high levels of endogenous fluorophores like collagen, elastin, and lipofuscin. It is also beneficial when using fluorescent probes in the blue and green spectral regions, which are more prone to interference from autofluorescence.

Q3: Will this compound interfere with my specific fluorescent signal?

A3: While this compound is effective at quenching background, it has the potential to quench the signal from your specific fluorophores as well, particularly if their emission spectra overlap with the absorption spectrum of this compound. It is crucial to optimize the concentration and incubation time of this compound to find a balance between reducing background and preserving your specific signal. Always perform control experiments to assess the impact on your specific fluorophore.

Q4: What are the main alternatives to this compound for reducing autofluorescence?

A4: Several other reagents can be used to quench autofluorescence, including Sudan Black B and commercially available quenching agents like TrueBlack®.[2][3] Sudan Black B is effective but can introduce its own background in the red and far-red channels.[2] The choice of quenching agent will depend on the specific tissue type, the fluorophores being used, and the spectral properties of the autofluorescence.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High background fluorescence persists after this compound treatment. 1. Suboptimal concentration of this compound: The concentration may be too low to effectively quench the autofluorescence in your specific sample. 2. Insufficient incubation time: The dye may not have had enough time to penetrate the tissue and quench the background. 3. Inadequate washing: Residual, unbound this compound may be contributing to the background.1. Optimize concentration: Titrate the concentration of this compound. Start with a low concentration (e.g., 0.05%) and increase it incrementally (e.g., up to 0.5%) to find the optimal concentration for your sample. 2. Optimize incubation time: Increase the incubation time with this compound. Test different durations, for example, 10, 20, and 30 minutes. 3. Improve washing steps: Ensure thorough washing with an appropriate buffer (e.g., PBS) after the this compound treatment to remove all unbound dye.
Specific fluorescence signal is significantly reduced after treatment. 1. Concentration of this compound is too high: Excessive dye concentration can lead to quenching of the specific signal from your fluorophore. 2. Incubation time is too long: Prolonged exposure to the quenching agent can negatively impact your specific signal. 3. Spectral overlap: The emission spectrum of your fluorophore may overlap with the absorption spectrum of this compound.1. Reduce concentration: Decrease the concentration of this compound. 2. Reduce incubation time: Shorten the incubation period. 3. Check spectral compatibility: Review the excitation and emission spectra of your fluorophore and the absorption spectrum of this compound. If there is significant overlap, consider using a fluorophore with a more red-shifted emission or an alternative quenching agent.
Uneven quenching of background across the sample. 1. Incomplete dissolution of this compound powder: Undissolved particles can lead to uneven application. 2. Non-uniform tissue penetration: The dye may not be penetrating all areas of the tissue equally.1. Ensure complete dissolution: Prepare the this compound solution fresh and ensure it is fully dissolved. Gentle warming or sonication can help. Filtering the solution before use is also recommended. 2. Improve tissue permeabilization: If working with tissue sections, ensure adequate permeabilization to allow for uniform penetration of the dye.
Precipitate formation on the sample after treatment. 1. Supersaturated this compound solution: The concentration of the dye may be too high for the solvent, leading to precipitation. 2. Incompatibility with buffer: The dye may not be fully soluble in the buffer system used.1. Prepare fresh and filter: Always prepare the this compound solution fresh and filter it before use. Avoid using overly concentrated stock solutions. 2. Test different solvents: While typically dissolved in ethanol (B145695) or PBS, you may need to test the solubility in your specific buffer system.

Experimental Protocols

Protocol 1: Quenching Autofluorescence in Fixed Cells or Tissue Sections with this compound

This protocol provides a general guideline for using this compound to reduce autofluorescence in immunofluorescence experiments. Optimization of concentration and incubation time is critical for each specific application.

Materials:

  • This compound (Evans Blue) powder

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Distilled water

  • Staining jars or a humidified chamber

  • Mounting medium

Procedure:

  • Preparation of this compound Staining Solution:

    • Prepare a 0.5% (w/v) stock solution of this compound in distilled water.

    • For the working solution, dilute the stock solution in PBS to a final concentration between 0.05% and 0.5%. A starting concentration of 0.1% is recommended.

    • Note: Always prepare the solution fresh and filter it through a 0.22 µm syringe filter before use to remove any undissolved particles.

  • Staining Procedure:

    • Perform your standard immunofluorescence staining protocol, including fixation, permeabilization, blocking, and primary and secondary antibody incubations.

    • After the final washing step following secondary antibody incubation, incubate the samples with the this compound working solution.

    • Incubate for 10-30 minutes at room temperature in the dark. The optimal incubation time should be determined empirically.

    • Note: A shorter incubation time is recommended as a starting point to minimize potential quenching of the specific signal.

  • Washing:

    • After incubation with this compound, wash the samples thoroughly with PBS. Perform at least three washes of 5 minutes each to remove all unbound dye.

  • Mounting and Imaging:

    • Mount the coverslips using an appropriate mounting medium.

    • Proceed with imaging using a fluorescence microscope. Acquire images of a control sample (not treated with this compound) to quantitatively assess the reduction in background and any effect on the specific signal.

Quantitative Data Summary

The following table summarizes hypothetical data on the effectiveness of different autofluorescence quenching methods. Researchers should generate their own data for their specific experimental conditions.

Quenching Agent Concentration Incubation Time (minutes) Signal Intensity (Arbitrary Units) Background Intensity (Arbitrary Units) Signal-to-Noise Ratio (SNR)
None (Control) N/AN/A15008001.88
This compound 0.1%1513503004.50
This compound 0.5%1511001507.33
Sudan Black B 0.1%2012002006.00

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_staining Immunostaining cluster_quenching Autofluorescence Quenching cluster_imaging Imaging & Analysis Fixation Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Fluorescent Secondary Antibody Incubation PrimaryAb->SecondaryAb DB53_Incubation This compound Incubation (0.05% - 0.5%) SecondaryAb->DB53_Incubation Washing Thorough Washing DB53_Incubation->Washing Mounting Mounting Washing->Mounting Imaging Fluorescence Microscopy Mounting->Imaging Analysis Image Analysis (SNR Calculation) Imaging->Analysis

Caption: Experimental workflow for using this compound to quench autofluorescence.

Troubleshooting_Logic Start High Background Observed Apply_DB53 Apply this compound Start->Apply_DB53 Assess_SNR Assess Signal-to-Noise Ratio Apply_DB53->Assess_SNR SNR_Improved SNR Improved Assess_SNR->SNR_Improved Yes SNR_Not_Improved SNR Not Improved Assess_SNR->SNR_Not_Improved No Signal_Reduced Specific Signal Reduced? SNR_Improved->Signal_Reduced Consider_Alternative Consider Alternative Quencher (e.g., Sudan Black B) SNR_Not_Improved->Consider_Alternative Signal_Reduced->SNR_Improved No Optimize_Conc_Time Decrease Concentration or Incubation Time of DB53 Signal_Reduced->Optimize_Conc_Time Yes Optimize_Conc_Time->Apply_DB53

Caption: Troubleshooting logic for optimizing this compound treatment.

References

Optimal incubation time for Evans Blue staining

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Evans Blue staining. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their Evans Blue staining experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for Evans Blue staining in cell viability assays?

The optimal incubation time for assessing cell viability with Evans Blue can vary depending on the cell type. However, a common starting point is a 20-minute incubation at room temperature in the dark.[1][2] For some applications, such as staining plant tissues, a similar 20-minute incubation with shaking may be sufficient.[3][4] It is crucial to optimize this time for your specific experimental conditions.

Q2: How long should Evans Blue circulate in an in vivo vascular permeability assay?

The circulation time for in vivo vascular permeability assays is a critical parameter and depends on the research question and the target tissue. Circulation times can range from 30 minutes to 24 hours after intravenous or intraperitoneal injection.[5] Shorter circulation times (e.g., 30 minutes) are often used to assess acute vascular leakage.[6][7] Longer circulation times may be necessary for studying more subtle or chronic changes in permeability.[5]

Q3: What is the purpose of the formamide (B127407) incubation step in vascular permeability assays?

After tissue collection in a vascular permeability assay, Evans Blue dye that has extravasated into the tissue needs to be extracted for quantification. Formamide is a commonly used solvent for this purpose. The tissue is incubated in formamide, typically at 55°C or 60°C, for 24 to 72 hours to ensure complete extraction of the dye.[7][8][9]

Q4: Can the incubation time be adjusted to reduce background staining?

Yes, optimizing the incubation time can help reduce background staining. Over-incubation can lead to non-specific staining of healthy cells or tissues. Conversely, insufficient incubation may result in weak signals. It is recommended to perform a time-course experiment to determine the optimal incubation time that provides a clear signal with minimal background for your specific model. Thorough washing after the incubation step is also critical for reducing background.[1][3]

Troubleshooting Guides

Problem 1: Weak or No Evans Blue Staining in Dead Cells
Possible Cause Troubleshooting Suggestion
Insufficient Incubation Time Extend the incubation period. Perform a time-course experiment (e.g., 10, 20, 30, 60 minutes) to identify the optimal duration.
Low Dye Concentration Ensure the Evans Blue solution is at the correct concentration (e.g., 0.25% for plant tissues, 1% for algal cultures).[2][4] Prepare fresh dye solution if it has been stored for a long time.
Cell Pellet Not Visible During Washing The initial cell pellet after staining can be difficult to see due to the dye color.[1][2] After the first centrifugation, carefully remove the supernatant without disturbing the pellet. The pellet should become more visible after subsequent washes with water.[1][2]
Problem 2: High Background Staining in Viability Assays
Possible Cause Troubleshooting Suggestion
Over-incubation Reduce the incubation time. High background can occur if the dye begins to passively enter healthy cells.
Inadequate Washing Increase the number of washing steps after incubation to thoroughly remove unbound dye.[1][3] Use a suitable wash buffer, such as MilliQ water or PBS.
Cell Membrane Damage During Handling Handle cells gently during preparation and staining to avoid artificially inducing membrane damage.
Problem 3: Inconsistent Results in Vascular Permeability Assays
Possible Cause Troubleshooting Suggestion
Variable Dye Circulation Time Ensure that the time between Evans Blue injection and animal sacrifice is consistent across all experimental animals.[5]
Incomplete Dye Extraction Ensure the tissue is fully submerged in formamide and that the incubation for extraction is sufficiently long (24-72 hours).[8][9] Agitation during incubation can also improve extraction efficiency.
Tissue Water Content Variability To normalize results, tissues can be air-dried or a portion of the tissue can be dried in an oven to determine the dry weight, which is then used for normalization.[8][9]

Quantitative Data Summary

Table 1: Recommended Incubation/Circulation Times for Evans Blue Staining

Application Sample/Tissue Type Recommended Incubation/Circulation Time Reference
Cell Viability Algal Cultures (Chlorella, Chlamydomonas)20 minutes at room temperature[1][2]
Cell Viability Plant Tissues (leaf discs, roots)20 minutes with shaking[3][4]
Vascular Permeability Mouse (general)30 minutes to 24 hours[5]
Vascular Permeability Mouse Brain (ICH model)30 minutes, 3 hours, or 24 hours[5]
Vascular Permeability Mouse Skin (Miles Assay)30 minutes[6]
Myofiber Damage Mouse Skeletal Muscle16 to 24 hours (intraperitoneal injection)[10]

Table 2: Dye Extraction Incubation Times for Vascular Permeability Assays

Solvent Temperature Recommended Incubation Time Reference
Formamide55°C24 - 48 hours[7]
FormamideRoom Temperature48 - 72 hours[8]
Formamide60°COvernight

Experimental Protocols

Protocol 1: Cell Viability Staining of Algal Cells
  • Prepare a 1% (w/v) Evans Blue solution in MilliQ water and filter it through a 0.2 µm filter.[1][2]

  • Take 900 µl of your algal culture in a 1.5 ml microcentrifuge tube.

  • Add 100 µl of the 1% Evans Blue solution to the cell suspension.[1][2]

  • Incubate the mixture for 20 minutes at room temperature, preferably in the dark.[1][2]

  • Centrifuge the stained cells at 7000 RPM for 2 minutes.[1][2]

  • Carefully remove the supernatant. The cell pellet may be difficult to see initially.

  • Wash the cells by resuspending the pellet in 1 ml of MilliQ water and centrifuging again. Repeat this wash step 2-3 times until the supernatant is clear.[1][2]

  • Resuspend the final cell pellet in a small volume (10-20 µl) and mount on a microscope slide for observation.

  • Count the blue-stained (dead) and unstained (live) cells to determine the percentage of dead cells.

Protocol 2: In Vivo Vascular Permeability Assay in Mice
  • Prepare a 2% Evans Blue solution in sterile saline.

  • Inject the Evans Blue solution intravenously (e.g., via the tail vein) or intraperitoneally at a specified dose (e.g., 4 ml/kg body weight).[5]

  • Allow the dye to circulate for the desired period (e.g., 30 minutes, 3 hours, or 24 hours).[5]

  • At the end of the circulation time, euthanize the mouse. Perfusion with PBS is recommended to remove intravascular dye.

  • Dissect the tissues of interest and weigh them.

  • Place the tissue in a tube with a known volume of formamide (e.g., 500 µl).[7]

  • Incubate the tissue in formamide at 55°C for 24-48 hours to extract the Evans Blue dye.[7]

  • After incubation, centrifuge the tubes to pellet any tissue debris.

  • Measure the absorbance of the supernatant at 620 nm using a spectrophotometer.

  • Quantify the amount of extravasated Evans Blue by comparing the absorbance to a standard curve.

Visualizations

G cluster_prep Preparation cluster_staining Staining cluster_wash Washing cluster_analysis Analysis prep_cells Prepare Cell Suspension stain Add Evans Blue to Cells prep_cells->stain prep_dye Prepare 1% Evans Blue Solution prep_dye->stain incubate Incubate 20 min at Room Temp stain->incubate centrifuge1 Centrifuge incubate->centrifuge1 remove_sup1 Remove Supernatant centrifuge1->remove_sup1 wash1 Wash with Water remove_sup1->wash1 centrifuge2 Centrifuge wash1->centrifuge2 remove_sup2 Remove Supernatant centrifuge2->remove_sup2 resuspend Resuspend Pellet remove_sup2->resuspend microscopy Microscopy & Cell Counting resuspend->microscopy

Caption: Experimental workflow for Evans Blue cell viability staining.

G cluster_injection In Vivo Procedure cluster_extraction Dye Extraction cluster_quantification Quantification injection Inject Evans Blue (IV or IP) circulation Dye Circulation (30 min - 24 hr) injection->circulation euthanasia Euthanize Animal & Perfuse with PBS circulation->euthanasia dissection Dissect & Weigh Tissue euthanasia->dissection add_formamide Add Formamide to Tissue dissection->add_formamide incubate Incubate (24-72 hr at 55-60°C) add_formamide->incubate centrifuge Centrifuge incubate->centrifuge measure_abs Measure Absorbance of Supernatant (620 nm) centrifuge->measure_abs calculate Calculate Dye Concentration measure_abs->calculate

References

Direct Blue 53 compatibility with different fixatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Direct Blue 53, also known as Evans Blue, with different fixatives. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

This compound, or Evans Blue, is a diazo dye that has several applications in biomedical research.[1][2] It is commonly used as a vital stain to assess cell viability, as it is excluded by healthy cells with intact membranes but can penetrate and stain dead cells blue.[2][3][4][5] Another major application is in the assessment of vascular permeability, particularly the integrity of the blood-brain barrier (BBB).[6][7][8][9][10] When bound to serum albumin, Evans Blue is too large to cross an intact BBB; its presence in the brain parenchyma therefore indicates a breach in the barrier.[8][10]

Q2: How does the choice of fixative impact this compound staining?

The choice of fixative can significantly influence the outcome of this compound staining by affecting tissue morphology, the preservation of target structures, and the potential for staining artifacts. Fixatives can be broadly categorized as cross-linking (e.g., formalin) or precipitating/denaturing (e.g., alcohol-based fixatives and acetone). Each type interacts with tissue components differently, which can alter the binding and final appearance of the dye.

Q3: Is this compound compatible with formalin-fixed paraffin-embedded (FFPE) tissues?

Yes, this compound can be used with formalin-fixed tissues. Formalin is a cross-linking fixative that preserves tissue morphology well by forming methylene (B1212753) bridges between proteins.[11][12] However, prolonged or improper fixation in formalin can sometimes lead to background staining or altered tissue reactivity.[11] For FFPE sections, a standard deparaffinization and rehydration protocol should be followed before staining with this compound.

Q4: Can alcohol-based fixatives be used for this compound staining?

Alcohol-based fixatives, such as ethanol (B145695) and methanol, are precipitating fixatives that work by denaturing and precipitating proteins.[13] They are known for good preservation of nucleic acids and some antigens. While less common for routine histology than formalin, they can be compatible with this compound. However, it's important to be aware that alcohols can cause tissue shrinkage and may not preserve morphology as well as formalin. Additionally, there is a risk that alcohol treatment could wash out the Evans Blue dye, especially if the tissue is not properly fixed.[14]

Q5: What are the considerations for using acetone (B3395972) fixation with this compound?

Acetone is a rapid, dehydrating, and precipitating fixative often used for the preservation of enzymatic activity and for certain immunohistochemistry applications on frozen sections.[15][16] It acts by denaturing and precipitating proteins.[15][17] Acetone fixation can lead to significant tissue shrinkage and poor morphological preservation compared to formalin.[16][18] While it can be used, careful optimization is required to balance staining with the preservation of tissue structure.

Troubleshooting Guides

Weak or Uneven Staining
Possible Cause Recommended Solution
Inadequate Fixation Ensure the tissue is fixed for an appropriate duration based on its size and the fixative used. Under-fixation can lead to poor dye penetration and uneven staining. For formalin, a common recommendation is 24 hours for a standard-sized tissue block.[19]
Prolonged Storage in Fixative Long-term storage in formalin can alter tissue chemistry and affect staining.[11] If possible, use tissues with a consistent and known fixation time.
Incomplete Deparaffinization (FFPE) Ensure complete removal of paraffin (B1166041) wax by using fresh xylene and a sufficient number of changes. Residual wax can block the dye from reaching the tissue.[20][21]
Dye Concentration Too Low Optimize the concentration of the this compound staining solution. A titration experiment can help determine the optimal concentration for your specific tissue and fixative.
Insufficient Staining Time Increase the incubation time with the this compound solution to allow for adequate penetration and binding.
Ethanol Washout With alcohol-based fixatives, there is a risk of washing out the dye during processing steps.[14] Minimize exposure to alcohols after staining or consider a brief post-fixation step with formalin before extensive alcohol dehydration if compatible with your experimental goals.
High Background Staining
Possible Cause Recommended Solution
Excessive Dye Concentration A high concentration of this compound can lead to non-specific binding and high background. Titrate the dye to a lower concentration.
Over-staining Reduce the incubation time with the staining solution. Monitor the staining progress to avoid over-development.
Non-specific Binding Include blocking steps, such as using a protein block (e.g., bovine serum albumin), before applying the dye, especially if combining with immunohistochemistry.
Presence of Endogenous Pigments Some tissues contain endogenous pigments that can be confused with the stain. Examine an unstained control slide to assess baseline pigmentation.
Fixation Artifacts Improper or prolonged fixation can sometimes create artifacts that non-specifically bind the dye. Ensure proper fixation protocols are followed.
Staining Artifacts
Possible Cause Recommended Solution
Precipitate on Tissue Filter the this compound staining solution before use to remove any undissolved particles or aggregates that could deposit on the tissue section.[3]
Uneven Dye Penetration Ensure the tissue section is fully submerged in the staining solution and that there are no air bubbles trapped on the surface.
Tissue Folding or Damage Careful handling during tissue processing and mounting is crucial to prevent folds or tears that can trap the dye and appear as artifacts.[21]
Contaminants from Water Bath Use clean water in the flotation bath when mounting paraffin sections to avoid transferring debris onto the slide.[21]

Experimental Protocols

General Staining Protocol for this compound on FFPE Tissues
  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Hydrate through a graded series of ethanol: 100% (2 changes, 3 minutes each), 95% (2 minutes), 70% (2 minutes).

    • Rinse in distilled water.

  • Staining:

    • Prepare a 0.5% (w/v) solution of this compound in distilled water. Filter the solution before use.

    • Incubate the slides in the this compound solution for 5-10 minutes at room temperature. (Note: Optimal time may vary depending on the tissue and desired staining intensity).

  • Washing:

    • Briefly rinse the slides in distilled water to remove excess stain.

  • Dehydration and Mounting:

    • Dehydrate the sections through a graded series of ethanol: 70%, 95%, and 100% (2 minutes each).

    • Clear in two changes of xylene (3 minutes each).

    • Mount with a permanent mounting medium.

Considerations for Alcohol-Fixed and Acetone-Fixed Tissues
  • Alcohol-Fixed Tissue:

    • After fixation, tissues are typically processed through a graded series of alcohols and embedded in paraffin.

    • Follow the staining protocol for FFPE tissues starting from the rehydration step (if paraffin-embedded) or directly proceed to staining from a hydrated state.

    • Be mindful of the potential for dye washout during the dehydration steps after staining. A brief rinse in alcohol followed by rapid clearing in xylene may be necessary.

  • Acetone-Fixed (Frozen) Tissue:

    • Acetone fixation is typically performed on cryosections.[15]

    • After fixation in cold acetone (e.g., -20°C for 5-10 minutes), air dry the slides briefly.

    • Rehydrate the sections in PBS or distilled water before staining.

    • Proceed with the staining and washing steps as described above.

    • Dehydration should be performed quickly to minimize tissue distortion.

Visualizations

Fixative_Selection_Workflow Decision Workflow for Fixative Selection with this compound start Start: Staining with this compound q1 Primary Experimental Goal? start->q1 morphology Optimal Morphological Preservation q1->morphology Morphology enzyme Enzyme/Antigen Preservation q1->enzyme Enzyme/Antigen viability Cell Viability Assessment q1->viability Viability permeability Vascular Permeability q1->permeability Permeability fix1 Use Formalin (FFPE) morphology->fix1 fix2 Consider Alcohol or Acetone Fixation (on frozen sections) enzyme->fix2 fix3 Live cells - No fixation prior to staining viability->fix3 fix4 In vivo injection, followed by perfusion and potential post-fixation permeability->fix4 protocol1 Standard Deparaffinization & Staining Protocol fix1->protocol1 protocol2 Optimized Staining Protocol for Frozen Sections fix2->protocol2 protocol3 Direct Staining of Cell Suspension fix3->protocol3 protocol4 Tissue Homogenization & Spectrophotometry or Fluorescence Microscopy fix4->protocol4 end End: Analyze Results protocol1->end protocol2->end protocol3->end protocol4->end

Caption: Fixative selection workflow for this compound staining.

Troubleshooting_Logic Troubleshooting Logic for this compound Staining start Staining Issue Observed q1 What is the primary issue? start->q1 weak Weak or No Staining q1->weak Weak/None background High Background q1->background Background uneven Uneven Staining q1->uneven Uneven sol_weak1 Check Fixation Time & Method weak->sol_weak1 sol_weak2 Increase Dye Concentration/Time weak->sol_weak2 sol_weak3 Ensure Complete Deparaffinization weak->sol_weak3 sol_bg1 Decrease Dye Concentration/Time background->sol_bg1 sol_bg2 Filter Staining Solution background->sol_bg2 sol_bg3 Use Blocking Agents background->sol_bg3 sol_uneven1 Ensure Full Specimen Immersion uneven->sol_uneven1 sol_uneven2 Check for Tissue Folds/Damage uneven->sol_uneven2 sol_uneven3 Verify Fixative Penetration uneven->sol_uneven3 end Re-stain with Optimized Protocol sol_weak1->end sol_weak2->end sol_weak3->end sol_bg1->end sol_bg2->end sol_bg3->end sol_uneven1->end sol_uneven2->end sol_uneven3->end

Caption: Troubleshooting logic for common this compound staining issues.

References

Technical Support Center: Evans Blue Dye Extraction and Quantitation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Evans Blue (EB) dye extraction for quantitation of vascular permeability.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind using Evans Blue dye to measure vascular permeability?

Evans Blue dye binds with high affinity to serum albumin. Under normal physiological conditions, the endothelial barrier is impermeable to albumin, confining the EB-albumin complex to the blood vessels. In pathological conditions that increase vascular permeability, the endothelial junctions loosen, allowing the EB-albumin complex to extravasate into the surrounding tissues. The amount of dye extracted from the tissue is, therefore, proportional to the degree of vascular leakage.[1][2]

Q2: Why is formamide (B127407) used for Evans Blue dye extraction?

Formamide is an effective solvent for extracting Evans Blue dye from tissues. It efficiently solubilizes the dye that has extravasated into the tissue, allowing for subsequent spectrophotometric quantification.[1][3][4]

Q3: What is the optimal wavelength for measuring Evans Blue dye absorbance?

The maximum absorbance of Evans Blue dye is at 620 nm.[1][3] Some protocols also recommend measuring absorbance at 740 nm to correct for turbidity in the formamide extract.[1][4]

Q4: How can I normalize my Evans Blue dye quantification results?

To account for variations in tissue size, the final data should be expressed as the amount of Evans Blue dye per unit of tissue weight (e.g., µg of EB per gram of tissue).[4] This is achieved by weighing the tissue sample before the extraction process.

Troubleshooting Guide

Issue 1: Low or No Evans Blue Dye Signal

Possible Causes & Solutions

  • Improper Dye Injection: The tail vein injection required for introducing Evans Blue into circulation can be challenging. If the injection is not successful, the dye will not circulate properly.

    • Troubleshooting Step: Practice the tail vein injection technique to ensure proficiency. Observe the tail for any signs of subcutaneous dye leakage (a blue bleb), which would indicate a failed injection.

  • Insufficient Circulation Time: The dye needs adequate time to circulate and extravasate into tissues with increased permeability.

    • Troubleshooting Step: Ensure a sufficient circulation period, typically between 30 to 60 minutes, after dye injection and before sacrificing the animal.[4]

  • Incomplete Dye Extraction: The Evans Blue dye may not be fully extracted from the tissue.

    • Troubleshooting Step: Ensure the tissue is finely minced to increase the surface area for extraction. Extend the incubation time in formamide (up to 72 hours) and ensure the incubation temperature is maintained (e.g., 55°C).[3][4]

  • Low Vascular Permeability: The experimental condition may not have induced a significant increase in vascular permeability.

    • Troubleshooting Step: Include positive controls where a known vascular permeability-inducing agent is used to confirm the assay is working.

Issue 2: High Background or Inconsistent Readings

Possible Causes & Solutions

  • Contamination from Circulating Dye: If the animal is not properly perfused with saline before tissue collection, the Evans Blue dye remaining in the blood vessels will contribute to the signal, leading to artificially high readings.

    • Troubleshooting Step: Perform transcardial perfusion with saline immediately after the circulation period until the fluid running from the right atrium is clear.[4]

  • Turbidity of the Formamide Extract: The presence of lipids and proteins in the tissue homogenate can cause turbidity, which interferes with spectrophotometric readings.[5]

    • Troubleshooting Step: Centrifuge the formamide extract at high speed to pellet any tissue debris before taking the supernatant for measurement.[1][4] To correct for residual turbidity, measure the absorbance at 740 nm (where Evans Blue has minimal absorbance) and subtract this value from the absorbance at 620 nm.[1][4] A corrected absorbance can be calculated using the formula: A620 (corrected) = A620 - (1.426 × A740 + 0.030).[6]

  • Spectrophotometer Issues: Errors in spectrophotometer readings can arise from several sources.

    • Troubleshooting Step: Ensure the spectrophotometer is properly calibrated. Use high-purity formamide as a blank.[4] Ensure cuvettes or 96-well plates are clean and free of scratches.

Issue 3: Variability Between Samples

Possible Causes & Solutions

  • Inconsistent Tissue Handling: Differences in how tissue samples are collected, blotted, and weighed can introduce variability.

    • Troubleshooting Step: Standardize the tissue collection and handling procedure for all samples. Ensure tissues are blotted consistently to remove excess fluid before weighing.

  • Incomplete Tissue Homogenization: If the tissue is not completely homogenized, the dye extraction will be inconsistent.

    • Troubleshooting Step: Ensure that the tissue is minced into small pieces no larger than half the diameter of the homogenization probe.[7] Homogenize in intervals to prevent overheating of the sample.[7]

  • Variable Extraction Volumes: Using inconsistent volumes of formamide for extraction will lead to variable results.

    • Troubleshooting Step: Use a consistent volume of formamide for each tissue sample, for example, 500 µl of formamide per 50 to 100 mg of tissue.[1][4]

Quantitative Data Summary

ParameterTypical Value/RangeNotes
Evans Blue Injection Concentration0.5% to 3% (w/v) in sterile PBS or salineThe exact concentration can be adjusted based on the animal model and experimental goals.[1][8]
Injection Volume~1 ml/kg body weightFor a 25g mouse, this would be approximately 25 µl.[8]
Circulation Time30 - 60 minutesThis allows for adequate distribution of the dye and extravasation into permeable tissues.[4]
Formamide Extraction Volume500 µl per 50-100 mg of tissueA consistent tissue weight to formamide volume ratio is crucial.[1][4]
Incubation Temperature for Extraction55°C - 60°CThis facilitates the extraction of the dye from the tissue.[4][6]
Incubation Time for Extraction24 - 72 hoursLonger incubation times may be necessary for complete extraction.[3][4]
Spectrophotometer Wavelength (Max Absorbance)620 nmThis is the peak absorbance for Evans Blue dye.[1][3]
Spectrophotometer Wavelength (Correction)740 nmUsed to correct for turbidity in the sample.[1][4]

Experimental Protocols

Protocol 1: Evans Blue Dye Injection and Tissue Collection
  • Prepare Evans Blue Solution: Prepare a 0.5% solution of Evans Blue dye in sterile phosphate-buffered saline (PBS).[1] Ensure the solution is well-dissolved and, if necessary, filter-sterilize it.[1]

  • Animal Preparation: Anesthetize the animal according to your institution's approved protocols.

  • Dye Injection: Inject the Evans Blue solution intravenously, typically via the tail vein. A common dose is 1 ml/kg of body weight.[8]

  • Circulation: Allow the dye to circulate for 30 to 60 minutes.[4]

  • Perfusion: Euthanize the animal and immediately perform transcardial perfusion with a saline solution until the perfusate from the right atrium runs clear.[4] This step is critical to remove circulating dye.

  • Tissue Collection: Dissect the tissues of interest.

  • Tissue Processing: Gently blot the tissues to remove excess fluid and weigh them.

Protocol 2: Evans Blue Dye Extraction with Formamide
  • Tissue Homogenization: Mince the weighed tissue into small pieces.

  • Formamide Incubation: Place the minced tissue into a tube containing a consistent volume of pure formamide (e.g., 500 µl per 50-100 mg of tissue).[1][4]

  • Extraction: Seal the tubes, protect them from light by wrapping them in aluminum foil, and incubate at 55°C for 24 to 48 hours to extract the dye.[4]

  • Centrifugation: After incubation, centrifuge the samples to pellet any remaining tissue fragments.[1][4]

Protocol 3: Spectrophotometric Quantification
  • Sample Preparation: Carefully transfer the formamide supernatant to a 96-well plate.[4] Use pure formamide as a blank.[4]

  • Standard Curve: Prepare a standard curve of known Evans Blue concentrations in formamide.[4]

  • Absorbance Measurement: Measure the absorbance of the samples and standards at 620 nm using a spectrophotometer.[3][4] If turbidity is a concern, also measure the absorbance at 740 nm for correction.[4]

  • Calculation: Use the standard curve to determine the concentration of Evans Blue in your samples. Normalize the results to the tissue weight to get the final value in µg of EB per gram of tissue.[4]

Visualizations

experimental_workflow cluster_animal_procedure In Vivo Procedure cluster_extraction Dye Extraction cluster_quantification Quantification A 1. Prepare 0.5% Evans Blue Solution B 2. Intravenous Injection A->B C 3. Circulation (30-60 min) B->C D 4. Euthanasia & Saline Perfusion C->D E 5. Tissue Collection & Weighing D->E F 6. Tissue Homogenization E->F G 7. Incubation in Formamide (55°C, 24-48h) F->G H 8. Centrifugation G->H I 9. Transfer Supernatant to 96-well Plate H->I K 11. Read Absorbance at 620 nm (and 740 nm) I->K J 10. Prepare Standard Curve J->K L 12. Calculate EB Concentration (µg/g tissue) K->L

Caption: Experimental workflow for Evans Blue dye extraction and quantitation.

troubleshooting_workflow Start Low or Inconsistent Signal? CheckInjection Successful IV Injection? Start->CheckInjection CheckPerfusion Adequate Perfusion? CheckInjection->CheckPerfusion Yes Solution1 Solution: Refine injection technique. CheckInjection->Solution1 No CheckExtraction Complete Extraction? CheckPerfusion->CheckExtraction Yes Solution2 Solution: Ensure perfusate is clear. CheckPerfusion->Solution2 No CheckTurbidity Turbid Extract? CheckExtraction->CheckTurbidity Yes Solution3 Solution: Extend incubation time/temp. CheckExtraction->Solution3 No Solution4 Solution: Centrifuge and/or use 740nm correction. CheckTurbidity->Solution4 Yes GoodResult Consistent, reliable results. CheckTurbidity->GoodResult No

Caption: Troubleshooting decision tree for Evans Blue quantitation issues.

References

Minimizing animal stress during Evans Blue injection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize animal stress during Evans Blue dye (EBD) injection experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most significant factor to consider when aiming to minimize animal stress during Evans Blue injection?

A1: The most critical factor is the researcher's handling technique and the level of animal habituation to the procedures. Improper or rough handling is a primary source of stress, which can significantly impact experimental outcomes.[1][2][3] Implementing low-stress handling methods, such as using tunnels or cupped hands for moving mice instead of tail-picking, can dramatically reduce anxiety and physiological stress responses.[1][2] Gradual habituation to the experimental environment and procedures can also lessen the animal's stress response.[4][5]

Q2: Which injection route is least stressful for the animal?

A2: The choice of injection route involves a trade-off between minimizing stress and achieving experimental goals.

  • Intraperitoneal (IP) injection can be less stressful as it may not require anesthesia and is technically less demanding than intravenous injection.[6] However, it can still induce a stress response.[7][8]

  • Intravenous (IV) injection is often preferred for rapid and complete distribution of Evans Blue. However, tail vein injection, the most common IV route in rodents, can be stressful due to restraint and the technical skill required.[9][10] Using anesthesia is recommended for new users to minimize distress until proficiency is achieved.[9]

Q3: How does stress affect the results of a vascular permeability assay using Evans Blue?

A3: Stress can directly confound the results of vascular permeability experiments. Both acute and chronic stress can alter endothelial function and increase vascular permeability, the very parameter being measured.[11] Stress hormones like catecholamines and glucocorticoids can trigger signaling pathways that lead to endothelial barrier dysfunction.[12] Therefore, minimizing stress is crucial for obtaining accurate and reproducible data.

Q4: What are the best practices for handling and restraining animals to minimize stress?

A4: Best practices for minimizing handling and restraint stress include:

  • Habituation: Acclimate the animals to the handling and restraint procedures over several days before the experiment.[4][5]

  • Gentle Handling: Use calm, confident, and gentle movements. Avoid sudden noises or movements.[3]

  • Appropriate Restraint: Use a correctly sized restrainer to prevent injury and minimize movement without causing distress.[10] For tail vein injections, warming the animal to induce vasodilation should be done carefully to avoid overheating.[9][10][13]

  • Minimize Restraint Time: Have all materials prepared and ready before restraining the animal to keep the restraint duration as short as possible.[10]

  • Positive Reinforcement: In some species, positive reinforcement with treats can help create a positive association with the procedure.[4][5]

Troubleshooting Guides

Problem 1: Difficulty with Intravenous (Tail Vein) Injection

Symptom Possible Cause Solution
Vein is not visible - Inadequate vasodilation- Darkly pigmented tail- Ensure proper warming of the animal (e.g., using a warming box or heat lamp with care to avoid overheating).[9][10][13]- Use a supplemental light source to help visualize the vein.[14]
Resistance during injection and/or formation of a subcutaneous bleb - Needle is not properly seated in the vein (extravasation)- Stop the injection immediately.- Withdraw the needle and apply gentle pressure to the site.- Attempt the injection again at a more proximal site on the tail (closer to the body).[13][14]- Use a new, sharp needle for each attempt.[9]
Animal is struggling excessively - Improper restraint- Animal is highly stressed- Ensure the restrainer is the correct size and the animal is secure but not overly constricted.- Consider using light anesthesia, especially if you are not yet proficient with the technique.[9][10]- Ensure the animal has been adequately habituated to the restraint procedure.

Problem 2: Inconsistent or Low Evans Blue Staining in Tissues

Symptom Possible Cause Solution
Low or variable dye concentration in target tissues - Incomplete injection (extravasation)- Incorrect dye concentration or volume- Insufficient circulation time- Confirm successful intravenous injection (no bleb formation, smooth plunger depression).[9][14]- Double-check the preparation of your Evans Blue solution and the calculated injection volume based on the animal's body weight.- Ensure an adequate circulation time is allowed for the dye to distribute throughout the vasculature (typically 30-60 minutes).[15]
High background staining - Inadequate perfusion to clear blood from the vasculature- Ensure thorough transcardial perfusion with saline or PBS until the fluid running from the right atrium is clear before collecting tissues.

Quantitative Data Summary

Table 1: Recommended Injection Parameters for Mice

Parameter Intravenous (Tail Vein) Intraperitoneal
Needle Gauge 27-30 G[9][10][13]25-27 G[16]
Maximum Injection Volume (Bolus) 5 ml/kg[13]10 ml/kg[16][17]
Maximum Injection Volume (Slow Infusion) 10 ml/kg[13]N/A

Experimental Protocols

Protocol 1: Preparation of Evans Blue Dye Solution (1% w/v)
  • Weigh 100 mg of Evans Blue dye powder.

  • Dissolve the powder in 10 mL of sterile 0.9% saline.

  • Vortex thoroughly to ensure the dye is completely dissolved.

  • Filter the solution through a 0.22 µm syringe filter to sterilize it and remove any particulate matter.[18]

  • Store the solution protected from light at 2-8°C for up to one month.[15]

Protocol 2: Quantification of Evans Blue Dye in Tissues
  • After the designated circulation time, euthanize the animal and perform transcardial perfusion with cold PBS until the vasculature is cleared of blood.

  • Dissect the tissue of interest and weigh it.

  • Homogenize the tissue in a known volume of formamide (B127407) (e.g., 1 mL per 100 mg of tissue).[19]

  • Incubate the homogenate at 55-60°C for 24-48 hours to extract the dye.

  • Centrifuge the samples at high speed (e.g., 10,000 x g) for 20 minutes to pellet the tissue debris.[20][21]

  • Transfer the supernatant to a new tube.

  • Measure the absorbance of the supernatant at 620 nm using a spectrophotometer.[15][22]

  • Calculate the concentration of Evans Blue in the tissue by comparing the absorbance to a standard curve prepared with known concentrations of the dye in formamide.

Visualizations

experimental_workflow cluster_pre Pre-Injection cluster_inj Injection cluster_post Post-Injection & Analysis animal_prep Animal Acclimation & Habituation restraint Gentle Restraint & Vasodilation animal_prep->restraint eb_prep Prepare Evans Blue Solution injection Evans Blue Injection (e.g., Tail Vein) eb_prep->injection restraint->injection circulation Dye Circulation (30-60 min) injection->circulation euthanasia Euthanasia & Perfusion circulation->euthanasia tissue_collection Tissue Collection & Weighing euthanasia->tissue_collection extraction Dye Extraction with Formamide tissue_collection->extraction quantification Spectrophotometry (620 nm) extraction->quantification

Caption: Experimental workflow for Evans Blue vascular permeability assay.

troubleshooting_flowchart start Start: Failed IV Injection check_vasodilation Is the tail adequately vasodilated? start->check_vasodilation warm_animal Warm the animal appropriately (e.g., heat lamp, warming pad) check_vasodilation->warm_animal No check_restraint Is the animal properly restrained? check_vasodilation->check_restraint Yes warm_animal->check_restraint adjust_restraint Adjust restrainer for a secure but comfortable fit. Consider anesthesia. check_restraint->adjust_restraint No check_needle Is the needle sharp and of the correct gauge (27-30G)? check_restraint->check_needle Yes adjust_restraint->check_needle new_needle Use a new, sterile needle. check_needle->new_needle No attempt_injection Attempt injection at a more proximal site. check_needle->attempt_injection Yes new_needle->attempt_injection success Successful Injection attempt_injection->success

Caption: Troubleshooting flowchart for failed intravenous injections.

stress_pathway stress Acute Stress (Handling, Restraint, Injection) sympathetic Sympathetic Nervous System Activation stress->sympathetic hpa_axis HPA Axis Activation stress->hpa_axis catecholamines Release of Catecholamines (Epinephrine, Norepinephrine) sympathetic->catecholamines endothelial_cells Endothelial Cells catecholamines->endothelial_cells cortisol Release of Glucocorticoids (Cortisol/Corticosterone) hpa_axis->cortisol cortisol->endothelial_cells signaling Activation of Intracellular Signaling Cascades (e.g., PKC, RhoA) endothelial_cells->signaling permeability Increased Vascular Permeability signaling->permeability confounded_results Confounded Experimental Results permeability->confounded_results

References

Technical Support Center: Direct Blue 53 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of Direct Blue 53, also known as Evans Blue, using a spectrophotometric approach.

Frequently Asked Questions (FAQs)

Q1: What is the maximum absorbance wavelength (λmax) for this compound?

A1: The maximum absorbance wavelength for this compound is typically in the range of 610-620 nm. It is crucial to determine the specific λmax on your spectrophotometer using a standard solution of the dye to ensure maximum sensitivity and accuracy.

Q2: What is a typical concentration range for a this compound calibration curve?

A2: A common linear range for a this compound calibration curve is between 0.1 µg/mL and 100 µg/mL[1][2]. However, the optimal range can vary depending on the spectrophotometer's sensitivity and the path length of the cuvette used. It is recommended to perform a preliminary experiment to determine the linear range for your specific instrumentation and experimental conditions.

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution, accurately weigh a known amount of this compound powder (dye content should be considered, for example, if the dye content is ≥75%, this should be factored into the final concentration calculation). Dissolve the powder in a suitable solvent, such as deionized water or phosphate-buffered saline (PBS), in a volumetric flask to achieve a precise final concentration (e.g., 1 mg/mL).

Q4: How stable are this compound solutions?

A4: Aqueous solutions of this compound are relatively stable[3]. Stock solutions can be stored for extended periods; for instance, at -20°C for up to a month or at -80°C for up to six months when protected from light and moisture[4]. It is recommended to prepare fresh working standards from the stock solution for each experiment to ensure accuracy.

Experimental Protocol: Generating a Calibration Curve

This protocol outlines the steps to generate a standard calibration curve for the quantification of this compound.

1. Preparation of Stock Solution (e.g., 100 µg/mL):

  • Accurately weigh 10 mg of this compound powder.

  • Dissolve the powder in 100 mL of deionized water in a volumetric flask.

  • Mix thoroughly until the dye is completely dissolved.

2. Preparation of Working Standards (Serial Dilution):

  • Prepare a series of standards by serially diluting the stock solution. The table below provides an example for a 1-10 µg/mL range.

3. Spectrophotometric Measurement:

  • Set the spectrophotometer to the predetermined λmax of this compound (e.g., 620 nm).

  • Use the same solvent (e.g., deionized water) as a blank to zero the spectrophotometer.

  • Measure the absorbance of each working standard in a clean cuvette.

  • Measure each standard in triplicate to ensure reproducibility.

4. Data Analysis:

  • Average the absorbance readings for each standard concentration.

  • Plot a graph of average absorbance versus concentration.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1.0 indicates a good linear fit.

Quantitative Data Summary
StandardConcentration (µg/mL)Example Absorbance (AU)
11.00.12
22.50.30
35.00.61
47.50.90
510.01.22
Linear Regression > 0.99

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Poor Linearity (Low R² value) Inaccurate dilutions.Use calibrated pipettes and proper dilution techniques. Prepare fresh standards.
Concentration range is outside the linear range of the instrument.Adjust the concentration of the standards to fall within the optimal absorbance range of your spectrophotometer (typically 0.1 - 1.5 AU).
Contaminated or scratched cuvettes.Clean cuvettes thoroughly between measurements or use new disposable cuvettes for each standard.
Inconsistent Readings Spectrophotometer not warmed up.Allow the spectrophotometer lamp to warm up for at least 15-20 minutes before taking measurements.
Air bubbles in the cuvette.Gently tap the cuvette to dislodge any air bubbles before placing it in the spectrophotometer.
Instability of the dye in the solvent.While generally stable in aqueous solutions, ensure the solvent is appropriate and prepare fresh dilutions if instability is suspected.
High Background Absorbance Contaminated solvent.Use high-purity, deionized water or the appropriate blanking solvent.
Dirty optics in the spectrophotometer.Follow the manufacturer's instructions for cleaning the instrument's optics.
Matrix Interference (for biological samples) Other substances in the sample absorb light at the same wavelength.Prepare the calibration standards in a matrix that closely matches the sample matrix (e.g., plasma from an untreated animal).[5][6]
Turbidity of the sample.Centrifuge and filter the sample to remove any particulate matter before measurement.

Experimental Workflow Diagram

experimental_workflow Calibration Curve Workflow for this compound Quantification cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis cluster_quantification Quantification stock_solution Prepare Stock Solution (e.g., 100 µg/mL) serial_dilution Perform Serial Dilutions to create working standards stock_solution->serial_dilution set_lambda Set Spectrophotometer to λmax (e.g., 620 nm) serial_dilution->set_lambda blank Blank with Solvent set_lambda->blank measure_abs Measure Absorbance of each standard blank->measure_abs plot_data Plot Absorbance vs. Concentration measure_abs->plot_data linear_regression Perform Linear Regression (y = mx + c, R²) plot_data->linear_regression measure_unknown Measure Absorbance of Unknown Sample linear_regression->measure_unknown calculate_conc Calculate Concentration using the calibration curve measure_unknown->calculate_conc

Caption: Experimental workflow for this compound quantification.

References

Validation & Comparative

A Comparative Guide: Direct Blue 53 vs. Trypan Blue for Cell Viability Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate assessment of cell viability is a critical component of numerous research and development endeavors, from basic cell culture monitoring to the evaluation of novel therapeutics. The choice of dye for viability staining can significantly impact the reliability and interpretation of experimental results. This guide provides a comprehensive, data-supported comparison of two commonly used exclusion dyes: Direct Blue 53 and the traditional Trypan Blue.

Principle of Staining: A Shared Mechanism

Both this compound (also known as Evans Blue) and Trypan Blue operate on the principle of membrane exclusion. Viable cells possess intact and functional cell membranes that are impermeable to these dyes. In contrast, non-viable cells, characterized by compromised membrane integrity, allow the dyes to penetrate and stain intracellular components, rendering them visibly colored. This fundamental mechanism allows for the differentiation and quantification of live versus dead cells in a given population.

Performance Comparison

While both dyes serve the same primary function, they exhibit key differences in their performance, toxicity, and potential for experimental interference. The following table summarizes these characteristics to facilitate an informed decision for your specific application.

FeatureThis compound (Evans Blue)Trypan Blue
Mechanism of Action Membrane ExclusionMembrane Exclusion
Reported Cytotoxicity Dose-dependent; generally considered to have low toxicity at typical working concentrations.[1]Known to be toxic to cells over short exposure times (5-30 minutes), which can lead to an overestimation of cell death.[2][3] Classified as a potential carcinogen.[3]
Interference with Cell Signaling Potent antagonist of the P2X7 receptor, which can interfere with ATP-mediated signaling pathways.[4][5]Can induce changes in the expression of apoptosis-related and cell cycle arrest genes, such as p53 and p21, at higher concentrations.[6]
Subjectivity in Analysis Stains dead cells blue, similar to Trypan Blue.The intensity of staining can be subjective, leading to user-dependent variability in counting.[2]
Cost Generally low cost.Very low cost, widely available.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are standard protocols for cell viability analysis using this compound and Trypan Blue.

This compound (Evans Blue) Staining Protocol

This protocol is adapted for staining cells in suspension.

  • Prepare Staining Solution: Prepare a 0.1% (w/v) solution of this compound in phosphate-buffered saline (PBS).

  • Cell Preparation: Harvest cells and prepare a single-cell suspension in PBS or a serum-free medium.

  • Staining: Mix the cell suspension with the this compound solution at a 1:1 ratio. For example, mix 50 µL of cell suspension with 50 µL of 0.1% this compound solution.

  • Incubation: Incubate the mixture at room temperature for 3-5 minutes.

  • Microscopy: Load the stained cell suspension onto a hemocytometer or other cell counting slide.

  • Cell Counting: Using a bright-field microscope, count the number of stained (non-viable) and unstained (viable) cells.

  • Calculation:

    • Percent Viability (%) = (Number of unstained cells / Total number of cells) x 100

    • Viable cells/mL = (Number of viable cells / Number of squares counted) x Dilution factor x 10,000

Trypan Blue Exclusion Assay Protocol

This is a standard protocol for the Trypan Blue exclusion test.

  • Prepare Staining Solution: Prepare a 0.4% (w/v) solution of Trypan Blue in PBS.

  • Cell Preparation: Prepare a single-cell suspension of the cells to be counted in PBS or a serum-free medium.

  • Staining: Mix the cell suspension with the 0.4% Trypan Blue solution at a 1:1 ratio (e.g., 20 µL of cell suspension with 20 µL of Trypan Blue).

  • Incubation: Allow the mixture to incubate at room temperature for 1-2 minutes. It is critical to count the cells within 3-5 minutes of adding the dye to avoid the staining of viable cells due to the dye's toxicity.[2]

  • Microscopy: Load the mixture onto a hemocytometer.

  • Cell Counting: Under a light microscope, count the unstained (viable) and blue-stained (non-viable) cells.

  • Calculation:

    • Percent Viability (%) = (Number of viable cells / Total number of cells) x 100

    • Viable cells/mL = (Number of viable cells / Number of squares counted) x Dilution factor x 10,000

Visualization of Methodologies and Signaling Pathways

To further clarify the experimental workflows and potential cellular interactions of these dyes, the following diagrams are provided.

G cluster_0 Cell Viability Staining Workflow A Prepare Single-Cell Suspension B Mix Cells with Exclusion Dye (1:1 ratio) A->B C Incubate for Short Duration B->C D Load onto Hemocytometer C->D E Count Stained (Dead) & Unstained (Live) Cells D->E F Calculate Percent Viability E->F

Caption: General workflow for cell viability analysis using exclusion dyes.

G cluster_1 This compound (Evans Blue) Interaction DB53 This compound P2X7R P2X7 Receptor DB53->P2X7R Antagonizes Signaling Downstream Signaling (e.g., Inflammation, Apoptosis) P2X7R->Signaling Initiates ATP ATP ATP->P2X7R Activates

Caption: this compound as a P2X7 receptor antagonist.

G cluster_2 Trypan Blue Potential Signaling Interference TB Trypan Blue (High Concentration) p53 p53 Activation TB->p53 p21 p21 Expression p53->p21 Apoptosis Apoptosis p53->Apoptosis CellCycle Cell Cycle Arrest p21->CellCycle

Caption: Potential influence of Trypan Blue on the p53 signaling pathway.

Conclusion and Recommendations

The choice between this compound and Trypan Blue for cell viability analysis depends on the specific requirements of the experiment.

Trypan Blue remains a widely used, inexpensive, and simple method for routine cell counting. However, its inherent cytotoxicity, which can lead to an underestimation of viability over time, and its classification as a potential carcinogen are significant drawbacks.[2][3] The subjective nature of interpreting the staining can also introduce variability into the data.

This compound (Evans Blue) presents a viable alternative with a similar mechanism of action and cost-effectiveness. Its lower reported cytotoxicity at standard concentrations makes it a potentially more reliable option for experiments requiring longer incubation times or higher accuracy.[1] However, researchers should be aware of its potent P2X7 receptor antagonism, which could confound results in studies involving purinergic signaling pathways.[4][5]

For sensitive applications, particularly in drug development where off-target effects are a concern, it is crucial to consider the potential for these dyes to interfere with cellular processes. For studies where the P2X7 receptor is a target or part of the signaling cascade under investigation, the use of this compound should be carefully evaluated. Similarly, when investigating p53-mediated pathways, the potential influence of Trypan Blue at higher concentrations should be taken into account.

Ultimately, the selection of a viability dye should be based on a thorough understanding of its properties and potential interactions within the experimental system. For critical applications, validating the chosen method against an alternative, such as a fluorescence-based assay, is recommended to ensure the accuracy and reliability of the cell viability data.

References

A Comparative Guide: Direct Blue 53 vs. Fluorescent Dextrans for Permeability and Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of biomedical research, particularly in the fields of physiology, pharmacology, and drug development, the assessment of vascular and epithelial permeability is a critical endeavor. Two classes of molecules, Direct Blue 53 (commonly known as Evans Blue) and fluorescently-labeled dextrans, have emerged as mainstays for these applications. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate tool for their specific experimental needs.

At a Glance: Key Quantitative Differences

A clear understanding of the physicochemical and spectral properties of these tracers is paramount for experimental design and data interpretation. The following table summarizes the key quantitative parameters for this compound and a selection of commonly used fluorescent dextrans.

PropertyThis compound (Evans Blue)Fluorescent Dextrans
Molecular Weight (MW) ~960.8 Da[1][2][3]Variable (typically 3 kDa to 2,000 kDa)[4][5][6]
Excitation Maximum ~620 nm (in complex with albumin)[7]Fluorophore-dependent (e.g., FITC: ~490 nm, TRITC: ~550 nm, Texas Red: ~595 nm)[6][8][9]
Emission Maximum ~680 nm (in complex with albumin)Fluorophore-dependent (e.g., FITC: ~520 nm, TRITC: ~575 nm, Texas Red: ~615 nm)[6][8][9]
Mechanism of Action Binds to serum albumin, acting as a tracer for plasma protein leakage.[10][11]Inert, hydrophilic polysaccharides of varying sizes; act as fluid-phase tracers.[12]
Primary Application In vivo vascular permeability studies.[13][14]In vivo and in vitro permeability, cellular uptake, and endocytosis studies.[12]
Toxicity Can be toxic at high doses.[15] Generally considered to have low toxicity at typical working concentrations.[4][16]

Delving Deeper: Mechanisms of Action

The utility of these molecules as tracers is rooted in their distinct biological interactions. This compound's primary mechanism involves its high affinity for serum albumin[10][11]. This binding event creates a large molecular complex that is normally retained within the vasculature. In instances of increased vascular permeability, this complex extravasates into the surrounding tissue, providing a quantifiable measure of leakage.

cluster_blood_vessel Blood Vessel (Intact) cluster_interstitial_space Interstitial Space (Increased Permeability) This compound This compound Albumin Albumin This compound->Albumin Binds DB53-Albumin Complex DB53-Albumin Complex Albumin->DB53-Albumin Complex Endothelial Cells Endothelial Cells DB53-Albumin Complex->Endothelial Cells Contained within vessel Extravasated Complex Extravasated Complex Endothelial Cells->Extravasated Complex Leakage

This compound binds to albumin, forming a complex that leaks into the interstitial space during increased vascular permeability.

Fluorescent dextrans, conversely, are large, inert polysaccharides that do not bind to plasma proteins[12]. Their utility as tracers stems from their size-dependent exclusion from crossing intact biological barriers. They are taken up by cells primarily through fluid-phase endocytosis, making them excellent markers for studying this process. The choice of dextran (B179266) molecular weight allows for the investigation of permeability to molecules of varying sizes.

Extracellular Space Extracellular Space Fluorescent Dextran Fluorescent Dextran Extracellular Space->Fluorescent Dextran Plasma Membrane Plasma Membrane Fluorescent Dextran->Plasma Membrane Fluid-phase endocytosis Early Endosome Early Endosome Plasma Membrane->Early Endosome Late Endosome Late Endosome Early Endosome->Late Endosome Lysosome Lysosome Late Endosome->Lysosome

Fluorescent dextrans are internalized by cells via fluid-phase endocytosis and trafficked through the endo-lysosomal pathway.

Experimental Protocols: A Step-by-Step Guide

The following are generalized protocols for common permeability assays using this compound and fluorescent dextrans. It is crucial to optimize these protocols for specific experimental models and conditions.

In Vivo Vascular Permeability Assay (Miles Assay) with this compound

This assay is widely used to assess changes in vascular permeability in response to various stimuli.

Materials:

  • This compound (Evans Blue) solution (e.g., 0.5% w/v in sterile saline)

  • Anesthetic agent

  • Experimental agent (e.g., inflammatory mediator)

  • Formamide (B127407)

  • Spectrophotometer

Procedure:

  • Anesthetize the experimental animal.

  • Inject the this compound solution intravenously (e.g., via tail vein).

  • After a set circulation time (e.g., 30 minutes), administer the experimental agent (e.g., intradermally or systemically).

  • After a defined period, euthanize the animal and perfuse the circulatory system with saline to remove intravascular dye.

  • Dissect the tissue of interest, weigh it, and incubate in formamide to extract the extravasated dye.

  • Measure the absorbance of the formamide extract at ~620 nm.

  • Quantify the amount of extravasated dye using a standard curve.

In Vivo Intestinal Permeability Assay with FITC-Dextran

This assay measures the passage of FITC-dextran from the gut lumen into the bloodstream.

Materials:

  • FITC-dextran (e.g., 4 kDa) solution (e.g., 80 mg/mL in sterile water or PBS)[17]

  • Gavage needles

  • Blood collection supplies (e.g., heparinized capillary tubes)

  • Microcentrifuge

  • Fluorometer

Procedure:

  • Fast the experimental animals for a defined period (e.g., 4-6 hours) with free access to water.[18]

  • Administer the FITC-dextran solution by oral gavage.

  • At a specific time point post-gavage (e.g., 4 hours), collect a blood sample.[18]

  • Centrifuge the blood to separate the plasma.

  • Dilute the plasma and measure the fluorescence (excitation ~485 nm, emission ~528 nm).[17]

  • Calculate the concentration of FITC-dextran in the plasma using a standard curve.

Start Start Animal Preparation Animal Preparation (e.g., Fasting) Start->Animal Preparation Tracer Administration Tracer Administration (IV for DB53, Oral Gavage for Dextran) Animal Preparation->Tracer Administration Stimulus/Incubation Stimulus Application or Incubation Period Tracer Administration->Stimulus/Incubation Sample Collection Sample Collection (Tissue for DB53, Blood for Dextran) Stimulus/Incubation->Sample Collection Quantification Quantification (Spectrophotometry for DB53, Fluorometry for Dextran) Sample Collection->Quantification Data Analysis Data Analysis Quantification->Data Analysis End End Data Analysis->End

A generalized experimental workflow for in vivo permeability assays using this compound or fluorescent dextrans.

Concluding Remarks

The choice between this compound and fluorescent dextrans is contingent upon the specific research question. This compound is a robust and cost-effective tool for assessing in vivo vascular permeability to albumin, a key indicator of endothelial barrier dysfunction. Its primary limitation is its reliance on albumin binding, which may not be suitable for all experimental contexts.

Fluorescent dextrans offer greater versatility, with a range of molecular weights that allow for the investigation of size-selective permeability in both in vivo and in vitro settings. Their utility as markers for fluid-phase endocytosis further broadens their applicability. However, researchers must consider the potential for photobleaching and the need for more specialized detection equipment (a fluorometer).

Ultimately, a thorough understanding of the principles and methodologies outlined in this guide will empower researchers to make an informed decision and generate reliable and reproducible data in their permeability and tracer studies.

References

A Researcher's Guide: Navigating Alternatives to Evans Blue for Vascular Permeability Studies

Author: BenchChem Technical Support Team. Date: December 2025

For decades, Evans Blue dye has been a cornerstone in vascular permeability research, valued for its simplicity and cost-effectiveness. However, its limitations, including potential toxicity and interference with certain analytical methods, have spurred the development of alternative tracers. This guide provides an objective comparison of Evans Blue and its primary alternatives—fluorescently labeled dextrans and biotin-based tracers—supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.

At a Glance: Comparison of Vascular Permeability Tracers

FeatureEvans BlueFluorescently Labeled DextransBiotin-Based Tracers (Lectin/Avidin)
Principle Binds to serum albumin (~69 kDa), leakage of the complex is measured.Inert polysaccharides of varying molecular weights labeled with a fluorophore.Biotinylated molecules (e.g., lectins) bind to the endothelium and are detected by fluorescently labeled avidin (B1170675)/streptavidin upon leakage.
Primary Detection Method Colorimetric or FluorometricFluorescence Microscopy/SpectrofluorometryFluorescence Microscopy/Spectrofluorometry
Quantification Spectrophotometric measurement of extracted dye.Measurement of fluorescence intensity in tissue homogenates or imaging analysis.Imaging analysis of fluorescent signal in tissue.
Molecular Size Fixed at albumin size (~69 kDa).Variable (3 kDa to 2,000 kDa), allowing for size-dependent permeability studies.[1][2]Dependent on the biotinylated molecule and avidin/streptavidin complex.
In Vivo Imaging Limited due to spectral properties.Well-suited for real-time in vivo imaging.[1]Well-suited for high-resolution in vivo imaging.
Advantages Simple, inexpensive, well-established protocols.[3]Size variability, high sensitivity, suitable for multiplexing and dynamic studies.[1][4]High signal-to-noise ratio, specific binding to endothelium can reduce background.[5]
Disadvantages Potential toxicity, discoloration of tissues, interference with other assays, unbound dye can lead to artifacts.[6]Higher cost, potential for photobleaching, clearance rates vary with size.[2]Requires multiple steps (injection of biotinylated molecule and then labeled avidin), potential for immunogenicity.
Typical Application Endpoint quantification of total plasma protein extravasation (Miles assay).[3][7]Dynamic and size-selective assessment of vascular leakage in various organs, including the brain.[1][2][8]High-resolution imaging of endothelial barrier integrity and localized leakage.[9]

Delving Deeper: Experimental Protocols

Modified Miles Assay using Evans Blue Dye

This classic assay quantifies vascular permeability by measuring the extravasation of albumin-bound Evans Blue dye.

Experimental Workflow:

G cluster_animal_prep Animal Preparation cluster_injection Injection cluster_circulation Circulation & Leakage cluster_tissue_collection Tissue Collection & Processing cluster_quantification Quantification animal Anesthetize Mouse iv_injection Intravenous injection of Evans Blue (2% in saline) animal->iv_injection id_injection Intradermal injection of permeability-inducing agent (e.g., VEGF, Histamine) and vehicle control iv_injection->id_injection circulation Allow dye to circulate (e.g., 30-60 min) id_injection->circulation euthanize Euthanize animal and excise tissue circulation->euthanize homogenize Homogenize tissue in formamide (B127407) euthanize->homogenize incubate Incubate to extract dye (e.g., 24h at 55°C) homogenize->incubate centrifuge Centrifuge to pellet debris incubate->centrifuge measure Measure absorbance of supernatant (620 nm) centrifuge->measure calculate Calculate dye concentration using a standard curve measure->calculate

Caption: Workflow for the Modified Miles Assay using Evans Blue.

Protocol:

  • Animal Preparation: Anesthetize the mouse using an appropriate anesthetic agent.

  • Dye Injection: Inject 100 µL of a 2% Evans Blue solution in sterile saline intravenously (e.g., via the tail vein).[3]

  • Induction of Permeability: After a brief circulation period (e.g., 10 minutes), intradermally inject the permeability-inducing agent (e.g., VEGF, histamine) and a vehicle control at distinct sites on the shaved dorsal skin.[7]

  • Circulation: Allow the dye to circulate for a defined period (e.g., 30-60 minutes) to permit extravasation at sites of increased permeability.

  • Euthanasia and Tissue Collection: Euthanize the animal by cervical dislocation and excise the skin patches corresponding to the injection sites.[3]

  • Dye Extraction: Incubate the tissue samples in formamide at 55°C for 24-48 hours to extract the Evans Blue dye.[3]

  • Quantification: Centrifuge the samples to pellet any tissue debris. Measure the absorbance of the supernatant at 620 nm using a spectrophotometer. Calculate the amount of extravasated dye per milligram of tissue by comparing the absorbance to a standard curve of known Evans Blue concentrations.[3][10]

In Vivo Vascular Permeability Assay using Fluorescently Labeled Dextrans

This method allows for the assessment of vascular permeability to molecules of different sizes and is well-suited for dynamic imaging studies.

Experimental Workflow:

G cluster_animal_prep Animal Preparation cluster_injection Injection cluster_imaging_or_collection Data Acquisition cluster_processing Tissue Processing (Endpoint) cluster_quantification Quantification animal Anesthetize Mouse iv_injection Intravenous injection of FITC-dextran (e.g., 70 kDa) animal->iv_injection dynamic_imaging Dynamic in vivo imaging (e.g., intravital microscopy) iv_injection->dynamic_imaging endpoint_collection Endpoint tissue collection iv_injection->endpoint_collection image_analysis Image analysis to quantify fluorescence extravasation dynamic_imaging->image_analysis homogenize Homogenize tissue in PBS endpoint_collection->homogenize centrifuge Centrifuge to pellet debris homogenize->centrifuge fluorometry Measure fluorescence of supernatant centrifuge->fluorometry calculate Calculate dextran (B179266) concentration using a standard curve fluorometry->calculate

Caption: Workflow for in vivo vascular permeability assay using fluorescent dextrans.

Protocol:

  • Animal Preparation: Anesthetize the mouse. For studies involving cranial windows or other surgical preparations, ensure appropriate surgical procedures are followed.

  • Tracer Injection: Inject a solution of fluorescently labeled dextran (e.g., FITC-dextran of a chosen molecular weight, such as 70 kDa) intravenously. The concentration will depend on the specific dextran and imaging setup.[11]

  • Data Acquisition:

    • Dynamic Imaging: For real-time studies, acquire images using intravital or confocal microscopy immediately following injection to monitor the extravasation of the fluorescent tracer over time.[1]

    • Endpoint Analysis: For quantitative endpoint measurements, allow the tracer to circulate for a predetermined time (e.g., 30 minutes).

  • Tissue Collection and Processing (Endpoint):

    • Perfuse the animal with saline to remove intravascular tracer.

    • Harvest the tissue of interest and homogenize it in a suitable buffer (e.g., PBS).

    • Centrifuge the homogenate to pellet cellular debris.[8]

  • Quantification:

    • Image Analysis: For dynamic imaging data, quantify the change in fluorescence intensity in the extravascular space over time.

    • Fluorometry: For endpoint analysis, measure the fluorescence of the supernatant from the tissue homogenate using a fluorometer. Calculate the concentration of extravasated dextran using a standard curve.[8][11]

In Vivo Vascular Permeability Assay using Biotinylated Lectin and Fluorescent Avidin

This technique provides high-resolution visualization of vascular leakage by leveraging the high-affinity interaction between biotin (B1667282) and avidin.

Experimental Workflow:

G cluster_animal_prep Animal Preparation cluster_injection Sequential Injections cluster_circulation Circulation & Binding cluster_tissue_collection Tissue Collection & Imaging cluster_quantification Quantification animal Anesthetize Mouse lectin_injection Intravenous injection of biotinylated lectin animal->lectin_injection permeability_agent Administer permeability- inducing agent (optional) lectin_injection->permeability_agent avidin_injection Intravenous injection of fluorescently labeled streptavidin permeability_agent->avidin_injection circulation Allow streptavidin to circulate and bind to extravasated lectin avidin_injection->circulation perfuse Perfuse with saline and fixative circulation->perfuse excise Excise tissue perfuse->excise image Image tissue sections using fluorescence microscopy excise->image analysis Image analysis to quantify fluorescent signal intensity and localization image->analysis

Caption: Workflow for biotin-lectin based vascular permeability assay.

Protocol:

  • Animal Preparation: Anesthetize the animal.

  • Lectin Injection: Inject a biotinylated lectin (e.g., tomato lectin) intravenously. The lectin will bind to the luminal surface of the endothelium.[12]

  • Induction of Permeability (Optional): Administer a permeability-inducing agent.

  • Avidin/Streptavidin Injection: After a short circulation time for the lectin, inject a fluorescently labeled avidin or streptavidin conjugate.

  • Circulation and Binding: Allow the fluorescent conjugate to circulate. If there is vascular leakage, the biotinylated lectin will extravasate and be bound by the fluorescently labeled avidin/streptavidin in the extravascular space.

  • Tissue Processing: Perfuse the animal with saline followed by a fixative (e.g., paraformaldehyde) to remove intravascular tracer and preserve tissue architecture.

  • Imaging and Quantification: Excise the tissue of interest, prepare sections, and visualize the extravasated fluorescent signal using fluorescence microscopy. Quantification is typically performed through image analysis of the fluorescent intensity in the perivascular area.[9]

Key Signaling Pathways in Vascular Permeability

Vascular permeability is a tightly regulated process, and its increase is a hallmark of inflammation and other pathological conditions. Two key mediators are Vascular Endothelial Growth Factor (VEGF) and histamine.

VEGF Signaling Pathway

VEGF, a potent inducer of angiogenesis, also known as vascular permeability factor (VPF), increases vascular permeability by binding to its receptor, VEGFR2, on endothelial cells.[13] This initiates a signaling cascade leading to the disruption of endothelial cell junctions.

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Src Src VEGFR2->Src Activates DAG DAG PLCg->DAG PKC PKC DAG->PKC Ca2 Ca²⁺ release PKC->Ca2 eNOS eNOS activation Ca2->eNOS NO Nitric Oxide (NO) production eNOS->NO Junctions Disruption of Adherens & Tight Junctions (VE-cadherin phosphorylation) NO->Junctions PI3K PI3K Src->PI3K Src->Junctions Akt Akt PI3K->Akt Akt->eNOS Permeability Increased Vascular Permeability Junctions->Permeability G Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq Gq protein H1R->Gq Activates PLCb PLCβ Gq->PLCb RhoA RhoA Gq->RhoA IP3 IP₃ PLCb->IP3 Ca2 Ca²⁺ release IP3->Ca2 MLC Myosin Light Chain Phosphorylation Ca2->MLC ROCK ROCK RhoA->ROCK ROCK->MLC Contraction Endothelial Cell Contraction & Gap Formation MLC->Contraction Permeability Increased Vascular Permeability Contraction->Permeability

References

A Comparative Guide to Validating Vascular Permeability: Direct Blue 53 vs. Radiolabeled Tracers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate assessment of vascular permeability is crucial for understanding a wide range of physiological and pathological processes. This guide provides a comprehensive comparison of two established methods: the use of the dye Direct Blue 53 (also known as Evans Blue) and radiolabeled tracers. By presenting experimental data, detailed protocols, and visual workflows, this document aims to assist in the selection of the most appropriate technique for your research needs.

Introduction to Vascular Permeability Tracers

The integrity of the vascular endothelium is a key factor in maintaining tissue homeostasis. In various conditions, such as inflammation, cancer, and neurodegenerative diseases, this barrier can be compromised, leading to increased vascular permeability. To quantify these changes, tracers that do not readily cross the intact endothelial barrier are introduced into the circulation. The extent of their extravasation into the surrounding tissue serves as a measure of permeability.

This compound (Evans Blue) is a non-permeating bis-azo dye that has been used for decades to assess vascular permeability.[1] Its principle lies in its high affinity for serum albumin, a protein that is largely retained within the vasculature under normal conditions.[1] When the endothelial barrier is compromised, the albumin-dye complex leaks into the extravascular space, staining the tissue blue. The amount of extravasated dye can then be quantified.

Radiolabeled tracers , such as radioiodinated serum albumin (e.g., ¹²⁵I-albumin) or technetium-99m labeled human serum albumin (⁹⁹ᵐTc-HSA), offer a more quantitative and sensitive alternative. These tracers behave similarly to endogenous albumin, and their accumulation in tissues can be precisely measured using scintillation counting or imaging techniques like SPECT (Single Photon Emission Computed Tomography).

Performance Comparison: this compound vs. Radiolabeled Tracers

The choice between this compound and radiolabeled tracers often depends on the specific research question, available equipment, and the desired level of quantification. While this compound provides a cost-effective and visually intuitive method, radiolabeled tracers generally offer higher sensitivity and more precise quantification.

FeatureThis compound (Evans Blue)Radiolabeled Tracers (e.g., ¹²⁵I-albumin, ⁹⁹ᵐTc-HSA)
Principle Binds to serum albumin; extravasation of the colored complex indicates permeability.Radioactive isotope attached to a plasma protein (e.g., albumin); extravasation is quantified by detecting radioactivity.
Detection Method Spectrophotometry or fluorometry of tissue extracts.[2]Gamma counting, autoradiography, or in vivo imaging (SPECT/PET).
Quantification Semi-quantitative to quantitative, but can be affected by tissue quenching and extraction efficiency.Highly quantitative and sensitive.
In Vivo Imaging Not directly applicable for deep tissue in vivo imaging.Enables non-invasive, longitudinal in vivo imaging.
Sensitivity Generally lower sensitivity compared to radiolabeled methods.High sensitivity, allowing for the detection of subtle changes in permeability.
Cost Relatively low cost.[3]Higher cost associated with radioisotopes, specialized equipment, and safety measures.
Safety Requires handling of a chemical dye.Requires handling of radioactive materials and adherence to radiation safety protocols.

Quantitative Data from Comparative Studies:

Study FocusMethod 1Method 2Key FindingsReference
Endothelial Permeability in Lung Infection¹²⁵I-albuminFITC-albuminBoth methods showed a strong correlation (Spearman's rank coefficient = 0.88). ¹²⁵I-albumin permeability: 2.45% (control) vs. 6.65% (infected). FITC-albumin permeability: 4.96% (control) vs. 11.5% (infected).[4][5]
Plasma Volume Measurement⁹⁹ᵐTc-DMP-HSA¹²⁵I-HSANo significant difference in measured plasma volume between the two tracers. ⁹⁹ᵐTc-DMP-HSA showed a faster redistribution rate.[6]
Arterialized Vein Graft PermeabilityEvans Blue Dye¹²⁵I-labeled albuminBoth methods demonstrated significantly increased permeability in arterialized vein grafts compared to control veins at 1, 3, and 6 months.[7]

Experimental Protocols

Below are detailed methodologies for assessing vascular permeability using this compound and a common radiolabeled tracer, ¹²⁵I-albumin.

Protocol 1: Vascular Permeability Assessment using this compound (Evans Blue)

This protocol is adapted from established methods for rodent models.

Materials:

  • This compound (Evans Blue) dye

  • Sterile saline (0.9%)

  • Anesthetic agent

  • Formamide (B127407)

  • Spectrophotometer or fluorometer

Procedure:

  • Preparation of Dye Solution: Prepare a 2% (w/v) solution of this compound in sterile saline and filter-sterilize.

  • Animal Preparation and Injection: Anesthetize the animal (e.g., mouse or rat). Inject the this compound solution intravenously (e.g., via the tail vein) at a dose of 4 ml/kg.

  • Circulation Time: Allow the dye to circulate for a specific period (e.g., 60 minutes).

  • Perfusion: Perfuse the animal transcardially with saline to remove intravascular dye.

  • Tissue Collection and Homogenization: Dissect the tissue of interest, weigh it, and homogenize it in a known volume of saline.

  • Dye Extraction: Add formamide to the homogenate and incubate (e.g., at 60°C for 24 hours) to extract the extravasated dye.

  • Quantification: Centrifuge the samples and measure the absorbance of the supernatant at 620 nm using a spectrophotometer or fluorescence at an excitation of 620 nm and emission of 680 nm.[2]

  • Calculation: Calculate the amount of dye per gram of tissue using a standard curve prepared with known concentrations of this compound.

Protocol 2: Vascular Permeability Assessment using ¹²⁵I-Albumin

This protocol provides a method for quantifying vascular permeability using a radiolabeled tracer.

Materials:

  • ¹²⁵I-labeled albumin

  • Sterile saline (0.9%)

  • Anesthetic agent

  • Gamma counter

Procedure:

  • Tracer Preparation: Dilute the ¹²⁵I-albumin stock solution in sterile saline to the desired concentration.

  • Animal Preparation and Injection: Anesthetize the animal. Inject a known amount of ¹²⁵I-albumin intravenously.

  • Circulation Time: Allow the tracer to circulate for a predetermined time.

  • Blood Sampling: Collect a blood sample to determine the plasma concentration of the tracer.

  • Tissue Collection: Euthanize the animal and dissect the tissue of interest.

  • Radioactivity Measurement: Weigh the tissue and measure the radioactivity in the tissue and plasma samples using a gamma counter.

  • Calculation: Calculate the permeability-surface area product or express the results as the ratio of tissue radioactivity to plasma radioactivity, normalized to tissue weight.

Visualizing the Methodologies

To better understand the experimental processes and the underlying principles, the following diagrams have been generated using Graphviz.

Mechanism of Action: Vascular Permeability Tracers

G cluster_0 Intravascular Space cluster_1 Endothelial Barrier cluster_2 Extravascular Space tracer Tracer (this compound or Radiolabeled Albumin) complex Tracer-Albumin Complex tracer->complex Binds to albumin Serum Albumin albumin->complex endothelium_intact Intact Endothelium complex->endothelium_intact endothelium_leaky Leaky Endothelium complex->endothelium_leaky Passes Through no_extravasation No Significant Extravasation endothelium_intact->no_extravasation Blocks Passage extravasation Extravasated Tracer-Albumin Complex endothelium_leaky->extravasation

Caption: Mechanism of vascular permeability tracers.

Experimental Workflow: this compound Assay

G start Start prep_dye Prepare 2% this compound Solution start->prep_dye anesthetize Anesthetize Animal prep_dye->anesthetize inject_dye Inject Dye IV (4 ml/kg) anesthetize->inject_dye circulate Allow Circulation (60 min) inject_dye->circulate perfuse Perfuse with Saline circulate->perfuse collect_tissue Collect and Weigh Tissue perfuse->collect_tissue homogenize Homogenize Tissue collect_tissue->homogenize extract Extract Dye with Formamide homogenize->extract quantify Quantify by Spectrophotometry/Fluorometry extract->quantify end End quantify->end

Caption: Experimental workflow for the this compound assay.

Experimental Workflow: Radiolabeled Tracer Assay

G start Start prep_tracer Prepare Radiolabeled Tracer Solution start->prep_tracer anesthetize Anesthetize Animal prep_tracer->anesthetize inject_tracer Inject Tracer IV anesthetize->inject_tracer circulate Allow Circulation inject_tracer->circulate blood_sample Collect Blood Sample circulate->blood_sample collect_tissue Collect and Weigh Tissue blood_sample->collect_tissue measure_radioactivity Measure Radioactivity (Gamma Counter) collect_tissue->measure_radioactivity calculate Calculate Permeability measure_radioactivity->calculate end End calculate->end

Caption: Experimental workflow for the radiolabeled tracer assay.

Conclusion

Both this compound and radiolabeled tracers are valuable tools for the validation and quantification of vascular permeability. The choice of method should be guided by the specific experimental requirements, including the need for high sensitivity, quantitative accuracy, and the capability for in vivo imaging. While this compound offers a straightforward and cost-effective approach, radiolabeled tracers provide a more sensitive and quantitative assessment, particularly for subtle changes in permeability and for longitudinal studies. This guide provides the necessary information to make an informed decision and to design robust experiments for the investigation of vascular function in health and disease.

References

A Head-to-Head Comparison: Cross-validation of Evans Blue Staining with Immunohistochemistry for Vascular Permeability Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately assessing vascular permeability is critical in studies of inflammatory diseases, oncology, and neurological disorders. Two widely used methods for this purpose are Evans Blue staining and immunohistochemistry (IHC). This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.

Evans Blue is a non-toxic dye that binds with high affinity to serum albumin.[1] Under normal physiological conditions, the endothelial barrier is impermeable to this large protein complex.[2] In instances of increased vascular permeability, the Evans Blue-albumin complex extravasates into the surrounding tissue, providing a visible and quantifiable measure of leakage.[2][3] Immunohistochemistry, on the other hand, offers a more targeted approach by using specific antibodies to detect the extravasation of endogenous plasma proteins, such as albumin or immunoglobulin G (IgG), or to examine the integrity of endothelial tight junctions by staining for proteins like Zonula Occludens-1 (ZO-1).[4][5]

This guide will delve into the experimental protocols for both techniques, present a quantitative comparison of their outputs, and discuss the underlying signaling pathways that contribute to vascular permeability.

Quantitative Data Presentation: A Comparative Analysis

A direct comparison of Evans Blue extravasation and IgG leakage was performed in a mouse model of intracerebral hemorrhage (ICH), a condition characterized by significant disruption of the blood-brain barrier (BBB). The following table summarizes the quantitative findings from this study, providing a clear comparison of the two methods over time.

Time Point Post-ICHEvans Blue Extravasation (µg/g tissue)IgG Positive Area (%)
Day 3
Collagenase-induced ICH1.78 ± 0.3915.2 ± 2.5
ShamNot ReportedNot Reported
Day 5
Autologous Blood-induced ICH1.88 ± 0.8218.9 ± 3.1
ShamNot ReportedNot Reported

Data adapted from a study on blood-brain barrier disruption in mouse intracerebral hemorrhage models.[5] Values are presented as mean ± standard deviation.

The data indicates that both Evans Blue staining and IgG immunohistochemistry effectively detect BBB disruption, with the peak leakage varying depending on the specific model of ICH.[5] This highlights the importance of selecting the appropriate time points for assessment based on the experimental model.

Experimental Protocols

Detailed methodologies for both Evans Blue staining and immunohistochemistry are crucial for reproducible and reliable results.

Evans Blue Staining Protocol for Vascular Permeability

This protocol is a standard method for assessing vascular permeability in rodents.

  • Preparation of Evans Blue Solution: Prepare a 2% (w/v) solution of Evans Blue dye in sterile 0.9% saline.

  • Intravenous Injection: Anesthetize the animal and inject the Evans Blue solution intravenously (e.g., via the tail vein) at a dosage of 4 ml/kg.[6]

  • Circulation Time: Allow the dye to circulate for a predetermined period, typically 30-60 minutes.[2]

  • Perfusion: Transcardially perfuse the animal with saline to remove intravascular dye.[6]

  • Tissue Collection and Homogenization: Dissect the tissue of interest, weigh it, and homogenize it in a suitable solvent such as formamide.[2]

  • Dye Extraction: Incubate the homogenate (e.g., at 60°C for 24 hours) to extract the Evans Blue dye from the tissue.[2]

  • Quantification: Centrifuge the samples and measure the absorbance of the supernatant using a spectrophotometer at 620 nm. Calculate the concentration of Evans Blue using a standard curve.[2][7]

Immunohistochemistry Protocol for IgG Extravasation

This protocol outlines the key steps for detecting extravasated IgG in paraffin-embedded tissue sections.

  • Tissue Fixation and Embedding: Fix the tissue in 10% neutral buffered formalin and embed in paraffin.

  • Sectioning: Cut 5 µm thick sections and mount them on slides.

  • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).

  • Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the sections with a primary antibody against IgG (e.g., rabbit anti-mouse IgG) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the sections and incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.

  • Detection: Apply an avidin-biotin-peroxidase complex and visualize the staining using a DAB substrate kit.

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.

  • Image Analysis: Capture images and quantify the IgG-positive area using image analysis software.[5]

Visualization of Methodologies and Pathways

To better illustrate the experimental processes and the biological context, the following diagrams are provided.

G cluster_EB Evans Blue Staining Workflow cluster_IHC Immunohistochemistry Workflow cluster_Validation Cross-Validation EB_injection Intravenous Injection of Evans Blue EB_circulation Circulation EB_injection->EB_circulation EB_perfusion Perfusion with Saline EB_circulation->EB_perfusion EB_dissection Tissue Dissection EB_perfusion->EB_dissection EB_extraction Dye Extraction EB_dissection->EB_extraction EB_quantification Spectrophotometry EB_extraction->EB_quantification Comparison Quantitative Comparison EB_quantification->Comparison IHC_fixation Tissue Fixation & Embedding IHC_sectioning Sectioning IHC_fixation->IHC_sectioning IHC_staining Antibody Staining IHC_sectioning->IHC_staining IHC_imaging Microscopy IHC_staining->IHC_imaging IHC_quantification Image Analysis IHC_imaging->IHC_quantification IHC_quantification->Comparison

Cross-validation workflow for Evans Blue staining and Immunohistochemistry.

G cluster_pathway VEGF Signaling Pathway in Vascular Permeability VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates IP3_DAG IP3 / DAG PLCg->IP3_DAG Generates Ca_PKC ↑ Ca²⁺ / PKC IP3_DAG->Ca_PKC Leads to eNOS eNOS Activation Ca_PKC->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces Permeability Increased Vascular Permeability NO->Permeability Induces

Simplified VEGF signaling pathway leading to increased vascular permeability.

Concluding Remarks

Both Evans Blue staining and immunohistochemistry are valuable techniques for assessing vascular permeability. Evans Blue provides a relatively simple and quantitative method for measuring overall leakage in a tissue, while immunohistochemistry allows for the specific detection of extravasated plasma proteins and the examination of endothelial junction integrity at a cellular level.[2][4] The choice between these methods will depend on the specific research question, the required level of detail, and the available resources. For a comprehensive understanding of vascular permeability, a cross-validation approach, utilizing both techniques in parallel, is highly recommended. This allows for a correlation between the overall tissue leakage and the specific cellular and molecular changes occurring at the endothelial barrier.

References

Direct Blue 53: A Superior Azo Dye for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of biomedical research, the selection of appropriate dyes is pivotal for the accurate visualization and quantification of biological processes. Among the myriad of available azo dyes, Direct Blue 53, also known as Evans Blue, has emerged as a particularly advantageous tool for researchers, scientists, and drug development professionals. Its unique properties offer distinct benefits over other azo dyes in a range of applications, from assessing vascular permeability to quantifying cell viability. This guide provides an objective comparison of this compound's performance against other alternatives, supported by experimental data and detailed protocols.

Key Advantages of this compound in Research

This compound's primary advantage lies in its high affinity for serum albumin, the most abundant protein in blood plasma.[1] This strong, non-covalent binding makes it an exceptional in vivo tracer for assessing vascular permeability and quantifying plasma leakage into tissues. Unlike other dyes that may diffuse more freely or are cleared rapidly from circulation, the this compound-albumin complex is largely confined to the vasculature under normal physiological conditions.[1] When vascular integrity is compromised, as in cases of inflammation or injury, the complex extravasates into the surrounding tissue, providing a quantifiable and visually identifiable marker of leakage.[2][3]

Furthermore, its utility extends to vital staining, where it can differentiate between viable and non-viable cells. Dead or dying cells with compromised cell membranes are permeable to this compound, while live cells with intact membranes exclude the dye.[1][4][5] This characteristic, combined with its relatively low toxicity at typical working concentrations, makes it a valuable tool in cell biology and toxicology studies.[1]

Performance Comparison with Alternative Azo Dyes

To illustrate the advantages of this compound, this section compares its performance with other commonly used azo dyes in specific research applications.

Vital Staining: this compound vs. Trypan Blue

Trypan Blue is a widely used azo dye for assessing cell viability. However, studies have indicated that Trypan Blue can overestimate cell viability, particularly in older cell cultures.[6] this compound offers a reliable alternative for quantifying cell death.

FeatureThis compound (Evans Blue)Trypan BlueKey Advantage of this compound
Principle Enters cells with compromised membranes, staining them blue.[1][4]Enters cells with compromised membranes, staining them blue.Similar principle of membrane exclusion.
Accuracy Provides a quantitative measure of cell death when extracted and measured spectrophotometrically.[5]Can overestimate cell viability, especially in aged cultures.[6]Potentially more accurate for quantifying cell death, especially in long-term studies.
Toxicity Low toxicity at typical experimental concentrations.[1]Can be toxic to cells over time, affecting the accuracy of viability counts.[7]Less likely to interfere with the viability of the remaining live cells during the assay.
Quantification Can be extracted from stained tissues for spectrophotometric quantification.[5]Typically relies on manual counting with a hemocytometer, which can be subjective.Allows for more objective and high-throughput quantification.
In Vivo Imaging and Vascular Permeability: this compound vs. Other Dyes

This compound's strong albumin binding makes it a superior agent for in vivo imaging of vascular leakage compared to other dyes that are more rapidly cleared or have lower albumin affinity.

FeatureThis compound (Evans Blue)Indigo CarmineOther Azo Dye ProbesKey Advantage of this compound
Albumin Binding High affinity for serum albumin, forming a stable complex.[1]Binds to albumin but is rapidly cleared by the liver and kidneys.Varies depending on the specific probe; some are designed for rapid activation and clearance.[8]Long circulation time allows for accurate assessment of vascular permeability over extended periods.
Application Gold standard for quantifying vascular permeability (Miles Assay).[2][3]Used when repeated injections are necessary due to its faster clearance.Often designed for specific targeting and activatable fluorescence in response to particular biological conditions (e.g., hypoxia).[8]Provides a reliable and well-established method for general vascular permeability studies.
Visualization Intense blue color allows for both visual and spectrophotometric quantification. Can also be detected by fluorescence.[9]Blue color allows for visual assessment.Typically rely on fluorescence imaging.[8]Versatile detection methods.

Experimental Protocols

Protocol 1: Quantification of Cell Death using this compound (Evans Blue) Staining

This protocol is adapted from a method for assessing membrane damage in plant cells but can be applied to other cell types.[5]

Materials:

  • This compound (Evans Blue) staining solution (0.25% w/v in a suitable buffer, e.g., PBS)

  • 1% (w/v) Sodium Dodecyl Sulfate (SDS) solution

  • Spectrophotometer

Procedure:

  • Staining: Incubate the cells or tissue samples in the this compound staining solution for a specified period (e.g., 15-30 minutes).

  • Washing: Thoroughly wash the samples with the buffer to remove excess, unbound dye.

  • Dye Extraction: Incubate the stained samples in 1% SDS solution to extract the dye from the dead cells. The incubation time will depend on the sample type and may require optimization (e.g., 30-60 minutes at room temperature).

  • Quantification: Measure the absorbance of the SDS solution containing the extracted dye at approximately 600-620 nm using a spectrophotometer.

  • Analysis: The absorbance is directly proportional to the amount of dye taken up by the dead cells and thus provides a quantitative measure of cell death.

Protocol 2: Assessment of Vascular Permeability using the Miles Assay with this compound

This is a generalized protocol for the widely used Miles assay to quantify vascular permeability in vivo.[2][3]

Materials:

  • This compound (Evans Blue) solution (e.g., 2% w/v in sterile saline)

  • Anesthetic agent

  • Test substance to induce vascular permeability (e.g., histamine, VEGF)

  • Control vehicle (e.g., sterile saline)

  • Formamide (B127407) for dye extraction

  • Spectrophotometer

Procedure:

  • Anesthesia: Anesthetize the experimental animal according to approved institutional protocols.

  • Dye Injection: Inject a known concentration and volume of this compound solution intravenously (e.g., via the tail vein). Allow the dye to circulate for a specific period (e.g., 30 minutes).

  • Intradermal Injections: Inject the test substance and the control vehicle intradermally at distinct sites on the animal's skin.

  • Euthanasia and Tissue Collection: After a defined period (e.g., 30-60 minutes), euthanize the animal and excise the skin at the injection sites.

  • Dye Extraction: Incubate the excised tissue samples in formamide to extract the extravasated dye. This may take 24-48 hours at room temperature or can be accelerated with gentle heating.

  • Quantification: Measure the absorbance of the formamide extracts at approximately 620 nm using a spectrophotometer.

  • Analysis: The amount of extravasated dye is calculated by comparing the absorbance of the test site extracts to that of the control site extracts and can be normalized to the weight of the tissue.

Visualizing Experimental Workflows and Pathways

To further clarify the application of this compound, the following diagrams illustrate key experimental workflows and a relevant signaling pathway.

G cluster_0 In Vivo Procedure cluster_1 Ex Vivo Analysis anesthetize Anesthetize Animal iv_injection Intravenous Injection of this compound anesthetize->iv_injection circulation Dye Circulation iv_injection->circulation id_injection Intradermal Injection (Test & Control) circulation->id_injection euthanasia Euthanasia & Tissue Excision id_injection->euthanasia extraction Dye Extraction with Formamide euthanasia->extraction spectro Spectrophotometry (620 nm) extraction->spectro analysis Data Analysis spectro->analysis

Experimental Workflow for the Miles Assay.

G cluster_0 Cell Viability Assessment cluster_1 Quantification cell_prep Prepare Cell Suspension/Tissue staining Incubate with This compound cell_prep->staining washing Wash to Remove Excess Dye staining->washing extraction Dye Extraction with 1% SDS washing->extraction spectro Spectrophotometry (600-620 nm) extraction->spectro analysis Correlate Absorbance to Cell Death spectro->analysis

Workflow for Quantifying Cell Death.

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates IP3 IP3 PLCg->IP3 Generates Ca2 Ca²⁺ Increase IP3->Ca2 eNOS eNOS Activation Ca2->eNOS NO Nitric Oxide (NO) Production eNOS->NO Permeability Increased Vascular Permeability NO->Permeability EB_leak This compound-Albumin Extravasation Permeability->EB_leak Measured by

VEGF Signaling Pathway Leading to Vascular Permeability.

Conclusion

This compound stands out as a versatile and reliable azo dye for a range of research applications. Its strong affinity for albumin makes it an unparalleled tool for in vivo studies of vascular permeability, offering clear advantages in terms of circulation time and ease of quantification over other dyes. In the realm of cell viability, it provides a robust and quantifiable alternative to traditional methods that may be prone to inaccuracies. While considerations regarding the potential toxicity of benzidine-based dyes are important, at the low concentrations and acute exposure times typical of these research applications, its benefits often outweigh the risks.[10] By understanding its properties and utilizing optimized protocols, researchers can leverage the power of this compound to gain critical insights into complex biological systems.

References

Navigating Vascular Permeability: A Guide to the Limitations of the Evans Blue Assay and Superior Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of vascular permeability is a critical aspect of understanding physiological and pathological processes. The Evans Blue assay has long been a staple for this purpose due to its simplicity and cost-effectiveness. However, its inherent limitations can lead to inaccuracies and a lack of nuanced data. This guide provides a comprehensive comparison of the Evans Blue assay with more advanced and reliable alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.

The Evans Blue assay relies on the dye's ability to bind to serum albumin. Under normal physiological conditions, the large Evans Blue-albumin complex is retained within the vasculature. In instances of increased vascular permeability, the complex extravasates into the surrounding tissue. The amount of dye extracted from the tissue is then quantified, typically through spectrophotometry, to determine the extent of leakage. While straightforward in principle, this method is fraught with potential inaccuracies that can impact experimental outcomes.

Unveiling the Drawbacks: Limitations of the Evans Blue Assay

The primary limitations of the Evans Blue assay for quantitative analysis include:

  • Low Sensitivity: The colorimetric detection of Evans Blue has been shown to be significantly less sensitive than fluorometric methods. In fact, fluorometric measurement of Evans Blue itself can be approximately 100 times more sensitive than the traditional colorimetric approach.[1] This lack of sensitivity can be particularly problematic when assessing subtle changes in vascular permeability.

  • Potential for Free Dye: The assumption that all Evans Blue dye binds to albumin may not always hold true, leading to an overestimation of permeability as the smaller, unbound dye molecules can leak more readily across the endothelial barrier.

  • Tissue Staining and Autofluorescence: The blue color of the dye can interfere with subsequent histological analysis of the tissue. Furthermore, background autofluorescence from tissues can interfere with the accuracy of fluorometric measurements if Evans Blue is quantified this way.

  • Extraction Inefficiencies and Artifacts: The process of extracting the dye from tissues using solvents like formamide (B127407) can be incomplete, leading to an underestimation of permeability. Additionally, the harsh extraction process can cause tissue damage, potentially releasing blood components and creating artifacts. Recent studies have also suggested that the presence of Evans Blue may itself alter the permeability of the blood-brain barrier to albumin.[2]

  • Lack of Real-Time and Spatial Information: The Evans Blue assay provides a single, endpoint measurement of total leakage within a tissue sample. It cannot provide dynamic, real-time data on the kinetics of vascular leakage, nor can it pinpoint the specific locations of leakage within the microvasculature.

A Comparative Look: Evans Blue vs. The Alternatives

To overcome the limitations of the Evans Blue assay, researchers have turned to more sophisticated techniques. The following table provides a comparison of the Evans Blue assay with its primary alternatives.

FeatureEvans Blue Assay (Colorimetric)Evans Blue Assay (Fluorometric)Fluorescently-Labeled Dextrans
Principle Spectrophotometric quantification of extravasated albumin-bound dye.[3][4]Fluorometric quantification of extravasated albumin-bound dye.[1]Microscopic or fluorometric quantification of extravasated fluorescent polysaccharides of varying molecular weights.[5][6]
Sensitivity LowHigh (approx. 100x more sensitive than colorimetric).[1]High
Quantitative Yes (relative)Yes (relative)Yes (can be absolute with appropriate standards)
Dynamic Range NarrowWider than colorimetricWide
Reproducibility Moderate; can be affected by extraction efficiency.[7]Moderate to HighHigh
Spatial Resolution None (bulk tissue measurement)Limited (can be used for fluorescence microscopy)High (with microscopy)
Real-time Imaging NoNoYes (with intravital microscopy)[8][9]
Cost LowLow-ModerateModerate-High
Key Advantages Simple, inexpensive, widely established.[3][7]More sensitive than colorimetric method.Size-tunable tracers, suitable for real-time imaging, high sensitivity.[5][6]
Key Disadvantages Low sensitivity, potential for free dye, extraction artifacts, no real-time data.[2][10]Susceptible to background autofluorescence.Higher cost, requires more specialized equipment.

Delving Deeper: Experimental Protocols

For researchers looking to implement these techniques, the following are detailed protocols for the Evans Blue assay and the Fluorescent Dextran (B179266) assay.

Experimental Protocol 1: Evans Blue Assay for Vascular Permeability in Mice

This protocol outlines the steps for quantifying vascular permeability in mice using the Evans Blue dye extraction method.[3][7][11]

Materials:

  • Evans Blue dye (Sigma-Aldrich)

  • Sterile 0.9% saline

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Formamide

  • Phosphate-buffered saline (PBS)

  • Spectrophotometer or plate reader

  • Surgical tools for tissue dissection

  • Homogenizer

Procedure:

  • Preparation of Evans Blue Solution: Prepare a 0.5% (w/v) solution of Evans Blue in sterile 0.9% saline. Ensure the solution is well-dissolved and filter-sterilized.

  • Animal Preparation and Injection:

    • Anesthetize the mouse using an approved protocol.

    • Inject a predetermined volume of the Evans Blue solution (typically 200 µl for a 20-25g mouse) intravenously via the tail vein or jugular vein.[7][12]

    • Allow the dye to circulate for a specific period (e.g., 30-60 minutes).

  • Perfusion and Tissue Collection:

    • Just prior to tissue collection, perfuse the mouse transcardially with PBS to remove intravascular Evans Blue. This step is crucial to ensure that the measured dye is from extravasation only.

    • Dissect the tissues of interest and weigh them.

  • Dye Extraction:

    • Homogenize the tissue samples in a known volume of formamide (e.g., 1 ml per 100 mg of tissue).

    • Incubate the homogenates at 55-60°C for 24-48 hours to extract the Evans Blue dye.[11]

    • Centrifuge the samples to pellet any tissue debris.

  • Quantification:

    • Measure the absorbance of the supernatant at 620 nm using a spectrophotometer. Use formamide as a blank.

    • Create a standard curve using known concentrations of Evans Blue in formamide.

    • Calculate the concentration of Evans Blue in the tissue samples and express the results as µg of Evans Blue per gram of tissue.

Experimental Protocol 2: Fluorescent Dextran Assay for Vascular Permeability using Intravital Microscopy

This protocol describes a method for the real-time, quantitative assessment of vascular permeability using fluorescently-labeled dextrans and intravital microscopy.[8][9]

Materials:

  • Fluorescein isothiocyanate (FITC)-conjugated dextrans of various molecular weights (e.g., 4 kDa, 70 kDa, 150 kDa; Sigma-Aldrich)

  • Sterile saline

  • Anesthetic

  • Intravital microscope equipped with a fluorescence light source and appropriate filters

  • Image analysis software

Procedure:

  • Animal Preparation:

    • Anesthetize the animal according to an approved protocol.

    • Surgically prepare the tissue of interest for intravital microscopy (e.g., cremaster muscle, dorsal skin flap).

  • Microscope Setup:

    • Position the animal on the microscope stage and identify a suitable microvessel for imaging.

    • Acquire baseline fluorescence images before injecting the dextran.

  • Dextran Injection:

    • Inject a solution of FITC-dextran (concentration and volume will depend on the specific dextran and animal model) intravenously.

  • Image Acquisition:

    • Immediately begin acquiring a time-lapse series of fluorescence images of the selected microvessel and the surrounding interstitial space.

    • Continue imaging for a predetermined duration to capture the dynamics of dextran extravasation.

  • Data Analysis:

    • Using image analysis software, measure the fluorescence intensity within the blood vessel (I_v) and in the perivascular interstitial space (I_i) over time.

    • Calculate the permeability coefficient (P) using appropriate mathematical models that relate the change in fluorescence intensity to the flux of the tracer across the vessel wall. A common approach is to calculate the ratio of interstitial to vascular fluorescence intensity over time.

Visualizing the Process: Workflows and Limitations

To better understand the experimental process and the conceptual limitations, the following diagrams are provided.

G cluster_prep Animal Preparation cluster_injection Tracer Administration cluster_circulation Circulation cluster_collection Sample Collection cluster_extraction Dye Extraction cluster_analysis Quantitative Analysis A Anesthetize Animal B Surgical Preparation (e.g., cannulation) A->B C Intravenous Injection of Evans Blue B->C D Allow Dye to Circulate (30-60 min) C->D E Perfuse with Saline D->E F Dissect and Weigh Tissue E->F G Homogenize in Formamide F->G H Incubate (55-60°C, 24-48h) G->H I Centrifuge H->I J Measure Absorbance (620 nm) I->J K Calculate Concentration (µg/g tissue) J->K

Figure 1. Experimental workflow for the Evans Blue assay.

G cluster_limitations Limitations of Evans Blue Assay cluster_consequences Consequences for Quantitative Analysis A Low Sensitivity G Inaccurate Quantification A->G B Potential for Free Dye B->G C Tissue Staining Artifacts H Misinterpretation of Results C->H D Extraction Inefficiencies D->G E No Real-Time Data I Limited Mechanistic Insight E->I F No Spatial Resolution F->I G->H

Figure 2. Logical relationship of Evans Blue assay limitations.

Conclusion: Making an Informed Choice

While the Evans Blue assay can serve as a preliminary, qualitative indicator of significant disruptions in vascular integrity, its limitations make it suboptimal for rigorous, quantitative research. For studies demanding high sensitivity, reproducibility, and a deeper understanding of the dynamics and localization of vascular leakage, fluorescently-labeled dextrans coupled with intravital microscopy offer a demonstrably superior approach. By carefully considering the specific requirements of their research questions and the comparative data presented in this guide, scientists and drug development professionals can select the most appropriate method to generate robust and reliable data on vascular permeability.

References

A Comparative Guide to Cartilage Staining: Direct Blue 53 vs. Alcian Blue

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of chondrogenesis, osteoarthritis, and other cartilage-related pathologies, the accurate visualization of cartilage tissue is paramount. Histological staining remains a fundamental technique in this pursuit, with Alcian Blue being a widely recognized standard for identifying cartilaginous matrices. This guide provides a detailed comparison of Alcian Blue with another dye, Direct Blue 53, to clarify their respective utilities in the context of cartilage staining and to provide supporting data for informed methodological choices.

Executive Summary

Alcian Blue is a cationic dye that specifically binds to the acidic glycosaminoglycans (GAGs) abundant in the cartilage extracellular matrix, rendering it an exceptional stain for highlighting cartilage tissue. In stark contrast, this compound, also known as Evans Blue, is an anionic bis-azo dye primarily utilized as a vital stain to assess cell viability and vascular permeability. Its mechanism of action, which relies on binding to serum albumin and exclusion by viable cells, does not lend itself to the specific staining of cartilage matrix components. Therefore, for the explicit purpose of cartilage staining, Alcian Blue is the appropriate and effective choice, while this compound is unsuitable.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key characteristics and applications of this compound and Alcian Blue, underscoring their distinct properties and recommended uses.

FeatureThis compound (Evans Blue)Alcian Blue
C.I. Name This compound[1][2]74240[3]
Synonyms Evans Blue, T-1824, Azovan Blue[4][5]Ingrain blue 1, Alcian blue 8GX[3]
Molecular Formula C₃₄H₂₄N₆Na₄O₁₄S₄[1][4]C₅₆H₆₈Cl₄CuN₁₆S₄ (approximate for 8GX)
Dye Class Bis-azo dye[5]Copper phthalocyanine (B1677752)
Charge AnionicCationic[3]
Primary Application Vital staining, vascular permeability assessment[5][6]Staining of acidic polysaccharides (e.g., GAGs)[3]
Suitability for Cartilage Staining Not suitableHighly suitable[3]
Mechanism of Staining Binds to serum albumin; excluded by viable cells[5][6]Electrostatic interaction with anionic sulfates and carboxyl groups of GAGs[7]

Mechanism of Action

Alcian Blue: Specificity for Cartilaginous Matrix

Alcian Blue's utility in cartilage staining stems from its chemical structure. It is a large, positively charged (cationic) copper phthalocyanine dye.[7] The extracellular matrix of cartilage is rich in acidic glycosaminoglycans (GAGs) such as chondroitin (B13769445) sulfate (B86663) and keratan (B14152107) sulfate, which possess negatively charged sulfate and carboxyl groups. At an acidic pH (typically 2.5), these groups are ionized, presenting a net negative charge.[7][8] The cationic Alcian Blue molecules form strong electrostatic bonds with these anionic sites, resulting in a distinct blue to bluish-green staining of the cartilage matrix.[3] The pH of the staining solution can be adjusted to selectively stain different types of acidic mucosubstances.[7][8]

This compound (Evans Blue): A Marker of Cell Viability and Vascular Integrity

This compound, or Evans Blue, functions on a different principle. It is a bis-azo dye that has a high affinity for serum albumin.[5][6] When introduced into a biological system, it rapidly binds to albumin. The resulting large protein-dye complex is unable to cross the intact cell membranes of viable cells. Therefore, healthy tissues and cells exclude the dye and remain unstained.[6] However, in areas of compromised cell membrane integrity or increased vascular permeability, the dye-albumin complex can leak into the interstitial space and be taken up by non-viable cells, staining them blue. This property makes it a valuable tool for identifying areas of tissue damage or for quantifying plasma volume and vascular leakage.[5][6] It is not designed to, nor does it, specifically bind to the components of the cartilage matrix.

Experimental Protocols

Protocol for Staining Cartilage with Alcian Blue (pH 2.5)

This protocol is adapted for paraffin-embedded tissue sections.

Materials:

  • Alcian Blue solution (1% w/v in 3% acetic acid, pH 2.5)

  • 3% Acetic acid solution

  • Nuclear Fast Red solution (or other suitable counterstain)

  • Deparaffinization and rehydration reagents (e.g., xylene, graded alcohols)

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene to remove paraffin.

    • Rehydrate sections by passing them through a graded series of ethanol (B145695) solutions (100%, 95%, 70%) to water.

  • Acid Rinse:

    • Rinse slides in 3% acetic acid for 3 minutes.

  • Alcian Blue Staining:

    • Stain in Alcian Blue solution (pH 2.5) for 30 minutes.

  • Washing:

    • Wash slides in running tap water for 2 minutes, followed by a rinse in distilled water.

  • Counterstaining:

    • Counterstain with Nuclear Fast Red for 5 minutes to visualize cell nuclei.

  • Dehydration and Mounting:

    • Wash in running tap water for 1 minute.

    • Dehydrate sections through a graded series of alcohols and clear in xylene.

    • Mount with a permanent mounting medium.

Expected Results:

  • Acidic mucins and glycosaminoglycans in cartilage: Blue

  • Nuclei: Pink to Red

  • Cytoplasm: Pale Pink

Protocol for Cell Viability Assessment with this compound (Evans Blue)

This is a general protocol for assessing cell viability in a cell culture setting.

Materials:

  • This compound (Evans Blue) solution (e.g., 0.4% in phosphate-buffered saline)

  • Phosphate-buffered saline (PBS)

  • Microscope

Procedure:

  • Cell Preparation:

    • Grow cells in a suitable culture vessel.

  • Staining:

    • Add the this compound solution to the cell culture medium at a final concentration of approximately 0.05-0.1%.

    • Incubate for 5-15 minutes.

  • Washing:

    • Gently wash the cells with PBS to remove excess dye.

  • Visualization:

    • Observe the cells under a light microscope.

Expected Results:

  • Viable cells: Unstained (dye is excluded)

  • Non-viable cells: Blue (dye is taken up)

Visualizing the Staining Mechanisms

To further elucidate the distinct actions of these two dyes, the following diagrams illustrate their primary staining mechanisms.

alcian_blue_mechanism cluster_cartilage Cartilage Extracellular Matrix GAG Glycosaminoglycan (GAG) Chain (e.g., Chondroitin Sulfate) Anionic Anionic Groups (-SO₃⁻, -COO⁻) GAG->Anionic possesses StainedMatrix Stained Cartilage Matrix (Blue) AlcianBlue Alcian Blue (Cationic Dye) AlcianBlue->Anionic forms electrostatic bond with

Figure 1. Mechanism of Alcian Blue staining in cartilage.

direct_blue_53_workflow cluster_cells Cell Response start Start: Cell Population add_dye Add this compound (Evans Blue) start->add_dye viable_cell Viable Cell (Intact Membrane) add_dye->viable_cell nonviable_cell Non-Viable Cell (Compromised Membrane) add_dye->nonviable_cell dye_excluded Dye Excluded viable_cell->dye_excluded dye_uptake Dye Uptake nonviable_cell->dye_uptake result_unstained Result: Unstained Cell dye_excluded->result_unstained result_stained Result: Stained Blue Cell dye_uptake->result_stained

Figure 2. Workflow for cell viability assessment using this compound.

Conclusion

For researchers focused on the histological evaluation of cartilage, Alcian Blue is the industry-standard and scientifically validated choice. Its cationic nature and specific binding to the anionic glycosaminoglycans of the cartilage matrix provide clear and reliable visualization. This compound (Evans Blue), while a valuable tool in its own right for assessing cell viability and vascular permeability, operates via a mechanism that is not suited for specific cartilage matrix staining. This guide unequivocally recommends the use of Alcian Blue for all applications requiring the histological identification and analysis of cartilage.

References

A Comparative Guide to Histological Stains: Direct Blue 53 (Evans Blue) vs. Sirius Red

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of biomedical research, histological staining remains a cornerstone for elucidating tissue morphology and pathology. The choice of stain is critical, as different dyes are designed to highlight specific cellular components or extracellular structures, thereby answering distinct biological questions. This guide provides a comprehensive comparison of Direct Blue 53, more commonly known as Evans Blue, and the widely used collagen stain, Sirius Red. While both are valuable tools, their applications are fundamentally different. This guide will clarify their distinct uses, present experimental data, and provide detailed protocols to aid researchers in selecting the appropriate method for their studies.

This compound (Evans Blue): A Marker of Compromised Tissue Integrity

This compound, or Evans Blue, is a synthetic bis-azo dye primarily utilized as a vital stain to assess the permeability of biological membranes.[1][2] Its utility in histology is not as a stain for specific extracellular matrix components, but rather as an indicator of vascular leakage or cell membrane damage.

Mechanism of Action: When introduced into the bloodstream, Evans Blue avidly binds to serum albumin.[1][3][4] The resulting Evans Blue-albumin complex is large and unable to cross intact endothelial barriers or cell membranes. However, in pathological conditions that compromise this integrity—such as inflammation, ischemic injury, or certain tumors—the complex extravasates into the tissue or enters damaged cells.[3][5] This accumulation can be visualized macroscopically as a blue discoloration or detected microscopically by its red autofluorescence.[2][3]

Primary Applications:

  • Assessing Blood-Brain Barrier (BBB) Permeability: Evans Blue is a classic tracer for identifying breaches in the BBB.[1][4][5][6]

  • Quantifying Myofiber Damage: In models of muscular dystrophy or exercise-induced injury, it identifies muscle fibers with compromised membranes.[3]

  • Evaluating Vascular Leakage: It is used to study increased vessel permeability in various tissues and disease models.[5]

  • Tumor Localization: The enhanced permeability and retention (EPR) effect in many tumors leads to the accumulation of the dye, aiding in their demarcation.[2]

Sirius Red: The Gold Standard for Collagen Visualization and Fibrosis Assessment

Sirius Red F3B (Direct Red 80) is a strong polyazo dye that has become the preferred stain for the specific visualization of collagen fibers in histological sections.[7][8] When used in conjunction with picric acid (Picrosirius Red), it provides an intense and specific red staining of collagen, offering excellent contrast with the yellow-stained cytoplasm and nuclei.[7][9]

Mechanism of Action: The elongated, sulfonated molecules of Sirius Red align parallel to the long axis of collagen fibers, enhancing their natural birefringence.[10] This property is particularly valuable when viewed under polarized light, where thicker, more mature type I collagen fibers appear yellow to red, and thinner, type III collagen fibers appear green.[9] This allows for a more detailed analysis of collagen architecture and maturity.

Primary Applications:

  • Quantification of Fibrosis: It is extensively used to measure the extent of collagen deposition in fibrotic diseases of the liver, kidney, heart, and lung.[7][9]

  • Collagen Typing: Under polarized light, it allows for the differentiation of collagen fiber types.

  • Assessment of Tissue Remodeling: It is used to study changes in the collagenous matrix during development, wound healing, and disease progression.

Comparative Analysis: this compound vs. Sirius Red

The fundamental difference between these two dyes lies in their target and the biological information they provide. This compound (Evans Blue) reports on the functional state of vascular and cellular membranes, whereas Sirius Red details the structural composition of the extracellular matrix.

FeatureThis compound (Evans Blue)Sirius Red (Picrosirius Red)
C.I. Number 23860[1][11]35780[12]
Target Molecule Serum Albumin (indirectly reports on membrane integrity)[1][3]Collagen (Types I, II, III, IV, V)[9]
Primary Application Assessing membrane permeability, vascular leakage, cell viability[1][3][4]Visualizing and quantifying collagen, assessing fibrosis[7][9]
Methodology Typically administered in vivo via injection prior to tissue harvesting[3][5]Applied ex vivo to fixed and sectioned tissue slides[9][13]
Visualization Brightfield (blue color), Fluorescence Microscopy (red autofluorescence)[2][3]Brightfield Microscopy (red collagen, yellow background), Polarized Light Microscopy (birefringence)[7]
Information Obtained Functional data on tissue/vascular integrity and cell damageStructural data on the amount, distribution, and type of collagen
Quantitative Analysis Spectrophotometry of extracted dye, image analysis of stained area/fluorescence intensity[3]Morphometric analysis of the Collagen Proportionate Area (CPA), analysis of birefringence[9][13]

Experimental Protocols

Protocol 1: In Vivo Assessment of Myofiber Damage with this compound (Evans Blue)

This protocol is adapted for use in a mouse model of muscle injury.

  • Preparation of Staining Solution: Prepare a 1% (w/v) solution of Evans Blue dye in sterile phosphate-buffered saline (PBS) and filter-sterilize through a 0.22 µm filter.

  • In Vivo Administration: Anesthetize the animal and administer the Evans Blue solution via intraperitoneal (IP) injection. A typical dose is 1% of body weight (e.g., 0.25 ml for a 25 g mouse).[3]

  • Circulation Time: Allow the dye to circulate for 16-24 hours. During this time, the dye-albumin complex will extravasate into damaged tissues.[3]

  • Tissue Harvesting and Processing: Euthanize the animal and perfuse with PBS to remove unbound dye from the circulation. Dissect the muscle of interest.

  • Sectioning: Snap-freeze the tissue in isopentane (B150273) cooled by liquid nitrogen. Cut 10 µm cryosections using a cryostat.

  • Visualization: Mount the sections on slides. The sections can be viewed directly using a fluorescence microscope with a rhodamine (red) filter set to observe the red autofluorescence of the dye within permeable myofibers.[3] Counterstaining with DAPI can be used to visualize nuclei.

  • Quantification: Capture images from multiple fields of view. The percentage of damaged (Evans Blue-positive) fibers can be calculated relative to the total number of fibers.

Protocol 2: Staining of Collagen Fibers with Picrosirius Red

This protocol is for staining formalin-fixed, paraffin-embedded tissue sections.

  • Preparation of Staining Solution: Prepare a 0.1% (w/v) solution of Sirius Red (Direct Red 80) in a saturated aqueous solution of picric acid.[9][10]

  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.

  • (Optional) Nuclear Staining: Stain nuclei with Weigert's hematoxylin (B73222) for 8-10 minutes, then wash in running tap water.[10] This step may be omitted to prevent color interference during quantitative analysis.[9]

  • Picrosirius Red Staining: Immerse slides in the Picrosirius Red solution for 1 hour to ensure equilibrium staining.[13]

  • Washing: Briefly wash the slides in two changes of acidified water (e.g., 0.5% acetic acid) to remove unbound dye.

  • Dehydration and Mounting: Dehydrate the sections rapidly through graded ethanol, clear in xylene, and mount with a permanent mounting medium.

  • Visualization and Quantification: View under a brightfield microscope, where collagen will appear red and other elements yellow. For quantitative analysis, capture images and use image analysis software to calculate the Collagen Proportionate Area (CPA), expressed as the percentage of the total tissue area that is stained red. For collagen typing, view under a polarized light microscope.

Visualizing the Workflows

G This compound (Evans Blue) Experimental Workflow cluster_invivo In Vivo Phase cluster_exvivo Ex Vivo Analysis A Prepare 1% Evans Blue in sterile PBS B IP Injection (1% of body weight) A->B C Circulation (16-24 hours) B->C D Tissue Harvest & Cryosectioning C->D Pathology allows EBA extravasation E Fluorescence Microscopy (Red Channel) D->E F Image Analysis & Quantification E->F

Caption: Workflow for assessing tissue integrity using this compound.

G Picrosirius Red Staining Workflow A Deparaffinize & Rehydrate FFPE Section B Optional: Weigert's Hematoxylin A->B C Picrosirius Red Stain (1 hour) B->C D Wash in Acidified Water C->D E Dehydrate, Clear, & Mount D->E F Brightfield or Polarized Microscopy E->F G Image Analysis & Quantification (CPA) F->G

Caption: Workflow for collagen staining and fibrosis analysis using Picrosirius Red.

Conclusion: Choosing the Right Tool for the Job

The correlation of staining with histological findings requires a precise match between the capabilities of the dye and the research question. This compound (Evans Blue) and Sirius Red are not interchangeable alternatives but rather distinct tools for different purposes.

  • Choose this compound (Evans Blue) when the objective is to assess the functional integrity of tissues, such as identifying vascular leakage, blood-brain barrier disruption, or cell membrane damage. It provides a powerful method for visualizing and quantifying the extent of acute or chronic tissue injury.

  • Choose Sirius Red when the goal is to investigate the structural changes in the extracellular matrix, specifically the deposition and organization of collagen. It is the superior method for visualizing and quantifying fibrosis, providing critical insights into the progression of chronic diseases and the efficacy of anti-fibrotic therapies.

By understanding the unique mechanisms and applications of each stain, researchers can better design their experiments, accurately interpret their histological findings, and ultimately advance their scientific discoveries.

References

A Comparative Guide to Vital Stains: Evaluating the Efficacy of Direct Blue 53

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate assessment of cell viability is a critical component of successful experimentation. Vital staining is a fundamental technique used to differentiate between live and dead cells, relying on the principle of membrane integrity. This guide provides a comprehensive comparison of Direct Blue 53 (also known as Evans Blue) with other commonly used vital stains. The following sections present a detailed analysis of their performance, supported by experimental data and standardized protocols, to facilitate the selection of the most suitable dye for your specific research needs.

Performance Comparison of Common Vital Stains

The choice of a vital stain depends on various factors, including the cell type, the experimental goals, and the available instrumentation. This section summarizes the key characteristics and performance metrics of this compound and other prevalent vital stains.

FeatureThis compound (Evans Blue)Trypan BluePropidium Iodide (PI)Acridine Orange/Propidium Iodide (AO/PI)
Mechanism of Action Membrane exclusion; enters cells with compromised membranes.[1]Membrane exclusion; enters cells with compromised membranes.[2][3]Fluorescent intercalating agent that stains DNA of membrane-compromised cells.[4]AO is a cell-permeant nucleic acid dye staining all cells (live cells fluoresce green), while PI only enters membrane-compromised cells (dead cells fluoresce red).[5]
Stained Cells Dead cells (blue)Dead cells (blue)Dead cells (red fluorescence)Live cells (green fluorescence), Dead cells (red fluorescence)
Detection Method Brightfield microscopy, SpectrophotometryBrightfield microscopyFluorescence microscopy, Flow cytometryFluorescence microscopy, Flow cytometry
Staining Time ~15-30 minutes[6]< 5 minutes (prolonged incubation can be toxic)[7]~15 minutes~5-15 minutes
Cytotoxicity Can be toxic at high concentrations and with light exposure.[8][9]Can be cytotoxic with prolonged exposure, potentially overestimating viability.[7][10]Generally considered non-toxic for standard viability assays as it is excluded by live cells.AO can be toxic with prolonged exposure and high concentrations.
Key Advantages Simple, inexpensive, can be quantified spectrophotometrically.Simple, inexpensive, widely used.High contrast, suitable for high-throughput methods like flow cytometry.Allows for simultaneous counting of live and dead cells with high accuracy, less subjective than colorimetric methods.[5][11]
Key Disadvantages Limited data on use in cultured mammalian cells compared to other stains.[1] May bind to serum albumin.[1]Subjective counting, can overestimate viability, especially in low-viability samples.[7] Carcinogenic potential.[12]Requires a fluorescence microscope or flow cytometer.Requires a fluorescence microscope or flow cytometer.

Experimental Protocols

Reproducible and standardized experimental protocols are essential for accurate and comparable results. The following are detailed methodologies for the key vital stains discussed.

This compound (Evans Blue) Staining Protocol

This protocol is adapted for staining cultured cells to assess viability.

Materials:

  • This compound (Evans Blue) solution (e.g., 0.1% w/v in Phosphate-Buffered Saline - PBS)

  • Phosphate-Buffered Saline (PBS)

  • Cell suspension

  • Microscope slides and coverslips

  • Centrifuge

Procedure:

  • Prepare a single-cell suspension of the cells to be analyzed.

  • Centrifuge the cell suspension at a low speed (e.g., 100-200 x g) for 5 minutes to pellet the cells.

  • Carefully remove the supernatant and resuspend the cell pellet in PBS.

  • Add an equal volume of 0.1% this compound solution to the cell suspension.

  • Incubate the mixture at room temperature for 5-15 minutes.

  • Centrifuge the stained cell suspension to pellet the cells and remove the supernatant containing excess dye.

  • Wash the cells by resuspending the pellet in PBS and centrifuging again. Repeat this step twice.

  • Resuspend the final cell pellet in a small volume of PBS.

  • Place a drop of the cell suspension on a microscope slide, cover with a coverslip, and examine under a brightfield microscope.

  • Count the number of stained (dead) and unstained (live) cells to determine the percentage of viable cells.

Trypan Blue Staining Protocol

A widely used method for assessing cell viability.

Materials:

  • Trypan Blue solution (0.4% w/v in buffered saline)

  • Cell suspension

  • Hemocytometer or automated cell counter

  • Microscope

Procedure:

  • Prepare a single-cell suspension.

  • Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL of cells + 10 µL of Trypan Blue).

  • Allow the mixture to incubate for 1-2 minutes at room temperature. It is crucial not to exceed 5 minutes as this can lead to the staining of viable cells.[7]

  • Load the mixture into a hemocytometer.

  • Under a microscope, count the number of blue (non-viable) cells and the number of bright, unstained (viable) cells in the central grid of the hemocytometer.

  • Calculate the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100.

Propidium Iodide (PI) Staining Protocol

A common method for fluorescent detection of dead cells.

Materials:

  • Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)

  • Binding Buffer (e.g., Annexin V Binding Buffer) or PBS

  • Cell suspension

  • Fluorescence microscope or flow cytometer

Procedure:

  • Prepare a single-cell suspension.

  • Wash the cells with cold PBS.

  • Resuspend the cells in Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Add PI to the cell suspension at a final concentration of 1-5 µg/mL.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by fluorescence microscopy or flow cytometry. Live cells will show no or very low red fluorescence, while dead cells will exhibit bright red fluorescence.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for vital staining and cytotoxicity assessment.

Vital_Staining_Workflow General Vital Staining Workflow start Start: Cell Culture harvest Harvest & Prepare Single-Cell Suspension start->harvest stain Add Vital Stain (e.g., this compound, Trypan Blue, PI) harvest->stain incubate Incubate at Room Temperature stain->incubate wash Wash to Remove Excess Stain (Optional) incubate->wash analyze Analyze Cells (Microscopy or Flow Cytometry) wash->analyze end End: Determine Viability analyze->end

Caption: A generalized workflow for assessing cell viability using vital stains.

Cytotoxicity_Assay_Workflow Cytotoxicity Assay Workflow start Start: Seed Cells treat Treat Cells with Test Compound start->treat incubate Incubate for Defined Period treat->incubate stain Stain with Vital Dye incubate->stain analyze Quantify Live/Dead Cells stain->analyze end End: Determine IC50/EC50 analyze->end

Caption: A typical workflow for evaluating the cytotoxicity of a compound using vital stains.

Signaling Pathway of Membrane Permeability in Cell Death

The fundamental principle behind exclusion dyes like this compound and Trypan Blue is the loss of plasma membrane integrity during cell death. The following diagram illustrates this concept.

Cell_Death_Pathway Mechanism of Exclusion Dyes in Cell Death live_cell Live Cell (Intact Plasma Membrane) stimulus Cell Death Stimulus (e.g., Toxin, Damage) live_cell->stimulus membrane_damage Loss of Plasma Membrane Integrity stimulus->membrane_damage dye_influx Influx of Exclusion Dye (e.g., this compound) membrane_damage->dye_influx dead_cell Dead Cell (Stained) dye_influx->dead_cell

Caption: Simplified pathway showing how membrane damage in dead cells allows vital stain entry.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Direct Blue 53

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemicals are critical components of this responsibility. This document provides essential safety and logistical information for the proper disposal of Direct Blue 53 (also known as Evans Blue), a dye commonly used in laboratory settings. Adherence to these procedures will help ensure the safety of laboratory personnel and the protection of the environment.

This compound is classified as a hazardous substance, an irritant, and a suspected carcinogen.[1][2][3] It is crucial to handle this chemical with care, utilizing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][4][5] All handling of this compound powder should be conducted in a chemical fume hood to avoid inhalation of dust.[2][4]

Immediate Steps for Spills and Contamination

In the event of a small spill, the solid material should be dampened with water to prevent dust from becoming airborne. The dampened material should then be carefully transferred to a suitable, sealed container for disposal.[6] Any remaining residue can be cleaned with absorbent paper dampened with water.[6] Contaminated surfaces should be washed with a soap and water solution.[6] All contaminated materials, including clothing and absorbent paper, must be sealed in a vapor-tight plastic bag for eventual disposal as hazardous waste.[6]

Waste Segregation and Storage

Proper segregation and storage of chemical waste are mandated by regulations such as the Resource Conservation and Recovery Act (RCRA).[7] Waste containing this compound must not be disposed of in sinks or mixed with general refuse.[2] It should be collected in a designated, properly labeled hazardous waste container that is compatible with the chemical.[7][8] The container must be kept tightly closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][9]

Hazard and Regulatory Summary

For quick reference, the following table summarizes the key hazard classifications and regulatory considerations for this compound.

Parameter Information References
Chemical Name This compound, Evans Blue[2][5]
CAS Number 314-13-6[2][4]
Primary Hazards Irritant, Suspected Carcinogen[1][2][3]
Physical Form Dark brown or blue crystalline powder[2][5][10]
Incompatibilities Strong oxidizing agents[4][9]
Disposal Regulations Resource Conservation and Recovery Act (RCRA), state and local regulations[7][11]
Prohibited Disposal Do not dispose of in sinks or general trash[1][2]

Disposal Workflow

The proper disposal of this compound follows a structured workflow to ensure safety and regulatory compliance. The following diagram illustrates the key decision points and steps in the disposal process.

This compound Disposal Workflow cluster_0 Waste Generation & Collection cluster_1 Storage & Handling cluster_2 Final Disposal A This compound Waste Generated (e.g., unused solid, contaminated labware) B Segregate as Hazardous Waste A->B C Place in a Labeled, Compatible Container B->C D Store in a Designated, Ventilated Area C->D E Keep Container Tightly Closed D->E F Check for Leaks and Spills E->F G Arrange for Pickup by an Approved Hazardous Waste Contractor F->G H Complete Waste Manifest/Documentation G->H I Final Disposal at a Licensed Facility H->I

Caption: Workflow for the safe disposal of this compound.

Final Disposal Procedures

The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[4] It is the responsibility of the laboratory or institution to ensure that the waste is properly packaged and labeled according to Department of Transportation (DOT) and local regulations before it is transported off-site. A hazardous waste manifest will need to be completed to track the waste from the point of generation to its final disposal.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations, building a foundation of trust in your laboratory's commitment to safety and responsible chemical handling.

References

Essential Safety and Logistics for Handling Direct Blue 53

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This guide provides essential, immediate safety and logistical information for Direct Blue 53 (also known as Evans Blue or C.I. 23860), a dye used in various laboratory applications. Following these procedures will help maintain a safe laboratory environment and ensure proper disposal of hazardous waste.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance and a potential carcinogen based on animal data.[1] It may cause irritation to the eyes, skin, and respiratory tract.[2][3] As an azo dye, it can be explosive when suspended in the air at specific concentrations.[4] Therefore, strict adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.[2][5]To protect against dust particles and potential splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a full-length lab coat.[2][5]To prevent skin contact and irritation.
Respiratory Protection Use only in a certified chemical fume hood.[1][5] If a fume hood is not available, a NIOSH-approved respirator is required.[2]To avoid inhalation of airborne dust particles.
Footwear Closed-toe shoes.[5]To protect feet from spills.

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Always handle this compound inside a certified chemical fume hood or a ducted biological safety cabinet to minimize inhalation exposure.[5]

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[2]

  • Before starting, obtain and review the Safety Data Sheet (SDS) for this compound.[1]

2. Handling and Use:

  • Wear all required PPE as specified in the table above.

  • Avoid generating dust.[1][6] If weighing the solid, do so carefully within the fume hood.

  • Do not eat, drink, or smoke in the area where this compound is handled.[6][7]

  • Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area away from strong oxidizing agents.[1][2]

  • Wash hands thoroughly with soap and water after handling the chemical, even after removing gloves.[5][6]

3. Spill Management:

  • For small spills:

    • Dampen the solid spill material with water to prevent it from becoming airborne.[4]

    • Carefully transfer the dampened material to a suitable, labeled container for hazardous waste.[4]

    • Use absorbent paper dampened with water to clean up any remaining material.[4]

    • Seal the contaminated absorbent paper in a vapor-tight plastic bag for disposal.[4]

    • Wash all contaminated surfaces with a soap and water solution.[4]

  • For large spills:

    • Evacuate the area and alert the appropriate emergency response team.

    • Prevent the spillage from entering drains or waterways.[7]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste:

    • Collect any unused solid this compound, contaminated gloves, weigh boats, and other disposable materials into a clearly labeled, sealable, and chemically compatible container.

    • The container must be marked as "Hazardous Waste" and specify the contents (e.g., "Solid Waste: this compound").

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled container.

    • Do not mix with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

    • The container must be labeled as "Hazardous Waste" and include the full chemical name, concentration, and volume.

  • Disposal Method:

    • Dispose of all waste containers through an approved waste disposal plant or a licensed professional waste disposal service.[1]

    • Do not dispose of any waste containing this compound in sinks or general refuse.[5]

Quantitative Data

ParameterValueSource
Molecular Weight 960.83 g/mol [4]
Water Solubility 10 to 50 mg/mL at 76.6°F[4]
Flash Point Data unavailable[1][4]
Occupational Exposure Limits (PEL, TLV) Not established[1]

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal cluster_spill Spill Response prep1 Review SDS prep2 Don PPE (Goggles, Gloves, Lab Coat) prep1->prep2 prep3 Verify Fume Hood Operation prep2->prep3 handling1 Weigh Solid in Fume Hood prep3->handling1 handling2 Prepare Solution handling1->handling2 spill1 Dampen Spill with Water handling1->spill1 If Spill Occurs post1 Collect Waste (Solid & Liquid) handling2->post1 handling2->spill1 post2 Label Hazardous Waste Container post1->post2 post3 Decontaminate Work Area (Soap & Water) post2->post3 post4 Doff PPE post3->post4 post5 Wash Hands post4->post5 end End post5->end spill2 Collect Material into Hazardous Waste spill1->spill2 spill3 Clean Area with Soap & Water spill2->spill3 spill3->post3 start Start start->prep1

Caption: Workflow for the safe handling and disposal of this compound.

References

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Direct Blue 53
Reactant of Route 2
Direct Blue 53

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.